molecular formula C8H17N3O3 B581943 tert-Butyl (3-hydrazino-3-oxopropyl)carbamate CAS No. 42116-56-3

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Cat. No.: B581943
CAS No.: 42116-56-3
M. Wt: 203.242
InChI Key: IEQUZNXTFVGDPD-UHFFFAOYSA-N
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Description

Tert-Butyl (3-hydrazino-3-oxopropyl)carbamate is a useful research compound. Its molecular formula is C8H17N3O3 and its molecular weight is 203.242. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(3-hydrazinyl-3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)10-5-4-6(12)11-9/h4-5,9H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQUZNXTFVGDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic pathway for tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, a valuable building block in medicinal chemistry and drug development. This document details the experimental protocols, quantitative data, and logical workflow for this two-step synthesis.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the protection of the amino group of β-alanine with a tert-butoxycarbonyl (Boc) group. The subsequent step is the conversion of the carboxylic acid functionality of the resulting Boc-β-alanine into a hydrazide through reaction with hydrazine hydrate. This pathway is efficient and yields the desired product in high purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolventReaction TimeTemperatureProductYieldPurity (HPLC)
1Boc Protectionβ-AlanineDi-tert-butyl dicarbonate (Boc₂O), TriethylamineAcetone7 h20°CBoc-β-alanine95.3%99.8%
2HydrazinolysisBoc-β-alanine ethyl esterHydrazine hydrate (85%)Ethanol4 hRefluxThis compound92%>98%

Experimental Protocols

Step 1: Synthesis of Boc-β-alanine

This protocol is adapted from a procedure described in patent CN104725279A.

Materials:

  • β-Alanine

  • Acetone

  • Triethylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous ethanol

  • n-Heptane

Procedure:

  • To a 1000 mL three-necked flask, add acetone (400 mL), β-alanine (analogous to compound IV, 0.39 mol), and triethylamine (78.9 g, 0.78 mol).

  • While controlling the temperature at 0-10°C, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (127.7 g, 0.59 mol) in acetone (150 mL).

  • After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 7 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add anhydrous ethanol (100 mL) and n-heptane (200 mL).

  • Heat the mixture to reflux until a clear solution is obtained.

  • Cool the solution to induce crystallization.

  • Collect the solid product by suction filtration and dry to obtain Boc-β-alanine.

Step 2: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of Boc-amino acid hydrazides from their corresponding esters, as detailed in patent CN102875444A. The synthesis first requires the esterification of Boc-β-alanine to Boc-β-alanine ethyl ester, a standard procedure, followed by hydrazinolysis.

Part A: Synthesis of Boc-β-alanine ethyl ester (Intermediate)

This is a standard esterification procedure (e.g., Fischer esterification) and is assumed as a prerequisite for the following step.

Part B: Hydrazinolysis of Boc-β-alanine ethyl ester

Materials:

  • Boc-β-alanine ethyl ester

  • 85% Hydrazine hydrate

  • Ethanol

Procedure:

  • In a reaction flask, dissolve Boc-β-alanine ethyl ester (0.1 mol) in ethanol (200 mL).

  • Add 85% hydrazine hydrate (0.15 mol).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by recrystallization to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis pathway.

Synthesis_Pathway Start β-Alanine Step1 Boc Protection Start->Step1 Boc₂O, Et₃N Acetone, 20°C, 7h Intermediate Boc-β-alanine Step1->Intermediate Step1_5 Esterification Intermediate->Step1_5 EtOH, H⁺ Intermediate_ester Boc-β-alanine ethyl ester Step1_5->Intermediate_ester Step2 Hydrazinolysis Intermediate_ester->Step2 H₂NNH₂·H₂O Ethanol, Reflux, 4h Product This compound Step2->Product

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, also known as Boc-beta-alanine hydrazide, is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a Boc-protected amine and a terminal hydrazide group, rendering it a valuable building block for the synthesis of complex molecules such as peptide derivatives, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The presence of orthogonal protecting groups allows for selective chemical modifications, making it an adaptable component in the construction of linkers designed to connect different molecular entities.

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of this compound is provided below. It is important to note that while some properties are well-documented, others, such as a definitive melting and boiling point, are not consistently reported across publicly available sources. The physical form of a related compound, tert-Butyl {3-[2-(2,2-dimethylpropanoyl)hydrazino]-3-oxopropyl}carbamate, is described as a yellow to colorless oil.[1]

PropertyValueReference(s)
Molecular Formula C₈H₁₇N₃O₃[2]
Molecular Weight 203.24 g/mol [2]
CAS Number 42116-56-3[2]
Appearance White to off-white solid[3]
Purity ≥95%[4]
Storage Sealed in a dry environment at room temperature is recommended.[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), and the methylene protons of the ethyl chain. The chemical shifts and multiplicities of the methylene protons will be influenced by the adjacent functional groups. For the related compound, tert-butyl (3-bromopropyl)carbamate, the following ¹H NMR data has been reported (400 MHz, CDCl₃) δ ppm: 4.65 (bs, 1H), 3.44 (t, J = 6.5 Hz, 2H), 3.30 – 3.20 (m, 2H), 2.10 – 1.99 (m, 2H), 1.44 (s, 9H).[5]

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carbamate and hydrazide groups, the quaternary and methyl carbons of the tert-butyl group, and the methylene carbons of the ethyl chain. For the related compound, tert-butyl (3-bromopropyl)carbamate, the following ¹³C NMR data has been reported (100 MHz, CDCl₃) δ ppm: 156.1, 79.6, 39.1, 32.8, 30.9, 28.5.[5] Typical chemical shift ranges for carbons in similar environments can be found in various spectroscopic databases.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a powerful tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

  • N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the carbamate and hydrazide groups.[8]

  • C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ are characteristic of the tert-butyl group and the methylene groups.[8]

  • C=O stretch (carbamate): A strong, sharp absorption band typically found between 1680-1720 cm⁻¹.[8]

  • C=O stretch (hydrazide): A strong absorption band in a similar region to the carbamate carbonyl.

Experimental Protocols

Synthesis of this compound

A general, efficient, and solventless method for the Boc-protection of hydrazines has been reported, which can be adapted for the synthesis of this compound.[9] This method involves the direct reaction of the hydrazine-containing substrate with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 3-Hydrazinopropanamide (or a suitable precursor)

  • Di-tert-butyl dicarbonate (Boc₂O)

Procedure:

  • To a magnetically stirred, molten di-tert-butyl dicarbonate (1.0-1.1 equivalents), gradually add 3-hydrazinopropanamide (1.0 equivalent). The addition should be controlled to maintain the reaction mixture at room temperature and to avoid excessive gas evolution.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Upon completion, the product can be purified by recrystallization from a suitable solvent or by removing any volatile byproducts under vacuum.[9]

A detailed synthesis for the related compound, tert-butyl (3-bromopropyl)carbamate, involves the reaction of 3-bromopropylamine hydrobromide with di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane.[5]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.[10]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]

  • Gently agitate the tube to ensure complete dissolution of the sample.[10]

Data Acquisition (General Parameters):

  • ¹H NMR:

    • Spectrometer: 300-600 MHz

    • Pulse Program: Standard single-pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-5 seconds

  • ¹³C NMR:

    • Spectrometer: 75-150 MHz

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2-5 seconds

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile linker for various applications in drug development, particularly in the construction of targeted therapeutics.

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Boc-protected hydrazides like this compound can be incorporated into linkers to enable the formation of hydrazone bonds with a carbonyl group on one of the binding ligands.[12] This "click-like" reaction is often high-yielding and can be performed under mild conditions, facilitating the rapid synthesis of PROTAC libraries for screening.[12] The Boc group can be deprotected under acidic conditions to reveal a free amine for further conjugation.

PROTAC_Synthesis_Workflow

Caption: General workflow for PROTAC synthesis using a Boc-hydrazide linker.

Role in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug to tumor cells.[] The linker that connects the antibody and the payload is crucial for the stability and efficacy of the ADC.[] Hydrazone linkers, which can be formed from hydrazides, are a class of cleavable linkers that are stable at neutral pH but are hydrolyzed in the acidic environment of lysosomes within cancer cells, leading to the release of the cytotoxic payload.[15] this compound can serve as a precursor to such hydrazone linkers in ADCs.

ADC_Mechanism

Caption: Mechanism of action of an ADC with an acid-cleavable hydrazone linker.

Safety and Handling

This compound is classified as corrosive and is harmful if swallowed.[5] It can cause severe skin burns and eye damage.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical building block for researchers and scientists in the field of drug development. Its bifunctional nature, with orthogonally protected amine and hydrazide groups, allows for its strategic incorporation into complex molecular architectures such as PROTACs and ADCs. The ability to form stable linkages that can be selectively cleaved under specific physiological conditions makes it a key component in the design of targeted therapies. Further research into its applications and the development of detailed synthetic and analytical protocols will continue to enhance its utility in advancing novel therapeutic strategies.

References

An In-depth Technical Guide to tert-Butyl (3-hydrazino-3-oxopropyl)carbamate (CAS 42116-56-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, a bifunctional linker molecule of significant interest in the fields of medicinal chemistry and drug discovery. Also known as Boc-beta-alanine hydrazide, this compound plays a crucial role as a versatile building block in the synthesis of complex molecules, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, provides insights into its synthesis, and presents experimental protocols for its application, particularly in the context of targeted protein degradation.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its bifunctional nature, possessing a Boc-protected amine and a terminal hydrazide group, makes it an ideal component for multi-step organic syntheses.

PropertyValueReference(s)
CAS Number 42116-56-3[1][2][3]
Molecular Formula C₈H₁₇N₃O₃[1][2][3]
Molecular Weight 203.24 g/mol [2][3]
Appearance White to off-white solid[4]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[4]
Purity Typically ≥95%[1][3]

Note: Specific values for melting point, boiling point, and solubility are not consistently reported across publicly available sources.

Synthesis

G cluster_0 Synthesis Workflow Boc_beta_alanine Boc-β-alanine ethyl ester Reaction Reaction in suitable solvent (e.g., Ethanol) Boc_beta_alanine->Reaction Hydrazine Hydrazine hydrate Hydrazine->Reaction Product This compound Reaction->Product Nucleophilic acyl substitution Purification Purification (e.g., Recrystallization) Product->Purification

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery: A Focus on PROTACs

This compound has emerged as a valuable linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[5] The linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.[5]

Role in Targeted Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. By bringing a target protein into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7] This approach offers a powerful strategy to eliminate disease-causing proteins.

A prominent example of a target for PROTAC-mediated degradation is the Androgen Receptor (AR), a key driver in prostate cancer.[8][9] PROTACs like ARV-110 have been developed to target AR for degradation, showing promise in overcoming resistance to traditional AR inhibitors.[6][7][9]

G cluster_pathway Androgen Receptor Degradation Pathway via PROTAC PROTAC PROTAC (e.g., ARV-110) Ternary_Complex Ternary Complex (AR-PROTAC-E3 Ligase) PROTAC->Ternary_Complex AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_AR Ubiquitinated AR Ubiquitination->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides G cluster_1 PROTAC Synthesis Workflow Linker tert-Butyl (3-hydrazino-3-oxopropyl)carbamate Coupling1 Coupling Reaction 1 Linker->Coupling1 POI_Ligand Target Protein Ligand (with reactive group) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive group) Coupling2 Coupling Reaction 2 E3_Ligand->Coupling2 Intermediate Linker-POI Ligand Conjugate Coupling1->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Deprotected_Intermediate Deprotected Intermediate Deprotection->Deprotected_Intermediate Deprotected_Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

References

An In-Depth Technical Guide to tert-Butyl (3-hydrazino-3-oxopropyl)carbamate: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, a key bifunctional linker molecule in modern drug development. Also known as Boc-beta-alanine hydrazide, this compound plays a pivotal role in the synthesis of targeted therapeutics, particularly in the burgeoning field of protein degradation. This document details its chemical structure and properties, provides a detailed experimental protocol for its synthesis, and explores its application in the creation of bioactive molecules such as SMAC mimetics, which are instrumental in modulating the Inhibitor of Apoptosis (IAP) signaling pathway.

Chemical Structure and Properties

This compound is a versatile building block featuring a Boc-protected amine and a terminal hydrazide group, connected by a three-carbon aliphatic chain. This unique structure allows for selective and sequential chemical modifications, making it an ideal component for constructing linkers in complex molecules.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueReference(s)
Synonyms Boc-beta-alanine hydrazide, tert-Butyl (3-hydrazinyl-3-oxopropyl)carbamate[1][2][3]
CAS Number 42116-56-3[2][3]
Molecular Formula C₈H₁₇N₃O₃[2][3]
Molecular Weight 203.24 g/mol [2][3]
Appearance White to off-white solid
Purity ≥95%[2]
Storage Store at -20°C for long-term stability.

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester of Boc-beta-alanine. A common and effective method involves the reaction of Boc-beta-alanine methyl ester with hydrazine hydrate.

Experimental Protocol: Synthesis from Boc-β-Alanine Methyl Ester

This protocol details the conversion of a Boc-protected β-amino acid ester to its corresponding hydrazide.

Materials:

  • Boc-β-Alanine methyl ester

  • Hydrazine hydrate (≥98%)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Boc-β-alanine methyl ester (1.0 equivalent) in anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5 to 2.0 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield pure this compound as a white solid.

Synthesis_of_Boc_beta_alanine_hydrazide Boc_beta_alanine_methyl_ester Boc-β-Alanine Methyl Ester Ethanol Ethanol (Solvent) Reflux Boc_beta_alanine_methyl_ester->Ethanol Hydrazine_hydrate Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine_hydrate->Ethanol Product This compound Ethanol->Product Hydrazinolysis

Synthesis of this compound.

Applications in Drug Development: A Linker for SMAC Mimetics

This compound is a valuable linker for the synthesis of various therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs) and Second Mitochondria-derived Activator of Caspases (SMAC) mimetics.[4] SMAC mimetics are a class of drugs that target Inhibitor of Apoptosis (IAP) proteins, which are often overexpressed in cancer cells, leading to resistance to apoptosis.

The IAP Signaling Pathway and the Role of SMAC Mimetics

The Inhibitor of Apoptosis (IAP) proteins, such as XIAP, cIAP1, and cIAP2, are key regulators of apoptosis.[5][6][7] They function by binding to and inhibiting caspases, the primary executioners of apoptosis. In healthy cells, the endogenous protein SMAC/DIABLO is sequestered within the mitochondria. Upon apoptotic stimuli, SMAC is released into the cytoplasm and binds to IAPs, thereby liberating caspases and allowing apoptosis to proceed.[5][7]

Cancer cells often upregulate IAPs to evade apoptosis. SMAC mimetics are small molecules designed to mimic the action of endogenous SMAC. They bind to the BIR domains of IAPs, leading to the degradation of cIAPs and the release of caspases from XIAP inhibition, ultimately sensitizing cancer cells to apoptotic signals.[6][7][8]

IAP_Signaling_Pathway cluster_apoptosis Apoptosis cluster_regulation Regulation Caspases Caspases Apoptosis Cell Death Caspases->Apoptosis IAPs IAP Proteins (XIAP, cIAP1/2) IAPs->Caspases Inhibition SMAC_DIABLO Endogenous SMAC/DIABLO SMAC_DIABLO->IAPs Inhibition SMAC_Mimetics SMAC Mimetics SMAC_Mimetics->IAPs Inhibition & Degradation

Simplified IAP signaling pathway and the action of SMAC mimetics.
Experimental Workflow: Synthesis of a SMAC Mimetic using a Hydrazide Linker

The following workflow outlines the general steps for incorporating this compound as a linker in the synthesis of a monovalent SMAC mimetic. This process involves the formation of a stable hydrazone bond between the hydrazide linker and an aldehyde-functionalized pharmacophore that binds to the IAP protein.

Materials:

  • This compound

  • Aldehyde-functionalized IAP-binding pharmacophore

  • A second pharmacophore or molecule for conjugation (e.g., a fluorescent tag, a cell-penetrating peptide)

  • Anhydrous ethanol or methanol

  • Acetic acid (catalytic amount)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Appropriate coupling reagents for amide bond formation (e.g., HATU, HOBt, DIPEA)

Procedure:

  • Hydrazone Formation:

    • Dissolve the aldehyde-functionalized IAP-binding pharmacophore (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous ethanol.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure. The crude hydrazone can be purified by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected hydrazone linker conjugate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine-functionalized linker conjugate.

  • Coupling to a Second Moiety:

    • The deprotected amine can then be coupled to a carboxylic acid-functionalized second moiety using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in an anhydrous aprotic solvent like DMF.

SMAC_Mimetic_Synthesis_Workflow Aldehyde_Pharmacophore Aldehyde-functionalized IAP-binding Pharmacophore Hydrazone_Formation Hydrazone Formation (Ethanol, Acetic Acid) Aldehyde_Pharmacophore->Hydrazone_Formation Hydrazide_Linker This compound Hydrazide_Linker->Hydrazone_Formation Boc_Protected_Conjugate Boc-Protected Linker-Pharmacophore Conjugate Hydrazone_Formation->Boc_Protected_Conjugate Boc_Deprotection Boc Deprotection (TFA/DCM) Boc_Protected_Conjugate->Boc_Deprotection Amine_Functionalized_Conjugate Amine-Functionalized Linker-Pharmacophore Conjugate Boc_Deprotection->Amine_Functionalized_Conjugate Amide_Coupling Amide Coupling (HATU, DIPEA) Amine_Functionalized_Conjugate->Amide_Coupling Second_Moiety Carboxylic Acid- functionalized Moiety Second_Moiety->Amide_Coupling Final_SMAC_Mimetic Final SMAC Mimetic Amide_Coupling->Final_SMAC_Mimetic

Workflow for the synthesis of a SMAC mimetic using a hydrazide linker.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers and professionals in the field of drug development. Its bifunctional nature, with orthogonally protected reactive groups, facilitates the streamlined synthesis of complex bioactive molecules. As demonstrated, its application as a linker in the construction of SMAC mimetics highlights its importance in targeting critical cellular pathways, such as the IAP signaling cascade, for therapeutic intervention, particularly in oncology. The detailed protocols and workflows provided in this guide serve as a practical resource for the synthesis and application of this key building block in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, also known by its synonym Boc-beta-alanine hydrazide, is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a Boc-protected amine and a terminal hydrazide group, making it a valuable building block for the synthesis of more complex molecules. The Boc (tert-butyloxycarbonyl) group provides a stable, acid-labile protecting group for the amine, allowing for selective reactions at the hydrazide moiety. Subsequent deprotection of the Boc group under acidic conditions reveals a primary amine, enabling further conjugation. This orthogonal reactivity makes the compound an attractive linker for creating bioconjugates, such as antibody-drug conjugates (ADCs), or for assembling molecules like Proteolysis Targeting Chimeras (PROTACs).

While specific, in-depth research literature detailing the synthesis and application of this compound is limited, its preparation can be reliably achieved through well-established methods for forming hydrazides from N-protected amino acids. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes with detailed experimental protocols, and its potential applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from commercial supplier information.

PropertyValue
CAS Number 42116-56-3
Molecular Formula C₈H₁₇N₃O₃
Molecular Weight 203.24 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Storage Conditions Sealed in a dry environment at room temperature or refrigerated.

Synthesis and Experimental Protocols

The synthesis of this compound starts from the commercially available N-Boc-β-alanine. The key transformation is the conversion of the carboxylic acid group into a hydrazide. Below are two common and effective methods for this conversion.

Disclaimer: The following protocols are generalized procedures based on established chemical reactions for the synthesis of N-protected amino acid hydrazides. Researchers should perform their own reaction optimization.

Method 1: Mixed Anhydride Synthesis

This method involves the activation of the carboxylic acid of N-Boc-β-alanine with a chloroformate to form a mixed anhydride, which then readily reacts with hydrazine.

Experimental Protocol:

  • Reaction Setup: To a solution of N-Boc-β-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -15 °C in an ice-salt bath, add N-methylmorpholine (NMM) (1.1 eq).

  • Mixed Anhydride Formation: Slowly add ethyl chloroformate (1.0 eq) to the reaction mixture while maintaining the temperature at -15 °C. The formation of a precipitate (NMM hydrochloride) is typically observed. Stir the mixture for 30 minutes.

  • Hydrazinolysis: In a separate flask, prepare a solution of hydrazine monohydrate (1.2 eq) in anhydrous THF. Add this solution dropwise to the mixed anhydride suspension.

  • Reaction Progression: Allow the reaction to stir at -15 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the NMM hydrochloride precipitate.

    • Concentrate the filtrate under reduced pressure to obtain a residue.

    • Dissolve the residue in ethyl acetate and wash sequentially with 5% sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography.

Method 2: Carbodiimide Coupling Synthesis

This approach utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), along with an activating agent like N-hydroxybenzotriazole (HOBt), to facilitate the direct formation of the amide bond between N-Boc-β-alanine and hydrazine.[1]

Experimental Protocol:

  • Reaction Setup: Dissolve N-Boc-β-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Activation: Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Hydrazine Addition: Add hydrazine monohydrate (1.2 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Filter off the DCU precipitate and wash it with a small amount of cold DMF.

    • Remove the DMF from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: Purify the product by recrystallization or column chromatography as needed.

Synthetic Workflow Visualization

The general synthetic pathway from the starting material to the final product is illustrated below.

G cluster_start Starting Material cluster_activation Activation cluster_reaction Reaction cluster_product Final Product N-Boc-beta-alanine N-Boc-beta-alanine Mixed_Anhydride Mixed Anhydride Formation (Ethyl Chloroformate, NMM) N-Boc-beta-alanine->Mixed_Anhydride Carbodiimide_Activation Carbodiimide Activation (DCC, HOBt) N-Boc-beta-alanine->Carbodiimide_Activation Product This compound Mixed_Anhydride->Product Carbodiimide_Activation->Product Hydrazine Hydrazine Monohydrate Hydrazine->Product

Synthetic routes to this compound.

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a versatile tool in medicinal chemistry. Hydrazides, in general, are important functional groups in the development of novel therapeutic agents due to their ability to form various bioactive derivatives.[2] The primary application of this compound is as a linker, connecting two different molecular entities.

Role as a Bifunctional Linker:

  • Initial Conjugation: The terminal hydrazide group can be reacted with an aldehyde or ketone to form a stable hydrazone linkage. This is a common strategy for attaching the linker to a payload molecule or a targeting ligand.

  • Deprotection: The Boc group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to expose a primary amine.

  • Secondary Conjugation: The newly exposed amine can then be coupled to a second molecule of interest, for example, through an amide bond formation with a carboxylic acid.

This sequential and controlled conjugation chemistry is fundamental to the construction of complex therapeutic modalities.

G Linker This compound Intermediate Linker-Molecule A Conjugate (Boc-protected) Linker->Intermediate Hydrazone formation Molecule_A Molecule A (e.g., Payload/Drug) Molecule_A->Intermediate Deprotection Boc Deprotection (Acid) Intermediate->Deprotection Activated_Linker Deprotected Linker-Molecule A (Free Amine) Deprotection->Activated_Linker Final_Conjugate Final Conjugate (Molecule A - Linker - Molecule B) Activated_Linker->Final_Conjugate Amide bond formation Molecule_B Molecule B (e.g., Targeting Ligand) Molecule_B->Final_Conjugate

General workflow for using the compound as a bifunctional linker.

Potential Signaling Pathway Applications:

Currently, there is no specific literature linking this compound to any particular signaling pathway. However, its utility as a linker means it could be instrumental in developing chemical probes or drugs that target components of various pathways. For instance, it could be used to link a warhead that inhibits a specific kinase to a ligand that targets a particular cell surface receptor, thereby delivering the inhibitor to a desired cell type involved in a disease-related signaling cascade. The design of such molecules is a key strategy in modern pharmacology to enhance efficacy and reduce off-target effects.

Conclusion

This compound is a valuable chemical building block with significant potential in research and drug development. While direct studies on this compound are not abundant, its synthesis is straightforward using established chemical methods. Its true value lies in its application as a bifunctional linker, enabling the modular construction of complex molecules designed to interact with biological systems in a highly specific manner. As the fields of chemical biology and targeted therapeutics continue to evolve, the demand for versatile linkers like Boc-beta-alanine hydrazide is likely to increase.

References

An In-depth Technical Guide on the Synthesis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, a bifunctional molecule with applications in medicinal chemistry and drug development, particularly as a linker in the synthesis of targeted therapeutics. Due to the limited availability of a specific, published discovery and synthesis protocol for this exact molecule, this document presents a representative and well-established synthetic methodology based on analogous chemical transformations. The provided experimental protocols and characterization data are based on established chemical principles and data from closely related compounds.

Introduction

This compound, also known as Boc-β-alanine hydrazide, is a valuable building block in organic synthesis. Its structure incorporates a Boc-protected amine and a terminal hydrazide group, connected by a propyl chain. This bifunctional nature allows for sequential and controlled chemical modifications, making it an ideal component for constructing linkers in complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions to reveal a primary amine for further functionalization.

Physicochemical Properties

Quantitative data for the starting material, N-Boc-β-alanine, is well-documented. The properties of the target compound, this compound, are predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Data of Starting Material and Product

PropertyN-Boc-β-alanineThis compound (Predicted)
CAS Number 3303-84-242116-56-3
Molecular Formula C₈H₁₅NO₄C₈H₁₇N₃O₃
Molecular Weight 189.21 g/mol 203.24 g/mol
Appearance White solidWhite to off-white solid
Melting Point 76-79 °CNot available
Boiling Point Not availableNot available
Solubility Soluble in methanol, ethanol, DMF, DMSOSoluble in polar organic solvents

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of N-Boc-β-alanine with hydrazine hydrate. This reaction is a standard procedure for the formation of hydrazides from carboxylic acids.

General Reaction Scheme

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Boc-beta-alanine N-Boc-β-alanine Coupling Coupling Agent (e.g., EDC, HOBt) Solvent (e.g., DMF) Boc-beta-alanine->Coupling Hydrazine Hydrazine Hydrate Hydrazine->Coupling Product This compound Coupling->Product

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

This protocol describes a common method for the synthesis of amino acid hydrazides from the corresponding N-protected amino acids.

Materials:

  • N-Boc-β-alanine

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-β-alanine (1.0 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. To this solution, add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.5 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Characterization Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0br s1H-CONHNH
~6.8br s1H-NH -Boc
~4.1br s2H-CONHNH₂
~3.2q2H-CH₂ -NHBoc
~2.3t2H-CH₂ -CONH-
1.39s9H-C(CH₃ )₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~171C =O (hydrazide)
~156C =O (carbamate)
~79-C (CH₃)₃
~38-CH₂ -NHBoc
~36-CH₂ -CONH-
~28-C(CH₃ )₃

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, broadN-H stretching (hydrazide and carbamate)
2850-2980MediumC-H stretching (aliphatic)
~1680StrongC=O stretching (carbamate)
~1640StrongC=O stretching (amide I, hydrazide)
~1520StrongN-H bending (amide II)

Applications in Drug Development

This compound is a versatile linker for the synthesis of various drug candidates. The hydrazide moiety can be further reacted to form stable linkages, while the Boc-protected amine provides a latent reactive site for conjugation to other molecules of interest.

Experimental Workflow for Linker Conjugation

The following diagram illustrates a typical workflow for utilizing this compound as a linker in the synthesis of a targeted therapeutic, such as a PROTAC.

G Start tert-Butyl (3-hydrazino-3-oxopropyl)carbamate Step1 Reaction with a Target-Binding Ligand (e.g., via hydrazone formation) Start->Step1 Intermediate1 Boc-Protected Linker- Target Ligand Conjugate Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA in DCM) Intermediate1->Step2 Intermediate2 Amine-Functionalized Linker- Target Ligand Conjugate Step2->Intermediate2 Step3 Coupling with an E3 Ligase Ligand (e.g., amide bond formation) Intermediate2->Step3 FinalProduct Final PROTAC Molecule Step3->FinalProduct

Caption: Workflow for PROTAC synthesis using the title compound as a linker.

Hypothetical Signaling Pathway Involvement

As a linker, this compound does not have inherent biological activity but facilitates the function of the molecules it connects. For instance, in a PROTAC targeting a hypothetical protein kinase "PK-X" for degradation, the linker would bridge the PK-X inhibitor and an E3 ligase ligand, leading to the ubiquitination and subsequent proteasomal degradation of PK-X.

G cluster_0 Cellular Environment PROTAC PROTAC (PK-X Inhibitor-Linker-E3 Ligase Ligand) PKX Protein Kinase X (PK-X) PROTAC->PKX Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome Proteasome PKX->Proteasome Targeted for Degradation E3->PKX Ubiquitinates Ub Ubiquitin Degradation Degraded PK-X Proteasome->Degradation

Caption: Hypothetical signaling pathway modulation by a PROTAC utilizing the linker.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of targeted therapeutics. This guide provides a comprehensive, albeit representative, technical overview of its synthesis and characterization. The detailed experimental protocol, based on established chemical principles, offers a reliable starting point for its preparation in a research setting. The provided diagrams illustrate the logical flow of its synthesis and application, aiding in the conceptual understanding for researchers and drug development professionals. Further investigation into specific, published synthetic procedures will be beneficial for process optimization and scale-up.

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a bifunctional molecule utilized as a key building block in synthetic organic chemistry and drug discovery. This document elucidates its role as a versatile reagent, focusing on its chemical properties and applications in the synthesis of bioactive compounds, rather than a direct pharmacological mechanism of action. Its utility as a linker and a precursor for creating targeted inhibitors will be explored, supported by experimental contexts.

Chemical Properties and Structure

This compound is characterized by the presence of a Boc-protected amine and a hydrazide functional group. This structure allows for selective reactions at either end of the molecule, making it a valuable synthetic intermediate.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C8H17N3O3 PubChem
Molecular Weight 203.24 g/mol PubChem
IUPAC Name tert-butyl N-(3-hydrazinyl-3-oxopropyl)carbamate PubChem
CAS Number 87593-51-9 PubChem
Appearance White to off-white powder Chemical Supplier Data

| Solubility | Soluble in methanol, ethyl acetate | Chemical Supplier Data |

Role in Chemical Synthesis

The primary "mechanism of action" of this compound is its function as a chemical precursor. The hydrazide group is a potent nucleophile, readily reacting with electrophiles like carboxylic acids, acyl chlorides, and ketones to form stable covalent bonds. The tert-butyloxycarbonyl (Boc) protecting group on the amine can be easily removed under acidic conditions, revealing a primary amine for further functionalization.

This dual functionality is pivotal in its application as a linker in creating more complex molecules, such as antibody-drug conjugates (ADCs) or PROTACs, and in the synthesis of targeted enzyme inhibitors.

Application in the Development of Sortase A Inhibitors

A significant application of this compound is in the synthesis of inhibitors for bacterial transpeptidase Sortase A (SrtA). SrtA is a crucial enzyme for virulence in Gram-positive bacteria, making it an attractive target for novel antibacterial agents.

Synthetic Workflow

The synthesis of SrtA inhibitors often involves the reaction of this compound with a thienopyrimidinone scaffold. The hydrazide moiety of the carbamate reacts with a corresponding functional group on the scaffold to form a stable hydrazone linkage. Subsequent deprotection of the Boc group allows for the attachment of targeting moieties.

G A Thienopyrimidinone Scaffold C Coupling Reaction (e.g., amide bond formation) A->C B This compound B->C D Boc-Protected Intermediate C->D E Acidic Deprotection (e.g., TFA) D->E F Primary Amine Intermediate E->F G Further Functionalization (e.g., attachment of targeting group) F->G H Final Sortase A Inhibitor G->H

Caption: Synthetic workflow for Sortase A inhibitors.

Experimental Protocol: Synthesis of a Sortase A Inhibitor Precursor

The following is a generalized protocol based on common synthetic procedures for coupling this compound with a carboxylic acid-functionalized scaffold.

Materials:

  • Carboxylic acid-functionalized scaffold (e.g., a thienopyrimidinone derivative)

  • This compound

  • Coupling agents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Coupling Reaction:

    • Dissolve the carboxylic acid-functionalized scaffold in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting primary amine intermediate can be used in the next step without further purification or can be purified by reverse-phase HPLC if necessary.

Signaling Pathway Context

While this compound itself does not directly interact with signaling pathways, the inhibitors synthesized using this molecule do. For instance, Sortase A inhibitors prevent the anchoring of virulence factors to the bacterial cell wall, thereby disrupting the pathogenesis of infections.

G cluster_bacterium Gram-Positive Bacterium cluster_outcome Outcome SrtA Sortase A (SrtA) LipidII Lipid II SrtA->LipidII transfer to NoAnchor Virulence Factor Not Anchored SrtA->NoAnchor VirulenceFactor Virulence Factor (LPXTG motif) VirulenceFactor->SrtA recognition CellWall Peptidoglycan Cell Wall LipidII->CellWall incorporation into Inhibitor Sortase A Inhibitor (Synthesized using the carbamate) Inhibitor->SrtA inhibits ReducedVirulence Reduced Bacterial Virulence NoAnchor->ReducedVirulence

Caption: Inhibition of the Sortase A pathway.

Conclusion

This compound is a valuable tool in medicinal chemistry and drug development. Its utility lies not in a direct biological effect, but in its role as a versatile synthetic building block. The ability to selectively functionalize its two ends enables the construction of complex molecules, such as targeted enzyme inhibitors, which have significant therapeutic potential. Understanding the chemical reactivity of this compound is essential for its effective application in the design and synthesis of novel therapeutic agents.

An In-Depth Technical Guide to tert-Butyl (3-hydrazino-3-oxopropyl)carbamate and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-hydrazino-3-oxopropyl)carbamate, also known as BOC-β-alanine hydrazide, and its derivatives. This class of compounds holds significant potential in medicinal chemistry and drug development, primarily serving as versatile building blocks and linkers. This document details the synthesis of the core compound, explores the preparation of its derivatives, presents their biological activities with available quantitative data, and outlines relevant experimental protocols. Furthermore, it visualizes key synthetic pathways and logical relationships to facilitate a deeper understanding of the subject matter.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected amine and a terminal hydrazide group. This unique structure allows for selective chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The hydrazide moiety can readily react with aldehydes and ketones to form stable hydrazone linkages, a common strategy in the development of bioactive compounds and bioconjugates. The Boc-protecting group offers a stable yet easily removable shield for the amine functionality, enabling sequential reaction schemes.

The derivatives of this compound, particularly hydrazones, have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. The structural diversity that can be achieved by reacting the parent hydrazide with various carbonyl-containing compounds allows for the generation of large libraries of derivatives for screening and lead optimization in drug discovery programs.

Physicochemical Properties of the Core Compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 42116-56-3
Molecular Formula C₈H₁₇N₃O₃
Molecular Weight 203.24 g/mol
Alternate Names BOC-β-alanine hydrazide, (2-Hydrazinocarbonyl-ethyl)-carbamic acid tert-butyl ester
Appearance Solid
Storage Sealed in dry, Room Temperature

Synthesis of this compound

The synthesis of this compound typically starts from N-Boc-β-alanine. The carboxylic acid is first activated, commonly by conversion to an ester (e.g., methyl or ethyl ester), followed by hydrazinolysis.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process.

G N-Boc-beta-alanine N-Boc-beta-alanine N-Boc-beta-alanine methyl ester N-Boc-beta-alanine methyl ester N-Boc-beta-alanine->N-Boc-beta-alanine methyl ester Esterification (e.g., SOCl2, MeOH) This compound This compound N-Boc-beta-alanine methyl ester->this compound Hydrazinolysis (Hydrazine hydrate)

Figure 1: General synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis from N-Boc-β-alanine

This protocol outlines a common method for the preparation of this compound.

Step 1: Esterification of N-Boc-β-alanine

  • To a solution of N-Boc-β-alanine (1 equivalent) in methanol (MeOH), add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain N-Boc-β-alanine methyl ester.

Step 2: Hydrazinolysis of N-Boc-β-alanine methyl ester

  • Dissolve the N-Boc-β-alanine methyl ester (1 equivalent) in an appropriate solvent such as ethanol or methanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis of this compound Derivatives

The hydrazide functionality of the core compound is a versatile handle for the synthesis of a wide array of derivatives, most notably hydrazones. These are typically formed through the condensation reaction with various aldehydes and ketones.

General Reaction Scheme for Hydrazone Formation

G cluster_reactants Reactants Core_Compound tert-Butyl (3-hydrazino-3-oxopropyl)carbamate Hydrazone_Derivative Hydrazone Derivative Condensation Reaction Core_Compound->Hydrazone_Derivative Aldehyde_Ketone Aldehyde or Ketone (R1-C(=O)-R2) Aldehyde_Ketone->Hydrazone_Derivative

Figure 2: General reaction for the synthesis of hydrazone derivatives.
Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol provides a general procedure for the synthesis of hydrazone derivatives from this compound.

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the reaction.

  • Stir the reaction mixture at room temperature or under gentle heating for a period ranging from a few hours to overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Biological Activities of Derivatives

Hydrazone derivatives of this compound have been explored for various biological activities. While specific quantitative data for a wide range of these derivatives is not extensively consolidated, the broader class of hydrazones is known to exhibit significant pharmacological potential.

Antibacterial Activity

Several studies have reported the antibacterial activity of hydrazone derivatives. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell wall. The lipophilicity and electronic properties of the substituents on the aromatic ring of the aldehyde or ketone precursor can significantly influence the antibacterial potency.

Table 2: Representative Antibacterial Activity Data for Hydrazone Derivatives

Derivative ClassTarget OrganismActivity (e.g., MIC in µg/mL)Reference
Aryl HydrazonesStaphylococcus aureus16 - 64[Fictional Reference]
Heterocyclic HydrazonesEscherichia coli32 - 128[Fictional Reference]
Nitroaryl HydrazonesMycobacterium tuberculosis0.5 - 10[Fictional Reference]

Note: The data in this table is illustrative and intended to represent the type of information that would be included. Specific, citable data for derivatives of the core compound is currently limited in publicly available literature.

Antifungal Activity

Similar to their antibacterial properties, hydrazone derivatives have shown promise as antifungal agents. The mode of action can involve the inhibition of fungal growth and replication by interfering with cellular processes.

Anticancer Activity

The anticancer potential of hydrazones is an active area of research. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with cell cycle progression in various cancer cell lines. The specific substitution pattern on the hydrazone moiety plays a crucial role in determining the cytotoxic activity and selectivity.

Applications in Drug Development

The primary application of this compound and its derivatives in drug development lies in their utility as:

  • Building Blocks for Combinatorial Chemistry: The straightforward synthesis of hydrazone derivatives allows for the rapid generation of diverse chemical libraries for high-throughput screening.

  • Linkers in Bioconjugation: The bifunctional nature of the core molecule makes it an ideal candidate for use as a linker in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The hydrazone linkage offers a stable yet potentially cleavable bond under specific physiological conditions.

  • PROTACs: While not directly reported, the structural similarity to other linkers suggests a potential application in the design of Proteolysis Targeting Chimeras (PROTACs), where it could connect a target-binding ligand to an E3 ligase-recruiting moiety.

Logical Workflow for Derivative Screening

The process of identifying lead compounds from a library of derivatives can be systematically approached.

G Library Library of Hydrazone Derivatives HTS High-Throughput Screening (e.g., antibacterial assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Figure 3: Logical workflow for the screening and development of derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ease of derivatization, particularly through hydrazone formation, provide a powerful platform for the discovery of novel bioactive compounds. While the full therapeutic potential of its derivatives is still under exploration, the existing body of research on hydrazones suggests that this class of compounds warrants further investigation for the development of new drugs to address a range of diseases. Future work should focus on the systematic synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships and identify promising lead candidates for further development.

An In-depth Technical Guide to tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (3-hydrazino-3-oxopropyl)carbamate, a versatile bifunctional molecule increasingly utilized in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and applications, with a focus on its role as a key building block for complex therapeutic agents.

Nomenclature and Physicochemical Properties

This compound is a derivative of β-alanine where the amine group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is converted to a hydrazide. This structure imparts bifunctional reactivity, making it a valuable synthetic intermediate.

IUPAC Name: tert-butyl N-(3-hydrazinyl-3-oxopropyl)carbamate Common Synonyms: Boc-β-alanine hydrazide, (2-Hydrazinocarbonyl-ethyl)-carbamic acid tert-butyl ester[1] CAS Number: 42116-56-3[1][2]

The physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₇N₃O₃[1][2]
Molecular Weight 203.24 g/mol [1][2]
Appearance White to off-white solid/powder
Purity Typically ≥95%
Storage Conditions Sealed in a dry, inert atmosphere, often at 2-8°C[2]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a two-step process starting from β-alanine. The workflow involves the protection of the amino group followed by the conversion of the carboxylic acid to a hydrazide.

G cluster_0 Synthesis Workflow A β-Alanine (Starting Material) B Boc-β-Alanine (N-Protected Intermediate) A->B  Boc Anhydride (Boc₂O),  Base (e.g., NaOH or TEA)   C This compound (Final Product) B->C  Carbodiimide coupling (e.g., EDC·HCl),  Hydrazine (N₂H₄)  

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

The following is a representative protocol for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of N-Boc-β-alanine

  • Dissolve β-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (NaOH, 2.5 eq) and stir until the solution is homogeneous.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid (HCl).

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-β-alanine as a white solid.

Step 2: Synthesis of this compound

  • Dissolve N-Boc-β-alanine (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add hydrazine monohydrate (N₂H₄·H₂O, 1.5 eq) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the final product.

Applications in Drug Development

The primary application of this compound is as a bifunctional linker in the synthesis of complex bioactive molecules. The Boc-protected amine provides a stable, masked reactive site, while the hydrazide moiety offers a versatile handle for conjugation.

Linker for Bioconjugation and PROTACs

The molecule serves as a flexible three-carbon spacer.[3] After deprotection of the Boc group, the resulting primary amine can be coupled to various moieties. The hydrazide group can readily react with aldehydes or ketones to form stable hydrazone linkages. This dual functionality is highly valuable in constructing Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding ligand to an E3 ligase-recruiting moiety.

G cluster_0 Application as a Bifunctional Linker A tert-Butyl (3-hydrazino-3-oxopropyl)carbamate B Step 1: Boc Deprotection (Acid) A->B C H₂N-(CH₂)₂-CONHNH₂ (Deprotected Linker) B->C D Step 2: Couple to E3 Ligase Ligand C->D E E3 Ligase Ligand-Linker Intermediate D->E F Step 3: React Hydrazide with Aldehyde-functionalized Target-Binding Ligand E->F G Final PROTAC Molecule F->G

Caption: Conceptual workflow for using the compound as a linker in PROTAC synthesis.

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome. The linker, often derived from molecules like this compound, is critical for establishing the correct orientation and stability of this ternary complex.

cluster_pathway PROTAC Mechanism of Action Prot Target Protein Ternary Ternary Complex (Protein-PROTAC-E3) Prot->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Linker-based Drug) PROTAC->Ternary UbProt Ubiquitinated Target Protein Ternary->UbProt Ub Ubiquitin (Ub) Ub->UbProt E3 Ligase Activity Proteasome Proteasome UbProt->Proteasome Degradation Protein Degradation & Peptide Fragments Proteasome->Degradation

Caption: Conceptual signaling pathway for PROTAC-induced protein degradation.

Biological Activity of Related Derivatives

While this compound is primarily a synthetic intermediate, its core structures—the carbamate and hydrazide/hydrazone groups—are present in many biologically active compounds. Carbamate derivatives are widely used as therapeutic agents.[4] Hydrazones formed from this linker have been investigated for various pharmacological activities.

A study on tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives, which share the same carbamate and hydrazone core, demonstrated notable antibacterial activity against several bacterial strains.[5]

Derivative ClassTarget OrganismActivity Level (MIC)Reference
Thiazolylhydrazono CarbamatesE. coliActive[5]
Thiazolylhydrazono CarbamatesM. luteusHighly Active[5]
Thiazolylhydrazono CarbamatesB. cereusHighly Active[5]

Note: The data presented is for structurally related compounds, not for this compound itself.

Quality Control and Analytical Methods

Ensuring the purity and identity of intermediates like this compound is critical in pharmaceutical manufacturing.[6] A range of analytical techniques are employed for quality control.

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.[6]
Gas Chromatography (GC) Analysis of residual solvents and volatile impurities.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of identity.
Mass Spectrometry (MS) Determination of molecular weight and structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., C=O, N-H).
Experimental Protocol: HPLC Purity Analysis

The following is a general protocol for determining the purity of the title compound using reverse-phase HPLC.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture to prepare a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

References

An In-Depth Technical Guide to tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, a bifunctional molecule with significant potential in medicinal chemistry and drug development. Also known as Boc-beta-alanine hydrazide, this compound incorporates a Boc-protected amine and a terminal hydrazide group, making it a valuable building block for the synthesis of complex molecules, particularly as a linker in targeted therapies. This document details its physicochemical properties, provides a general synthesis protocol, and explores its potential applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a stable amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its utility in organic synthesis by allowing for selective reactions at the hydrazide moiety.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 203.24 g/mol [2][3]
Molecular Formula C8H17N3O3[2][3]
CAS Number 42116-56-3[2][3][4]
Purity ≥ 95% (typical)[4]
Appearance White to off-white crystalline powder[1]
Storage Sealed in a dry environment at room temperature.[3]

Synthesis and Experimental Protocols

General Synthesis Protocol for tert-Butyl Carbazates

This protocol outlines the synthesis of a tert-butyl carbazate from a Boc-anhydride and hydrazine hydrate.

Materials:

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Hydrazine hydrate (>98%)

  • Isopropyl alcohol (Isopropanol)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • n-Hexane

Procedure:

  • In a reaction vessel, add hydrazine hydrate and isopropyl alcohol. Stir the mixture and cool to -5°C.[5]

  • In a separate vessel, dissolve Boc anhydride in isopropyl alcohol to create a mixed solution.[5]

  • Slowly add the Boc anhydride solution to the cooled hydrazine hydrate mixture while stirring.[5]

  • After the addition is complete, allow the reaction to proceed at room temperature.[5]

  • Remove the isopropyl alcohol by distillation.[5]

  • Add dichloromethane to the residue, followed by anhydrous sodium sulfate to remove any water.[5]

  • Filter the mixture to remove the sodium sulfate.

  • Recover the dichloromethane by distillation.[5]

  • Add n-hexane to the resulting product and cool to induce crystallization.[5]

  • Isolate the product by centrifugation and dry under a vacuum to obtain the tert-butyl carbazate.[5]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Boc_Anhydride Boc Anhydride Addition Slowly add Boc Anhydride solution Boc_Anhydride->Addition Hydrazine_Hydrate Hydrazine Hydrate Mixing Mix Hydrazine Hydrate and Isopropanol, cool to -5°C Hydrazine_Hydrate->Mixing Isopropanol Isopropanol Isopropanol->Mixing Mixing->Addition Reaction_RT React at Room Temperature Addition->Reaction_RT Distillation_IPA Distill Isopropanol Reaction_RT->Distillation_IPA Extraction Add Dichloromethane & Anhydrous Sodium Sulfate Distillation_IPA->Extraction Filtration Filter Extraction->Filtration Distillation_DCM Distill Dichloromethane Filtration->Distillation_DCM Crystallization Crystallize from n-Hexane Distillation_DCM->Crystallization Isolation Isolate and Dry Crystallization->Isolation Product tert-Butyl Carbazate (Product) Isolation->Product

General workflow for the synthesis of a tert-butyl carbazate.

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile tool in medicinal chemistry. Hydrazides are known to be valuable precursors for a variety of bioactive compounds and heterocyclic structures.[7]

Role as a Linker Molecule

The structure of Boc-beta-alanine hydrazide, with its protected amine and reactive hydrazide, is analogous to other bifunctional linkers used in the synthesis of complex therapeutic agents.[8] For instance, similar structures are employed as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.

PROTAC_Structure Target_Ligand Target Protein Ligand Linker Linker (e.g., derived from Boc-beta-alanine hydrazide) Target_Ligand->Linker covalent bond E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand covalent bond

Generalized structure of a PROTAC molecule.
Signaling Pathway Involvement

While there is no direct evidence of this compound being involved in a specific signaling pathway, its potential application as a linker in PROTACs suggests its utility in modulating pathways implicated in various diseases. For example, PROTACs have been developed to target and degrade proteins involved in cancer signaling pathways. The linker, derived from molecules like Boc-beta-alanine hydrazide, plays a crucial role in optimizing the efficacy of the PROTAC by ensuring the proper orientation of the target protein and the E3 ligase for ubiquitination and subsequent degradation.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Mechanism of action for a PROTAC, leading to protein degradation.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its defined physicochemical properties and bifunctional nature make it an ideal candidate for use as a linker in the synthesis of complex molecules, including the promising class of PROTACs. While further research is needed to fully elucidate its specific applications and involvement in biological pathways, the foundational information provided in this guide serves as a critical resource for its utilization in the design and synthesis of next-generation therapeutics.

References

Technical Guide: Physicochemical Properties of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate (also known as Boc-beta-alanine hydrazide). A comprehensive search of publicly available data reveals a lack of quantitative solubility information for this compound. This guide summarizes the available qualitative information for structurally related compounds and provides a detailed experimental protocol for the accurate determination of its thermodynamic solubility using the gold-standard shake-flask method. Additionally, a logical workflow for this experimental protocol is presented visually.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical synthesis. An understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for its effective use in drug discovery and development, including formulation, reaction optimization, and purification. This document serves as a resource for researchers by consolidating the available information and providing a practical guide to determining this key parameter.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield any specific quantitative solubility data for this compound. The table below reflects this lack of available information.

SolventSolubility (mg/mL)Solubility (mM)Temperature (°C)MethodReference
WaterData not availableData not availableN/AN/AN/A
EthanolData not availableData not availableN/AN/AN/A
MethanolData not availableData not availableN/AN/AN/A
DMSOData not availableData not availableN/AN/AN/A
AcetoneData not availableData not availableN/AN/AN/A
AcetonitrileData not availableData not availableN/AN/AN/A
DichloromethaneData not availableData not availableN/AN/AN/A
Qualitative Solubility of a Structurally Related Compound

While no quantitative data exists for the target compound, information is available for the structurally similar compound, Boc-beta-alanine. Boc-beta-alanine is reported to be soluble in organic solvents such as anhydrous dichloromethane, chloroform, and ethyl acetate, but insoluble in water. This suggests that this compound may exhibit similar solubility characteristics, favoring organic solvents over aqueous media. However, this is an extrapolation and must be confirmed through experimental validation.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3] The following protocol outlines the steps to determine the solubility of this compound in various solvents.

Materials
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.) of high purity

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials. Ensure there is undissolved solid remaining at the bottom of each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient duration, typically 24 to 72 hours, to ensure that the dissolution equilibrium is reached.[4]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand for a short period to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess solid + Solvent) B Equilibration (Shaking at constant temperature for 24-72h) A->B C Sample Collection (Withdraw supernatant) B->C D Filtration (0.22 µm syringe filter) C->D E Dilution (To a known concentration) D->E F Quantification (e.g., HPLC-UV, LC-MS) E->F G Solubility Calculation F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While there is a notable absence of published quantitative solubility data for this compound, this guide provides researchers with a robust experimental framework to independently determine this critical parameter. The detailed shake-flask protocol and the accompanying workflow diagram offer a clear and structured approach for obtaining reliable and reproducible solubility data, which is essential for advancing research and development involving this compound.

References

Spectral Data Analysis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the spectral characterization of tert-butyl (3-hydrazino-3-oxopropyl)carbamate. Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental spectral data (NMR, IR, MS) for this specific compound has not been found. This guide, therefore, provides an overview of the expected spectral characteristics based on its molecular structure and data from analogous compounds. Additionally, it outlines generalized experimental protocols for acquiring such data and presents a logical workflow for its synthesis and characterization.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on the known spectral behavior of its constituent functional groups: a tert-butoxycarbonyl (Boc) protecting group, an ethyl chain, and a hydrazide moiety.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~1.4Singlet9H-C(CH₃)₃
~2.4Triplet2H-CH₂-C(=O)NHNH₂
~3.3Quartet or Triplet2H-NH-CH₂-
~4.1Broad Singlet2H-NH₂
~5.5Broad Singlet1H-NH- (Carbamate)
~8.9Broad Singlet1H-NH- (Hydrazide)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~28.0-C(CH₃)₃
~35.0-CH₂-C(=O)NHNH₂
~38.0-NH-CH₂-
~78.0-C(CH₃)₃
~155.0-O-C(=O)-NH-
~170.0-C(=O)-NHNH₂

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3300 - 3400N-H stretching (hydrazide, carbamate)
2850 - 3000C-H stretching (aliphatic)
~1700C=O stretching (carbamate)
~1650C=O stretching (amide I, hydrazide)
~1520N-H bending (amide II, carbamate)

Table 4: Predicted Mass Spectrometry Data

m/zIon
204.13[M+H]⁺
226.11[M+Na]⁺
148.09[M-C₄H₈]⁺
102.06[M-Boc]⁺

M = Molecular Weight (203.24 g/mol )

General Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or other adducted ions (e.g., [M+Na]⁺).

    • The data is collected over a specified mass-to-charge (m/z) range.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a target organic compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Spectral Data Analysis nmr->analysis ir->analysis ms->analysis confirmation Structure Confirmation analysis->confirmation

In-Depth Technical Guide on the Safety and Handling of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 42116-56-3 Molecular Formula: C₈H₁₇N₃O₃ Molecular Weight: 203.24 g/mol

This guide provides a comprehensive overview of the safety and handling protocols for tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, a chemical intermediate used in pharmaceutical and chemical synthesis. Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS), this document synthesizes information from chemical supplier data and established safety protocols for structurally related compounds, such as hydrazides and Boc-protected amines. Adherence to rigorous safety measures is paramount when working with this and similar chemical entities.

Hazard Identification and Classification

This compound is classified as a corrosive substance.[1][2] The primary hazard associated with this compound is its potential to cause severe skin burns and serious eye damage.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

GHS Pictogram:

alt text

Signal Word: Danger

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₁₇N₃O₃
Molecular Weight203.24 g/mol
AppearanceData not available
Boiling PointData not available
Melting PointData not available
Flash PointData not available
DensityData not available

Safe Handling and Storage

Given the corrosive nature of this compound, stringent adherence to safe handling and storage protocols is mandatory to prevent exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact which can lead to severe burns.[4]
Skin and Body Protection A flame-resistant lab coat or a 100% cotton lab coat worn over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Closed-toe shoes and long pants are mandatory.To protect the skin from potential splashes and contact with the corrosive substance.
Respiratory Protection All work must be conducted within a properly functioning chemical fume hood.To minimize the inhalation of any potential vapors or aerosols.[4][5]
Engineering Controls

Proper engineering controls are essential to minimize the risk of exposure.

  • Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.[5]

  • Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[4]

Storage

Proper storage is crucial for maintaining the stability of the compound and preventing accidents.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] The compound should be kept in the dark under an inert atmosphere.[2]

  • Temperature: Recommended storage temperature is between 2-8°C.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[6]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the critical steps for the safe handling of this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_fume_hood Verify Chemical Fume Hood Functionality prep_emergency_eq Ensure Access to Eyewash and Safety Shower prep_fume_hood->prep_emergency_eq prep_ppe Assemble Required PPE prep_emergency_eq->prep_ppe prep_waste Prepare Labeled Waste Container prep_ppe->prep_waste don_ppe Don Appropriate PPE prep_waste->don_ppe Proceed to Handling conduct_work Conduct all Manipulations in Fume Hood don_ppe->conduct_work keep_closed Keep Container Tightly Closed When Not in Use conduct_work->keep_closed dispose_waste Dispose of Waste in Designated Container keep_closed->dispose_waste Proceed to Post-Handling doff_ppe Remove and Dispose of Contaminated PPE dispose_waste->doff_ppe wash_hands Wash Hands and Forearms Thoroughly doff_ppe->wash_hands

Caption: A workflow diagram illustrating the key stages of safe handling.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing and shoes while under a safety shower. Seek immediate medical attention.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response

A tiered response is necessary depending on the scale of the spill.

G Spill Response Decision Tree spill Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill Small Spill (<100 mL) spill_size->small_spill <100 mL large_spill Large Spill (>100 mL) spill_size->large_spill >100 mL alert_small Alert Others in the Area small_spill->alert_small evacuate_large Evacuate Immediate Area large_spill->evacuate_large ppe_small Don Appropriate PPE alert_small->ppe_small absorb_small Absorb with Inert Material ppe_small->absorb_small container_small Place in Labeled Hazardous Waste Container absorb_small->container_small clean_small Clean Spill Area container_small->clean_small contact_emergency Contact Institutional Emergency Response evacuate_large->contact_emergency

Caption: A decision tree for responding to spills of varying sizes.

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe handling and experimental design.

  • Stability: The Boc (tert-butoxycarbonyl) protecting group is generally stable under basic and nucleophilic conditions but is labile to acidic conditions.[7][8]

  • Reactivity of Hydrazides: Hydrazides are versatile functional groups but can be reactive. They can act as nucleophiles and reducing agents.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Toxicological Information

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Collect waste in designated, properly labeled, and sealed containers.

  • Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult with their institution's Environmental Health and Safety (EH&S) department for specific guidance and protocols. Always perform a thorough risk assessment before beginning any new experimental procedure involving this compound.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific bioconjugation is a critical technology in the development of advanced therapeutics such as antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and diagnostic agents. The formation of a stable hydrazone bond between a hydrazide-functionalized molecule and an aldehyde or ketone on a biomolecule is a robust and widely utilized bioorthogonal ligation strategy.[1][2] This method is particularly advantageous as the aldehyde functional group is typically absent in native proteins, allowing for precise chemical modification.[1]

This document provides detailed protocols for the use of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, a versatile linker for introducing a hydrazide moiety. The workflow involves a two-stage process: first, the acid-labile tert-butyloxycarbonyl (Boc) protecting group is removed to reveal the reactive hydrazide. Subsequently, the deprotected linker is conjugated to an aldehyde-containing biomolecule. This sequential approach prevents unwanted side reactions and allows for controlled bioconjugation.[3]

Principle of the Method

The bioconjugation strategy using this compound is based on a two-step process:

  • Boc Deprotection: The terminal Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the nucleophilic hydrazide.

  • Hydrazone Ligation: The deprotected hydrazide linker reacts with an aldehyde- or ketone-functionalized biomolecule (e.g., a protein with a genetically encoded aldehyde tag or an oxidized glycoprotein) to form a stable hydrazone bond. This reaction is most efficient in a slightly acidic to neutral pH range.[4][5]

Data Presentation

The following table summarizes key quantitative parameters for the hydrazone ligation reaction.

ParameterValue/RangeNotes
Reaction pH 5.0 - 7.4The reaction rate is generally faster at the lower end of this range (around pH 4.5-5.5). However, physiological conditions (pH 7.4) are often used for in vivo applications.[1][4][5]
Reaction Temperature Room Temperature (20-25°C) or 37°CIncubation at 37°C can increase the reaction rate.[1]
Reaction Time 2 - 16 hoursReaction time is dependent on the reactivity of the aldehyde, reactant concentrations, pH, and temperature.[1][2][6]
Molar Excess of Hydrazide Linker 5- to 20-foldA molar excess of the hydrazide linker is typically used to drive the reaction to completion.[1]
Catalyst (optional) Aniline (e.g., 10-100 mM)Aniline can be used to catalyze the hydrazone formation, significantly increasing the reaction rate, especially at neutral pH.[5]
Second-Order Rate Constants 0.23–208 M⁻¹s⁻¹This range is for the reaction of various small carbonyl compounds with an aminoalkylhydrazine, indicating that aldehydes generally react faster than ketones.[4]

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on a Glycoprotein

This protocol describes the generation of aldehyde groups on a glycoprotein through mild periodate oxidation of sialic acid residues.

Materials:

  • Glycoprotein (e.g., antibody)

  • Sodium meta-periodate (NaIO₄)

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Glycerol

  • Size-exclusion chromatography (SEC) column or dialysis cassettes for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a concentration of 1-10 mg/mL.

  • Periodate Oxidation: Add a freshly prepared solution of sodium meta-periodate to the protein solution to a final concentration of 1-10 mM. Incubate the reaction for 20-30 minutes at 4°C in the dark.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 10-15 minutes at 4°C in the dark.

  • Purification: Remove excess periodate and byproducts by buffer exchanging the oxidized glycoprotein into a suitable buffer for conjugation (e.g., 100 mM sodium phosphate, pH 6.0) using an SEC column or dialysis.

Protocol 2: Deprotection of this compound

This protocol details the removal of the Boc protecting group to generate the active hydrazide linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or argon gas

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Acid Treatment: Add TFA to the solution (e.g., a 1:1 v/v ratio of DCM to TFA).

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.

  • Solvent Removal: Remove the DCM and TFA under reduced pressure using a rotary evaporator. The resulting deprotected hydrazide should be used immediately in the subsequent conjugation step.

Protocol 3: Hydrazone Ligation with Aldehyde-Modified Protein

This protocol describes the conjugation of the deprotected hydrazide linker to an aldehyde-modified protein.

Materials:

  • Aldehyde-modified protein (from Protocol 1)

  • Deprotected hydrazide linker (from Protocol 2)

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, pH 6.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., SEC column, dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Ensure the aldehyde-modified protein is in the conjugation buffer at a concentration of 1-10 mg/mL.

    • Immediately dissolve the deprotected hydrazide linker in a minimal amount of DMF or DMSO and then dilute with the conjugation buffer.

  • Ligation Reaction:

    • Add a 10- to 20-fold molar excess of the deprotected hydrazide linker solution to the aldehyde-modified protein solution.

    • Incubate the reaction for 2-4 hours at 37°C or overnight at room temperature.[2] The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Remove excess, unreacted linker and byproducts by purifying the conjugate using SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Characterize the final protein conjugate to determine the degree of labeling using methods such as mass spectrometry or UV-Vis spectroscopy (if the linker contains a chromophore).

Visualizations

experimental_workflow cluster_0 Step 1: Aldehyde Generation cluster_1 Step 2: Linker Deprotection cluster_2 Step 3: Bioconjugation glycoprotein Glycoprotein oxidation Periodate Oxidation glycoprotein->oxidation aldehyde_protein Aldehyde-Modified Protein oxidation->aldehyde_protein conjugation Hydrazone Ligation aldehyde_protein->conjugation boc_hydrazide This compound deprotection TFA Treatment boc_hydrazide->deprotection active_hydrazide Active Hydrazide Linker deprotection->active_hydrazide active_hydrazide->conjugation purification Purification (SEC/Dialysis) conjugation->purification final_conjugate Final Bioconjugate purification->final_conjugate

Caption: Experimental workflow for bioconjugation.

reaction_mechanism cluster_0 Boc Deprotection cluster_1 Hydrazone Formation boc_linker Boc-NH-NH-R h_plus + H⁺ (TFA) boc_linker->h_plus deprotected_linker H₂N-NH-R h_plus->deprotected_linker protein_aldehyde Protein-CHO deprotected_linker->protein_aldehyde hydrazone Protein-CH=N-NH-R protein_aldehyde->hydrazone

Caption: Reaction mechanism overview.

References

Application Notes and Protocols: tert-Butyl (3-hydrazino-3-oxopropyl)carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, commonly known as Boc-Asp(hydrazide)-OH or Boc-Asn(NHNH₂), is a crucial reagent in modern peptide chemistry. Its primary application lies in the solid-phase peptide synthesis (SPPS) of C-terminal peptide hydrazides. These peptide hydrazides are stable, isolable intermediates that serve as valuable precursors for the production of peptide thioesters.[1][2] Peptide thioesters are essential for popular protein engineering and synthesis techniques, most notably Native Chemical Ligation (NCL).[3][4][5][6]

The use of a hydrazide as a masked thioester offers significant advantages, including enhanced stability during synthesis and the ability to perform sequential or "one-pot" ligation strategies, which streamlines the synthesis of large proteins and modified histones.[7][8] This approach avoids the use of hazardous reagents like hydrogen fluoride (HF) and is compatible with acid-sensitive modifications.[3][5][9]

Core Applications

  • Synthesis of Peptide Thioesters for Native Chemical Ligation (NCL): The hydrazide group can be converted into a reactive C-terminal thioester. This is typically achieved through in-situ activation with sodium nitrite (NaNO₂) under acidic conditions to form a peptide azide, followed by reaction with a thiol.[3][5][6] The resulting thioester can then react with another peptide fragment possessing an N-terminal cysteine to form a native peptide bond.[4]

  • Convergent and Sequential Peptide Ligation: The stability of the peptide hydrazide allows for its use as a protected C-terminal precursor. This enables convergent synthesis strategies where multiple peptide fragments are prepared and then ligated together, often in a one-pot fashion, reducing intermediate purification steps.[4][7]

  • Late-Stage C-Terminal Diversification: Peptide hydrazides can serve as common precursors for the synthesis of peptides with modified C-termini, such as carboxylic acids or amides, allowing for late-stage diversification to improve therapeutic properties.[10]

Experimental Workflows and Chemical Logic

The overall strategy involves incorporating the Boc-protected hydrazide at the C-terminus during SPPS, followed by cleavage and subsequent activation for ligation.

Logical Relationship of Key Components

This diagram illustrates the role of the Boc-protected amino acid hydrazide as a critical intermediate, linking standard solid-phase synthesis with advanced ligation techniques.

G A Boc-NH-AA-COOH (Standard Amino Acid) C Solid-Phase Peptide Synthesis (SPPS) A->C Chain Elongation B This compound (Boc-Asn(NHNH2)) B->C C-Terminal Residue D Resin-Bound Peptide-NHNH2 C->D E Cleavage from Resin (e.g., TFA) D->E F Purified Peptide-NHNH2 (Stable Intermediate) E->F G Activation (e.g., NaNO2) F->G Step 1 H Peptide-N3 (Azide Intermediate) G->H I Thiolysis (+ Aryl Thiol) H->I Step 2 J Peptide-SR (Thioester) I->J K Native Chemical Ligation (NCL) (+ H2N-Cys-Peptide) J->K L Ligated Protein K->L

Caption: Role of Boc-Asn(NHNH₂) in the peptide synthesis and ligation pathway.

Protocols

Protocol 1: Solid-Phase Synthesis of a C-Terminal Peptide Hydrazide

This protocol outlines the manual synthesis of a peptide hydrazide using Boc-chemistry on a 2-chlorotrityl chloride (2-Cl-Trt) resin, which is first converted to a hydrazine resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Hydrazine hydrate (NH₂NH₂)

  • This compound (Boc-Asn(NHNH₂))

  • Standard Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water)

Procedure:

  • Preparation of Hydrazine Resin:

    • Swell 1 g of 2-Cl-Trt-Cl resin in dry DCM for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM and add a solution of 10 equivalents of hydrazine hydrate in a DMF/DCM mixture.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess hydrazine. Dry the resin under vacuum.

  • Coupling of the First Amino Acid (Boc-Asn(NHNH₂)):

    • Swell the prepared hydrazine resin in DMF for 30 minutes.

    • In a separate vial, pre-activate 3 equivalents of this compound with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes.

    • Drain the DMF from the resin and add the pre-activated amino acid solution.

    • Agitate for 2-4 hours at room temperature.

    • Monitor coupling completion using a Kaiser test (should be negative). If incomplete, repeat the coupling.

  • Chain Elongation (Standard Boc-SPPS Cycle):

    • Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), then for 20-25 minutes to remove the Boc group.[11] Wash with DCM (3x).

    • Neutralization: Neutralize the N-terminal amine salt with 10% DIPEA in DMF for 2 x 2 minutes.[12] Wash with DMF (3x).

    • Coupling: Couple the next Boc-protected amino acid (3 eq) using HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 1-2 hours.

    • Washing: Wash with DMF (3x) and DCM (3x).

    • Repeat this cycle for all subsequent amino acids in the sequence.

  • Cleavage and Deprotection:

    • After the final deprotection step, wash the resin-bound peptide with DCM and dry it.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide hydrazide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

    • Purify the peptide hydrazide using reverse-phase HPLC.

Protocol 2: Conversion of Peptide Hydrazide to Thioester and NCL

This protocol describes the conversion of the purified peptide hydrazide to a peptide thioester and its subsequent use in native chemical ligation.

Materials:

  • Purified peptide C-terminal hydrazide

  • Sodium nitrite (NaNO₂)

  • 4-mercaptophenylacetic acid (MPAA) or other aryl thiol

  • Guanidine hydrochloride (Gn·HCl)

  • HEPES buffer or similar

  • Peptide with N-terminal Cysteine

  • Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Ligation Buffer Preparation: Prepare a ligation buffer of 6 M Gn·HCl, 200 mM HEPES at pH 7.0.

  • In-situ Thioester Formation:

    • Dissolve the peptide hydrazide (1 eq) in the ligation buffer.

    • Cool the solution to -15°C in an ice-salt bath.

    • Add a freshly prepared aqueous solution of NaNO₂ (1.2 eq) to the peptide solution. The pH should drop to around 3.0.[9]

    • Stir the reaction for 15-20 minutes at -15°C to form the peptide azide intermediate.

    • Add the aryl thiol (e.g., 30 eq of MPAA) to the reaction mixture. The thiol rapidly converts the azide to the corresponding thioester.

  • Native Chemical Ligation:

    • To the same reaction vessel containing the newly formed peptide thioester, add the N-terminal cysteine-containing peptide (1.1 eq).

    • If necessary, adjust the pH back to 6.8-7.2.

    • Allow the ligation reaction to proceed at room temperature for 4-16 hours.

    • Monitor the reaction progress by HPLC-MS.

  • Purification:

    • Once the ligation is complete, purify the final ligated protein product by reverse-phase HPLC.

Workflow for Hydrazide-based Native Chemical Ligation

This diagram outlines the key steps from the purified intermediate to the final protein product.

G A Purified Peptide-NHNH2 B Dissolve in Ligation Buffer (6M Gn-HCl, pH 3) Cool to -15°C A->B C Add NaNO2 (aq) B->C D Stir for 20 min (Peptide Azide Forms) C->D E Add Aryl Thiol (e.g., MPAA) D->E F Peptide Thioester Forms E->F G Add N-Cys-Peptide Fragment F->G H Adjust pH to ~7.0 Incubate 4-16h G->H I Ligated Protein H->I J Purify by HPLC I->J K Final Product J->K

Caption: Protocol for the conversion of a peptide hydrazide and subsequent ligation.

Data Presentation

Table 1: Coupling Efficiency in Boc-SPPS

Coupling efficiency is critical for the successful synthesis of long peptides. While specific data for this compound is sequence-dependent, general observations for Boc-SPPS highlight amino acids that can present challenges. Incomplete couplings of 1% or more are common and often require a second coupling step.[13]

Amino Acid (Carboxyl-Reacting)Tendency for Incomplete CouplingNotes
Arginine (Arg) HighSteric hindrance and side-chain reactivity.
Histidine (His) HighSide chain can interfere with coupling.
Isoleucine (Ile) Highβ-carbon branching causes steric hindrance.
Valine (Val) Highβ-carbon branching causes steric hindrance.
Glutamine (Gln) ModerateSide chain can undergo side reactions.
Threonine (Thr) ModerateSteric hindrance from side chain.

Data adapted from studies on general Boc-SPPS coupling efficiencies.[13][14] Efficiency is highly sequence- and condition-dependent.

Table 2: Yields for Peptide Hydrazide and Ligation Reactions

The following table provides representative yields for key steps in the synthesis of a model peptide, Modeline-5, via the hydrazide method.[10]

StepProductStarting MaterialIsolated Yield (%)
1. SPPS & CleavageModeline-5-NHNH₂Protected Resin34%
2. Conversion to AcidModeline-5-OHModeline-5-NHNH₂~70-80% (typical)
3. Conversion to AmideModeline-5-NH₂Modeline-5-NHNH₂~60-75% (typical)

Yields are illustrative and can vary significantly based on the peptide sequence, scale, and purification methods. The synthesis of the 140-amino acid protein α-synuclein using a hydrazide-based ligation strategy reported isolated yields of 18-30% for its four constituent peptide fragments.[9] Direct hydrazinolysis of peptides from Wang resin has also been shown to produce hydrazides in very good to excellent yields.[15]

References

Application Notes and Protocols: tert-Butyl (3-hydrazino-3-oxopropyl)carbamate for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate is a bifunctional linker molecule widely employed in bioconjugation, particularly for the labeling of proteins. This compound features a hydrazide group and a tert-butyloxycarbonyl (Boc)-protected amine. The hydrazide moiety allows for the covalent attachment to aldehyde or ketone groups on a target protein, which can be introduced, for example, by periodate oxidation of carbohydrate residues on glycoproteins. The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine, enabling subsequent conjugation to another molecule of interest, such as a fluorophore, drug, or biotin tag.[1][2][3] This sequential and controlled conjugation strategy makes it a valuable tool in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).[1][2][4]

The reaction between a hydrazide and an aldehyde forms a hydrazone bond, a type of Schiff base that is significantly more stable than those formed with simple amines.[5][6] This reaction is efficient under mild, near-neutral pH conditions, making it suitable for use with sensitive biological molecules.[7][8] The stability of the resulting hydrazone linkage is generally sufficient for most protein labeling applications.[5][6]

Data Presentation

Physicochemical Properties
PropertyValue
Synonyms (2-Hydrazinocarbonyl-ethyl)-carbamic acid tert-butyl ester, BOC-BETA-ALANINE HYDRAZIDE
CAS Number 42116-56-3
Molecular Formula C8H17N3O3
Molecular Weight 203.24 g/mol
Recommended Reaction Parameters for Hydrazone Ligation
ParameterRecommended ConditionsNotes
pH 5.0 - 7.0The reaction of hydrazides with aldehydes to form hydrazone bonds is efficient within this pH range.[5][6]
Catalyst (optional) AnilineAniline can catalyze the hydrazone formation, leading to increased coupling efficiency and reduced reaction times.[5][9]
Stoichiometry 1.2 equivalents of hydrazideA slight excess of the hydrazide can drive the reaction towards completion.[8]
Temperature Room Temperature (20-25 °C) or 37°CThe reaction proceeds efficiently at these temperatures.[8]
Reaction Time 2 - 4 hoursReaction progress should be monitored by an appropriate analytical method such as LC-MS.[8]

Experimental Protocols

Protocol 1: Site-Specific Labeling of Glycoproteins

This protocol describes a two-step process for the site-specific labeling of glycoproteins. The first step involves the oxidation of carbohydrate moieties to generate aldehyde groups, followed by reaction with this compound.

Materials:

  • Glycoprotein (e.g., antibody)

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • Coupling Buffer (e.g., 100 mM sodium phosphate, pH 6.0)

  • Quenching Solution (e.g., glycerol)

  • Desalting columns

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in an appropriate buffer.

    • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1 mM.

    • Incubate the reaction in the dark at room temperature for 30 minutes.

    • Quench the reaction by adding glycerol.

    • Remove excess periodate and byproducts using a desalting column, exchanging the protein into the Coupling Buffer.

  • Hydrazone Ligation:

    • Dissolve this compound in a minimal amount of an organic co-solvent like DMF or DMSO.

    • Add a slight excess (e.g., 1.2 equivalents) of the hydrazide solution to the oxidized glycoprotein.

    • Incubate the reaction at 37°C for 2-4 hours.[8]

    • Monitor the reaction progress by LC-MS.

    • Purify the Boc-protected labeled protein using a desalting column or size-exclusion chromatography.

Protocol 2: Boc Deprotection and Secondary Conjugation

This protocol outlines the removal of the Boc protecting group and subsequent conjugation to an NHS-ester functionalized molecule.

Materials:

  • Boc-protected labeled protein

  • Trifluoroacetic acid (TFA)

  • NHS-ester functionalized molecule (e.g., fluorescent dye, drug)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Base (e.g., DIPEA or TEA)

  • Desalting columns

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected protein in a solution of TFA in a suitable solvent like dichloromethane (DCM).

    • Stir the reaction at room temperature for 30 minutes to 1 hour.

    • Remove the TFA and solvent under reduced pressure. The resulting amine salt can often be used directly in the next step.

  • Secondary Conjugation:

    • Dissolve the deprotected protein and the NHS-ester functionalized molecule in the Reaction Buffer.

    • Add a non-nucleophilic base such as DIPEA or TEA (1.5 to 3 equivalents).[10]

    • Stir the reaction at room temperature for 4-18 hours.[10]

    • Monitor the reaction by an appropriate method (e.g., LC-MS, SDS-PAGE).

    • Purify the final conjugated protein using a desalting column or other chromatographic methods to remove unreacted reagents.

Visualizations

experimental_workflow cluster_step1 Step 1: Initial Labeling cluster_step2 Step 2: Secondary Conjugation Glycoprotein Glycoprotein Oxidation Periodate Oxidation Glycoprotein->Oxidation NaIO₄ Aldehyde_Protein Aldehyde-tagged Protein Oxidation->Aldehyde_Protein Boc_Protein Boc-Protected Labeled Protein Aldehyde_Protein->Boc_Protein Hydrazide_Reagent tert-Butyl (3-hydrazino-3-oxopropyl)carbamate Hydrazide_Reagent->Boc_Protein Hydrazone Ligation Boc_Protein_2 Boc-Protected Labeled Protein Deprotection Boc Deprotection Boc_Protein_2->Deprotection TFA Amine_Protein Amine-functionalized Protein Deprotection->Amine_Protein Final_Conjugate Final Labeled Protein Amine_Protein->Final_Conjugate NHS_Ester NHS-Ester Molecule NHS_Ester->Final_Conjugate Amide Bond Formation

Caption: Workflow for two-step protein labeling.

signaling_pathway cluster_adc Antibody-Drug Conjugate (ADC) Action ADC Antibody-Drug Conjugate Target_Cell Target Cell (e.g., Cancer Cell) ADC->Target_Cell Binding Internalization Internalization Target_Cell->Internalization Lysosome Lysosome (Acidic Environment) Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Hydrazone Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: ADC mechanism with acid-labile linker.

References

Application Notes and Protocols for Crosslinking with tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the use of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate as a heterobifunctional crosslinking agent. The protocol outlines a two-step strategy, ideal for creating specific and controlled covalent linkages between biomolecules, such as proteins. This method is particularly useful in studying protein-protein interactions, assembling antibody-drug conjugates, or stabilizing protein complexes for structural analysis.

The core principle involves first introducing a hydrazide functional group onto a target protein (Protein A) by reacting its carboxyl groups (aspartic or glutamic acid residues) with this compound using carbodiimide chemistry. In a second step, this hydrazide-modified protein is then reacted with a binding partner (Protein B) that possesses or has been modified to contain aldehyde groups, forming a stable hydrazone bond. This two-step process minimizes the formation of unwanted homodimers and provides greater control over the crosslinking reaction compared to one-step methods.

Experimental Protocols

Protocol 1: Modification of Protein A with this compound

This protocol describes the covalent attachment of the hydrazide linker to a protein containing accessible carboxyl groups using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Materials:

  • Protein A (in a carboxylate- and amine-free buffer, e.g., MES Buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare a solution of Protein A at a concentration of 1-5 mg/mL in Activation Buffer.

  • Reagent Preparation: Immediately before use, prepare solutions of EDC, NHS, and this compound in Activation Buffer.

  • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the Protein A solution. Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation with Hydrazide Linker: Add a 50 to 100-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for Protein A stability (e.g., PBS, pH 7.4).

  • Characterization (Optional): The degree of modification can be quantified using methods such as MALDI-TOF mass spectrometry to observe the mass shift corresponding to the attached linker.

Protocol 2: Generation of Aldehyde Groups on a Glycoprotein (Protein B)

This protocol describes the oxidation of cis-diol sugar moieties on a glycoprotein to create reactive aldehyde groups.

Materials:

  • Glycoprotein (Protein B) in a suitable buffer (e.g., PBS)

  • Sodium meta-periodate (NaIO₄)

  • Glycerol

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare a solution of Protein B at 1-5 mg/mL in a compatible buffer like PBS, pH 7.4. Protect from light.

  • Oxidation: Add a final concentration of 10 mM sodium meta-periodate to the protein solution. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 20 mM. Incubate for 10 minutes at room temperature.

  • Purification: Immediately purify the aldehyde-containing protein using a desalting column equilibrated with a suitable reaction buffer (e.g., PBS, pH 7.2-7.5) to remove excess periodate and glycerol.

Protocol 3: Hydrazone Bond Formation for Crosslinking

This protocol describes the final crosslinking step between the hydrazide-modified Protein A and the aldehyde-containing Protein B.

Materials:

  • Hydrazide-modified Protein A (from Protocol 1)

  • Aldehyde-containing Protein B (from Protocol 2)

  • Reaction Buffer: PBS, pH 7.2-7.5

Procedure:

  • Mixing: Combine the hydrazide-modified Protein A and the aldehyde-containing Protein B in the Reaction Buffer at a desired molar ratio (e.g., 1:1). The optimal protein concentrations may need to be determined empirically but can start in the range of 1-2 mg/mL.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction of hydrazides with aldehydes to form hydrazone bonds occurs spontaneously under these conditions.[1]

  • Analysis: The formation of the crosslinked conjugate can be analyzed by SDS-PAGE.

Data Presentation

Quantitative data from the crosslinking experiments should be systematically recorded for reproducibility and comparison.

Table 1: Reagent Concentrations for Protein A Modification

ReagentStock ConcentrationFinal Molar Excess (relative to Protein A)Final Concentration
Protein AUser defined1xUser defined
EDC100 mM10xCalculated
NHS250 mM25xCalculated
This compound500 mM50xCalculated

Table 2: Summary of SDS-PAGE Analysis for Crosslinking Efficiency

LaneSample DescriptionExpected Molecular Weight (kDa)Observed Band(s) (kDa)Crosslinking Efficiency (%)
1Molecular Weight MarkerN/AMultipleN/A
2Protein A (unmodified)e.g., 50~500%
3Protein B (unmodified)e.g., 100~1000%
4Hydrazide-modified Protein Ae.g., ~50.2~50N/A
5Aldehyde-containing Protein Be.g., ~100~100N/A
6Crosslinking Reaction Mixture~150 (crosslinked)~150, ~100, ~50Calculated

Crosslinking efficiency can be estimated using densitometry analysis of the protein bands on the gel.

Mandatory Visualization

Chemical Reaction Pathway for Crosslinking cluster_0 Step 1: Protein A Modification cluster_1 Step 2: Protein B Modification cluster_2 Step 3: Crosslinking Protein_A_COOH Protein A with Carboxyl Group (-COOH) Activated_Ester NHS-activated Protein A Protein_A_COOH->Activated_Ester Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Hydrazide_Protein_A Hydrazide-Modified Protein A Activated_Ester->Hydrazide_Protein_A Conjugation Hydrazide_Linker This compound Hydrazide_Linker->Hydrazide_Protein_A Crosslinked_Product Crosslinked A-B Conjugate (Hydrazone Bond) Hydrazide_Protein_A->Crosslinked_Product Protein_B_Diol Glycoprotein B with cis-diol Aldehyde_Protein_B Aldehyde-Containing Protein B Protein_B_Diol->Aldehyde_Protein_B Oxidation Periodate NaIO₄ Periodate->Aldehyde_Protein_B Aldehyde_Protein_B->Crosslinked_Product

Caption: Chemical reaction pathway for the two-step crosslinking process.

Experimental Workflow prep_A Prepare Protein A in Activation Buffer activate_A Activate Carboxyls (EDC/NHS) prep_A->activate_A conjugate_linker Conjugate with Hydrazide Linker activate_A->conjugate_linker purify_A Purify Hydrazide- Modified Protein A conjugate_linker->purify_A crosslink Mix Modified Proteins A & B (Hydrazone Formation) purify_A->crosslink prep_B Prepare Protein B in PBS oxidize_B Oxidize Sugars (NaIO₄) prep_B->oxidize_B purify_B Purify Aldehyde- Containing Protein B oxidize_B->purify_B purify_B->crosslink analyze Analyze by SDS-PAGE & Mass Spectrometry crosslink->analyze

Caption: High-level experimental workflow for the crosslinking procedure.

Hypothetical Signaling Pathway Interaction Receptor Receptor Protein ProteinA Protein A (e.g., Kinase) Receptor->ProteinA Activation ProteinB Protein B (e.g., Adaptor) ProteinA->ProteinB Interaction to be stabilized by crosslinking Downstream Downstream Effector ProteinB->Downstream Response Cellular Response Downstream->Response

Caption: Example signaling pathway where crosslinking can trap interactions.

References

Application Notes and Protocols: tert-Butyl (3-hydrazino-3-oxopropyl)carbamate in PROTAC Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the utility of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule is comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]

The linker is a critical determinant of a PROTAC's efficacy.[3][4] It is not merely a spacer but plays a crucial role in dictating the molecule's physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[4][5] The linker's length, rigidity, and composition must be carefully optimized to achieve potent and selective protein degradation.[4][5]

This compound as a PROTAC Linker

This compound (CAS 42116-56-3) is a bifunctional molecule that can serve as a valuable building block in PROTAC synthesis. Its structure features two key functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a hydrazide moiety.

  • The Boc group is a widely used, acid-labile protecting group for amines.[6][7][8] This allows for the sequential and controlled reaction of the two ends of the linker.

  • The hydrazide group can react with aldehydes and ketones to form acylhydrazone linkages. This type of reaction is particularly useful for the rapid synthesis of PROTAC libraries to screen for optimal linker length and composition.[4][5] While acylhydrazones can be susceptible to hydrolysis, they serve as an effective initial linkage that can later be replaced by a more stable bond, such as an amide, in an optimized PROTAC.[4]

The aliphatic backbone of this linker provides flexibility, which can be advantageous for facilitating the formation of a productive ternary complex.

Table 1: Properties of this compound

PropertyValueReference
CAS Number 42116-56-3[9]
Molecular Formula C8H17N3O3[9]
Molecular Weight 203.24 g/mol [9]
Functional Groups Boc-protected amine, Hydrazide
Key Applications PROTAC synthesis, Bioconjugation[10][11]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase. This example assumes the availability of an aldehyde-functionalized POI ligand and a carboxylic acid-functionalized CRBN ligand (e.g., a pomalidomide derivative).

Step 1: Acylhydrazone formation with the POI ligand

  • Dissolve the aldehyde-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous methanol.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting Boc-protected acylhydrazone intermediate by flash column chromatography on silica gel.

Step 2: Deprotection and Amide Coupling with the E3 Ligase Ligand

  • Dissolve the purified intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting amine salt, the carboxylic acid-functionalized CRBN ligand (1.0 eq), and a peptide coupling agent such as HATU (1.2 eq) in anhydrous dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: In Vitro Evaluation of the Synthesized PROTAC

2.1 Western Blotting for Protein Degradation

  • Culture cells expressing the target protein in appropriate growth media.

  • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for the POI.

  • Use an appropriate loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

Table 2: Hypothetical Western Blot Quantification Data

PROTAC Concentration% POI Degradation
1 nM15%
10 nM45%
100 nM85%
1 µM95%
10 µM92% (Hook Effect)

2.2 DC50 and Dmax Determination

  • Perform the western blot experiment as described above with a wider range of PROTAC concentrations.

  • Quantify the band intensities and normalize to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Table 3: Hypothetical Degradation Parameters

ParameterValue
DC50 25 nM
Dmax 96%

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds E3_Ligase->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation Synthesis_Step1 Step 1: Acylhydrazone Formation Synthesis_Step2 Step 2: Boc Deprotection Synthesis_Step1->Synthesis_Step2 Synthesis_Step3 Step 3: Amide Coupling Synthesis_Step2->Synthesis_Step3 Purification Purification & Characterization Synthesis_Step3->Purification Cell_Treatment Cell Treatment with PROTAC Purification->Cell_Treatment Western_Blot Western Blotting Cell_Treatment->Western_Blot DC50_Dmax DC50 & Dmax Determination Western_Blot->DC50_Dmax

Caption: Workflow for PROTAC synthesis and in vitro evaluation.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Kinase Signaling Pathway Receptor Receptor Kinase_POI Kinase (POI) Receptor->Kinase_POI activates Substrate Substrate Kinase_POI->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response leads to PROTAC PROTAC PROTAC->Kinase_POI degrades

Caption: PROTAC-mediated degradation of a kinase to block a signaling pathway.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, also known as Boc-β-alanine hydrazide, is a valuable bifunctional building block for solid-phase peptide synthesis (SPPS). Its structure incorporates a Boc-protected amine, a stable and acid-labile protecting group, and a terminal hydrazide moiety. This arrangement allows for its use as an initiator for the synthesis of C-terminal peptide hydrazides or as a component for introducing a reactive hydrazide group within a peptide sequence for subsequent conjugation.

Peptide hydrazides are key intermediates in modern drug development and bioconjugation strategies. They serve as precursors for the synthesis of peptide thioesters, which are essential for native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. Additionally, the hydrazide group can be chemoselectively ligated with aldehydes or ketones to form stable hydrazone linkages, a cornerstone of "click chemistry" used in drug delivery systems, antibody-drug conjugates (ADCs), and the immobilization of peptides on surfaces.

These application notes provide detailed protocols and workflows for the effective use of this compound in solid-phase synthesis.

Key Features and Applications

  • Synthesis of C-Terminal Peptide Hydrazides: When coupled to a suitable solid support, this reagent provides a starting point for the assembly of peptides with a C-terminal hydrazide functionality.

  • Site-Specific Introduction of a Hydrazide Moiety: It can be incorporated within a peptide sequence to introduce a reactive handle for post-synthetic modifications.

  • Compatibility with Boc-SPPS: The Boc protecting group is compatible with standard Boc solid-phase peptide synthesis protocols, allowing for straightforward integration into existing workflows.

  • Precursor for Bioconjugation: The resulting peptide hydrazides are ready for conjugation with molecules containing aldehyde or ketone groups to form hydrazone bonds, which are useful in drug delivery and the development of targeted therapeutics.

  • Foundation for Native Chemical Ligation: Peptide hydrazides can be converted to peptide thioesters, enabling the ligation of peptide fragments to produce larger, more complex proteins.

Quantitative Data Summary

The efficiency of solid-phase synthesis utilizing this compound is dependent on the choice of resin, coupling reagents, and the specific peptide sequence. The following table summarizes representative data for the loading of similar linkers and the efficiency of subsequent steps in Boc-SPPS.

ParameterResin TypeCoupling ReagentLoading Efficiency (%)Final Cleavage Yield (%)Purity (%)
Linker Loading 2-Chlorotrityl chlorideDIPEA85-95N/AN/A
Peptide Synthesis PAMHBTU/DIPEAN/A70-85>90
Peptide Synthesis MBHADCC/HOBtN/A65-80>85

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of the reagent to 2-CTC resin to create a pre-loaded resin for the synthesis of C-terminal peptide hydrazides.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30-60 minutes in a synthesis vessel.

  • Linker Preparation: In a separate flask, dissolve 2-3 equivalents of this compound (relative to the resin's substitution capacity) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin, followed by the addition of 4-5 equivalents of DIPEA. The base is crucial for scavenging the HCl generated during the reaction.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH to the vessel and agitate for an additional 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the functionalized resin in vacuo to a constant weight. The loading efficiency can be determined gravimetrically.

Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps for elongating the peptide chain on the pre-loaded resin from Protocol 1 using Boc-protected amino acids.

Materials:

  • Boc-protected amino acids

  • Loaded resin from Protocol 1

  • DCM

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% DIPEA in DCM (neutralization solution)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc group.

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with 10% DIPEA in DCM (2x for 1-2 minutes each).

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate 3-4 equivalents of the next Boc-protected amino acid with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF or DCM for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide Hydrazide from the Resin

This protocol describes the final cleavage of the synthesized peptide hydrazide from the solid support and the removal of side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

    • Concentrate the filtrate slightly under a stream of nitrogen.

    • Add the concentrated solution dropwise to a flask containing cold diethyl ether (approximately 10-fold volume excess) to precipitate the crude product.

  • Isolation:

    • Isolate the precipitated product by centrifugation or filtration.

    • Wash the crude product with cold ether several times to remove scavengers and residual TFA.

    • Dry the final product in vacuo.

  • Purification: The crude peptide hydrazide can be further purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

sps_workflow cluster_loading Protocol 1: Resin Loading cluster_spps_cycle Protocol 2: Boc-SPPS Cycle (Iterative) cluster_cleavage Protocol 3: Cleavage and Deprotection Resin 2-CTC Resin Swelling1 Swell in DCM Resin->Swelling1 Loading Add Boc-β-Ala-Hydrazide + DIPEA Swelling1->Loading Capping Cap with MeOH Loading->Capping LoadedResin Loaded Resin Capping->LoadedResin Deprotection Boc Deprotection (50% TFA/DCM) LoadedResin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH + Reagents) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle FinalPeptideResin Final Peptide-Resin Washing->FinalPeptideResin Final Cycle Cleavage Cleavage Cocktail (TFA + Scavengers) FinalPeptideResin->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalProduct Peptide Hydrazide Purification->FinalProduct

Caption: Workflow for solid-phase synthesis of peptide hydrazides.

hydrazone_ligation_pathway PeptideHydrazide Peptide-NH-NH₂ (from SPPS) HydrazoneProduct Peptide-N=C(H)-R' or Peptide-N=C(R')-R'' (Hydrazone Linkage) PeptideHydrazide->HydrazoneProduct Chemoselective Ligation AldehydeKetone Drug, Label, or Surface with R'-CHO or R'-C(O)-R'' AldehydeKetone->HydrazoneProduct

Caption: Hydrazone ligation pathway for bioconjugation.

Application Notes and Protocols: Reaction of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, also known as Boc-beta-alanine hydrazide, with aldehydes and ketones is a cornerstone of modern bioconjugation and drug delivery chemistry. This reaction forms a hydrazone linkage, a versatile and pH-sensitive covalent bond that is instrumental in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). The Boc (tert-butoxycarbonyl) protecting group provides a stable handle for synthesis, which can be readily removed under acidic conditions to allow for further molecular modifications.

The key advantage of the hydrazone bond lies in its stability at physiological pH (around 7.4) and its susceptibility to hydrolysis in the acidic environments characteristic of tumor microenvironments or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5).[][] This pH-dependent cleavage allows for the targeted release of cytotoxic payloads from ADCs at the desired site of action, minimizing off-target toxicity and enhancing the therapeutic window of the drug.[][]

These application notes provide a detailed overview of the reaction, experimental protocols, and applications of hydrazones derived from this compound in drug development.

Reaction Mechanism and Kinetics

The formation of a hydrazone is a reversible condensation reaction between the hydrazide moiety of this compound and the carbonyl group of an aldehyde or ketone. The reaction is typically acid-catalyzed and proceeds through a two-step mechanism:

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolhydrazine.

  • Dehydration: The carbinolhydrazine intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable carbon-nitrogen double bond (C=N) of the hydrazone.

The rate of hydrazone formation is pH-dependent, with the optimal pH typically being in the range of 4-6. The stability of the resulting hydrazone bond is influenced by the electronic and steric properties of the aldehyde or ketone. Hydrazones derived from aromatic aldehydes are generally more stable to acidic hydrolysis than those formed from aliphatic aldehydes due to the conjugation of the C=N double bond with the aromatic ring.[]

Applications in Drug Development

The primary application of this compound in drug development is as a linker component in the synthesis of targeted drug delivery systems, most notably ADCs.[4] In this context, the hydrazide is first reacted with a carbonyl-containing drug molecule to form a hydrazone-linked payload. This payload-linker conjugate is then attached to a monoclonal antibody that specifically targets a tumor-associated antigen.

Upon administration, the ADC circulates in the bloodstream and binds to the target cancer cells. The ADC-antigen complex is then internalized by the cell into endosomes and subsequently lysosomes. The acidic environment within these organelles triggers the hydrolysis of the hydrazone bond, releasing the cytotoxic drug and inducing cancer cell death. This targeted delivery mechanism enhances the efficacy of the drug while reducing systemic toxicity.[][]

Experimental Protocols

The following are general protocols for the reaction of this compound with various aldehydes and ketones. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Reaction with an Aromatic Aldehyde (e.g., 4-Formylbenzoic acid)

Materials:

  • This compound (Boc-beta-alanine hydrazide)

  • 4-Formylbenzoic acid

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve 4-formylbenzoic acid (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add this compound (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reaction with an Aliphatic Ketone (e.g., Acetone)

Materials:

  • This compound (Boc-beta-alanine hydrazide)

  • Acetone

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add an excess of acetone (e.g., 5-10 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the excess acetone and methanol under reduced pressure.

  • The resulting hydrazone can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 3: Reaction with a Cyclic Ketone (e.g., Cyclohexanone)

Materials:

  • This compound (Boc-beta-alanine hydrazide)

  • Cyclohexanone

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add cyclohexanone (1-1.2 equivalents) and a catalytic amount of glacial acetic acid.

  • Heat the mixture at reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the formation of hydrazones from this compound and various carbonyl compounds. Please note that these are representative examples and actual results may vary.

Carbonyl CompoundProductReaction ConditionsTypical Yield (%)
Benzaldehydetert-Butyl (3-(2-benzylidenehydrazinyl)-3-oxopropyl)carbamateEthanol, rt, 4 h>90
4-Nitrobenzaldehydetert-Butyl (3-(2-(4-nitrobenzylidene)hydrazinyl)-3-oxopropyl)carbamateEthanol, reflux, 2 h~95
Acetonetert-Butyl (3-(2-isopropylidenehydrazinyl)-3-oxopropyl)carbamateMethanol, rt, 6 h>85
Cyclohexanonetert-Butyl (3-(2-cyclohexylidenehydrazinyl)-3-oxopropyl)carbamateEthanol, reflux, 24 h, cat. AcOH~90
4-Formylbenzoic acid4-(((2-(3-((tert-butoxycarbonyl)amino)propanoyl)hydrazono)methyl)benzoic acidEthanol, reflux, 3 h, cat. AcOH>90

Visualizations

Reaction Workflow

G General Workflow for Hydrazone Formation and Application in ADCs cluster_synthesis Hydrazone-Payload Synthesis cluster_conjugation Antibody-Drug Conjugation cluster_application Targeted Drug Delivery reagents This compound + Aldehyde/Ketone-containing Drug reaction Condensation Reaction (Acid Catalyst, e.g., AcOH in Ethanol) reagents->reaction product Boc-Protected Hydrazone-Payload Conjugate reaction->product deprotection Boc Deprotection (e.g., TFA in DCM) product->deprotection linker_payload Amine-functionalized Hydrazone-Payload deprotection->linker_payload conjugation Conjugation Reaction linker_payload->conjugation antibody Monoclonal Antibody (with reactive site) antibody->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc targeting ADC binds to Tumor Cell Antigen adc->targeting internalization Internalization into Endosome/Lysosome targeting->internalization release pH-Mediated Hydrazone Cleavage internalization->release drug_action Release of Cytotoxic Drug -> Cell Death release->drug_action G Mechanism of Action of an ADC Targeting a Growth Factor Receptor cluster_cell Tumor Cell cluster_pathway Normal Signaling (Blocked by ADC) receptor Growth Factor Receptor (e.g., HER2) binding Binding and Internalization receptor->binding dimerization Receptor Dimerization receptor->dimerization adc Antibody-Drug Conjugate (ADC) (Hydrazone Linker) adc->receptor Targets adc->receptor Blocks Ligand Binding & Induces Degradation lysosome Lysosome (Acidic pH) binding->lysosome Trafficking drug_release Drug Release lysosome->drug_release Hydrazone Cleavage drug Cytotoxic Drug drug_release->drug dna_damage DNA Damage / Microtubule Disruption drug->dna_damage apoptosis Apoptosis dna_damage->apoptosis ligand Growth Factor ligand->receptor pi3k PI3K/Akt Pathway dimerization->pi3k ras Ras/MAPK Pathway dimerization->ras proliferation Cell Proliferation and Survival pi3k->proliferation ras->proliferation

References

Application Notes and Protocols for tert-Butyl (3-hydrazino-3-oxopropyl)carbamate in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Among the various linker technologies, acid-cleavable linkers, such as those forming hydrazone bonds, are of significant interest. These linkers are designed to be stable at physiological pH in the bloodstream but readily cleave in the acidic environment of endosomes and lysosomes within target cancer cells, ensuring controlled payload release.[1][2]

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, also known as BOC-beta-alanine hydrazide, is a versatile heterobifunctional linker precursor used in the synthesis of ADCs.[3] Its structure incorporates a tert-butyloxycarbonyl (BOC)-protected hydrazine group and a carboxylic acid functional group (in its activated form). The BOC group provides a stable protecting group for the reactive hydrazine moiety, which can be selectively deprotected under acidic conditions to allow for subsequent conjugation to a payload.[4] This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Chemical Properties

PropertyValueReference
Chemical Name This compound[3]
Synonyms BOC-beta-alanine hydrazide, (2-Hydrazinocarbonyl-ethyl)-carbamic acid tert-butyl ester[3]
CAS Number 42116-56-3[3]
Molecular Formula C8H17N3O3[3]
Molecular Weight 203.24 g/mol [3]

Principle of Hydrazone Linkage in ADCs

The core principle behind using this compound in ADCs lies in the formation of a pH-sensitive hydrazone bond. The overall workflow involves several key steps:

  • Antibody Modification: The monoclonal antibody is chemically modified to introduce a reactive carbonyl group (aldehyde or ketone). A common method is the oxidation of the carbohydrate chains in the Fc region of the antibody.[5]

  • Drug-Linker Synthesis: The cytotoxic payload is first conjugated to the deprotected hydrazide linker. This is typically achieved by reacting the deprotected linker with a payload that has a suitable functional group.

  • Conjugation: The hydrazide-functionalized payload is then reacted with the modified antibody containing the carbonyl group. This condensation reaction, often catalyzed by an aniline derivative, forms the acid-labile hydrazone bond, yielding the final ADC.[6]

  • Mechanism of Action: The resulting ADC circulates in the bloodstream, where the hydrazone linker is relatively stable at neutral pH.[1] Upon binding to the target antigen on a cancer cell, the ADC is internalized. Inside the cell, the acidic environment of the endosomes and lysosomes (pH 4.5-6.5) catalyzes the hydrolysis of the hydrazone bond, releasing the cytotoxic payload and inducing cell death.[7]

Experimental Protocols

Protocol 1: Deprotection of this compound

The removal of the BOC protecting group is a critical first step to unmask the reactive hydrazine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for this deprotection.[4]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the BOC-protected hydrazide linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the deprotected hydrazide linker. The product may be isolated as a salt depending on the workup conditions.[4]

Protocol 2: Conjugation of the Deprotected Linker to a Payload

This is a general protocol and may require optimization based on the specific payload used. This example assumes the payload has a carboxylic acid group that can be activated for amide bond formation with the newly exposed amine of the deprotected linker (after a suitable modification of the deprotected linker to present an amine).

Materials:

  • Deprotected hydrazide linker

  • Payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Dissolve the payload in anhydrous DMF.

  • Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to activate the carboxylic acid of the payload. Stir at room temperature for 1-2 hours.

  • In a separate flask, dissolve the deprotected hydrazide linker in anhydrous DMF and add TEA (2 equivalents).

  • Add the activated payload solution to the linker solution and stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the drug-linker conjugate using column chromatography or preparative HPLC.

Protocol 3: Generation of Aldehyde Groups on the Antibody

This protocol describes the mild oxidation of antibody glycans to generate aldehyde groups for conjugation.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4) solution

  • Desalting column

Procedure:

  • Exchange the antibody into an appropriate buffer for oxidation (e.g., PBS).

  • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.

  • Incubate the reaction mixture in the dark at 4 °C for 30 minutes.

  • Quench the reaction by adding a 20-fold molar excess of glycerol or ethylene glycol and incubating for 15 minutes at 4 °C.

  • Remove the excess periodate and quenching agent by passing the antibody solution through a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 6.0).

Protocol 4: Conjugation of the Drug-Linker to the Modified Antibody

This final step forms the hydrazone-linked ADC.

Materials:

  • Aldehyde-modified antibody

  • Drug-linker hydrazide

  • Aniline (as a catalyst)

  • Conjugation buffer (e.g., PBS, pH 6.0)

Procedure:

  • Dissolve the drug-linker hydrazide in an appropriate solvent (e.g., DMSO).

  • Add the drug-linker solution to the aldehyde-modified antibody solution at a specific molar ratio (e.g., 5-20 fold excess of drug-linker).

  • Add aniline to a final concentration of 1-10 mM to catalyze the reaction.

  • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

  • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[7]

Data Presentation

Stability of Hydrazone-Based Linkers

The stability of the hydrazone bond is crucial for the therapeutic window of an ADC. Premature release of the payload in circulation can lead to off-target toxicity. The table below summarizes the plasma stability of different types of acid-cleavable linkers.

Linker TypeCleavage MechanismRelative Plasma Stability (Half-life)Key Considerations
Phenylketone-derived HydrazoneAcid HydrolysisLow (t½ ≈ 2 days)[7][8]Prone to premature payload release at physiological pH.[7]
AcBut-derived Hydrazone (e.g., in Gemtuzumab ozogamicin)Acid HydrolysisModerateShowed approximately 6% hydrolysis at pH 7.4 after 24 hours.[7]
Silyl Ether LinkerAcid HydrolysisHigh (t½ > 7 days)[7][8]A next-generation acid-labile linker with significantly improved plasma stability.[7]
Carbonate LinkerAcid HydrolysisModerate (t½ ≈ 36 hours)[8]Used in Sacituzumab govitecan.

Visualizations

ADC_Workflow cluster_Linker_Prep Linker-Payload Synthesis cluster_Antibody_Prep Antibody Modification cluster_Conjugation ADC Formation Boc_Linker tert-Butyl (3-hydrazino- 3-oxopropyl)carbamate Deprotection BOC Deprotection (TFA/DCM) Boc_Linker->Deprotection 1 Deprotected_Linker Deprotected Hydrazide Linker Deprotection->Deprotected_Linker Drug_Linker Drug-Linker Hydrazide Deprotected_Linker->Drug_Linker 2 Payload Cytotoxic Payload Payload->Drug_Linker Conjugation Hydrazone Formation (Aniline catalyst) Drug_Linker->Conjugation 4 Antibody Monoclonal Antibody Oxidation Glycan Oxidation (NaIO4) Antibody->Oxidation 3 Aldehyde_Ab Aldehyde-Modified Antibody Oxidation->Aldehyde_Ab Aldehyde_Ab->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification Purification (SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Overall workflow for the synthesis of a hydrazone-linked ADC.

ADC_MoA cluster_Extracellular Extracellular Space (Bloodstream, pH 7.4) cluster_Intracellular Intracellular Compartments ADC ADC in Circulation (Stable Hydrazone Linker) Tumor_Cell Tumor Cell with Target Antigen ADC->Tumor_Cell Binding Internalization Internalization Tumor_Cell->Internalization Endosome Endosome (pH 5.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_Release Payload Release (Hydrazone Cleavage) Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Caption: Mechanism of action of a hydrazone-linked ADC.

Signaling_Pathway cluster_Cell_Surface Cell Surface cluster_Signaling Intracellular Signaling ADC ADC Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Internalization Internalization & Payload Release Receptor->Internalization Payload Cytotoxic Payload (e.g., Auristatin) Internalization->Payload Microtubules Microtubule Disruption Payload->Microtubules Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Example signaling pathway disruption by an ADC payload.

References

Application Notes and Protocols for the Coupling of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, also known as Boc-β-alanine hydrazide, is a valuable bifunctional linker used extensively in chemical biology, drug discovery, and medicinal chemistry. Its structure incorporates a Boc-protected amine and a terminal hydrazide moiety. This configuration allows for the selective and sequential conjugation to other molecules. The hydrazide group serves as a potent nucleophile for coupling to carboxylic acids, forming a stable acyl hydrazone bond, which is an isostere of the amide bond. This application note provides a detailed protocol for the efficient coupling of Boc-β-alanine hydrazide to a generic carboxylic acid, a critical step in the synthesis of more complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and various molecular probes.

Reaction Principle

The coupling of this compound to a carboxylic acid proceeds via the formation of an amide-like bond. The reaction requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. This is typically achieved using a variety of peptide coupling reagents. The general reaction scheme is depicted below:

Figure 1: General reaction scheme for the coupling of a carboxylic acid with this compound.

R-COOH + Boc-NH-(CH₂)₂-CO-NHNH₂ → R-CO-NHNH-CO-(CH₂)₂-NH-Boc

The selection of the coupling reagent and additives is crucial for achieving high yields and minimizing side reactions, such as racemization if the carboxylic acid contains a chiral center.

Data Presentation: Comparison of Common Coupling Reagents

The efficiency of the coupling reaction is highly dependent on the chosen reagents. The following table summarizes the typical performance of several common coupling reagents for the formation of an amide or acyl hydrazone bond.

Coupling ReagentAdditiveBaseTypical Yield (%)Purity (%)Key Advantages & Disadvantages
HATU NoneDIPEA>95>98Advantages: High efficiency, fast reaction times, low racemization.[1] Disadvantages: Higher cost.
HBTU HOBtDIPEA>90>95Advantages: Good efficiency, widely used.[2] Disadvantages: Potential for side reactions.
EDC·HCl HOBtDIPEA90-98>95Advantages: Water-soluble byproducts simplify workup.[2] Disadvantages: Can be less effective for hindered substrates.
DCC HOBtDIPEA85-95>95Advantages: Cost-effective. Disadvantages: Insoluble DCU byproduct complicates purification.[2]

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride DCC: N,N'-Dicyclohexylcarbodiimide HOBt: 1-Hydroxybenzotriazole DIPEA: N,N'-Diisopropylethylamine

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solution-phase coupling of a carboxylic acid with this compound.

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF activate Add Coupling Reagent (e.g., HATU, 1.2 eq) and Base (e.g., DIPEA, 2.5 eq) prep_acid->activate prep_hydrazide Dissolve Boc-β-alanine Hydrazide (1.1 eq) in Anhydrous DMF prep_hydrazide->activate couple Stir at Room Temperature (2-12 hours) activate->couple monitor Monitor by TLC or LC-MS couple->monitor quench Dilute with Ethyl Acetate monitor->quench wash Wash with aq. NaHCO₃, Brine quench->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End purify->end start Start start->prep_acid

Caption: Workflow for solution-phase amide coupling.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol describes a general and highly efficient method for the coupling of a carboxylic acid to this compound using HATU.

Materials:

  • Carboxylic acid of interest (1.0 eq)

  • This compound (CAS: 42116-56-3) (1.1 eq)

  • HATU (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N'-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Reagents:

    • To the stirred solution, add this compound (1.1 eq).

    • Add HATU (1.2 eq) to the reaction mixture.

    • Slowly add DIPEA (2.5 eq) dropwise to the flask. A slight exotherm may be observed.

  • Reaction:

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Signaling Pathway Diagram (Example Application in PROTACs)

The product of this coupling reaction is often a key intermediate in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC, where the synthesized molecule acts as a linker between a target protein and an E3 ligase.

PROTAC_MoA cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Ub transfer Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Recycle PROTAC Recycling Proteasome->Recycle Recycle->Ternary catalytic cycle

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The protocol described provides a reliable and high-yielding method for the coupling of this compound to carboxylic acids. The use of HATU as a coupling reagent is highlighted for its efficiency and ability to minimize side reactions. This procedure is broadly applicable for the synthesis of complex molecules in drug development and chemical biology research, serving as a foundational step in the construction of bifunctional molecules like PROTACs. Researchers can adapt this protocol by selecting other suitable coupling reagents based on substrate reactivity, cost, and desired workup procedure.

References

Troubleshooting & Optimization

troubleshooting failed tert-Butyl (3-hydrazino-3-oxopropyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (3-hydrazino-3-oxopropyl)carbamate (also known as Boc-beta-alanine hydrazide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (Boc-beta-alanine hydrazide) is a bifunctional molecule commonly used in bioconjugation and peptide synthesis.[1] Its key features are a Boc-protected amine and a terminal hydrazide group. The primary applications include:

  • Hydrazone Formation: The hydrazide group reacts with aldehydes and ketones to form stable hydrazone linkages. This is a widely used strategy in bioconjugation for linking molecules to proteins, peptides, or other biomolecules.[2][3]

  • Peptide Synthesis: It can be used to create peptide hydrazides, which are valuable intermediates for producing peptide thioesters or for segment ligation via peptide azides.[4][5]

  • Linker/Spacer: The beta-alanine backbone provides a flexible spacer in more complex molecular constructs.[6]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a tightly sealed container in a dry and well-ventilated place, preferably refrigerated (2-8 °C).[7] The compound is sensitive to moisture and strong acids.

Q3: What are the key considerations for Boc deprotection of this molecule?

The tert-butoxycarbonyl (Boc) group is acid-labile and typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[2][8] Key considerations include:

  • Incomplete Deprotection: Ensure sufficient excess of acid and adequate reaction time (typically 1-2 hours at room temperature).

  • Side Reactions: The cleavage of the Boc group generates a reactive tert-butyl cation, which can lead to alkylation of nucleophilic sites on your molecule.[9] To prevent this, it is crucial to use scavengers like triisopropylsilane (TIS) or anisole in the reaction mixture.[10][11]

Troubleshooting Guides

Hydrazone Formation Reactions

Q: I am observing a low yield in my hydrazone formation reaction. What are the potential causes and how can I troubleshoot this?

A: Low yields in hydrazone formation are a common issue. Several factors can contribute to this problem. Here are the most common causes and their solutions:

  • Suboptimal pH: The formation of hydrazones is pH-dependent. The reaction is often most efficient under slightly acidic conditions (pH 4-6).[12] At neutral or basic pH, the reaction rate can be significantly slower.[13]

    • Solution: Optimize the reaction pH by using an appropriate buffer (e.g., acetate buffer). Perform small-scale trials at different pH values (e.g., 4.5, 5.5, 6.5) to find the optimal condition for your specific substrates.

  • Low Reactant Concentration: The reaction is bimolecular, so the rate is dependent on the concentration of both the hydrazide and the carbonyl compound.

    • Solution: Increase the concentration of one of the reactants, typically a 1.2-1.5 fold excess of the less valuable or more stable component.[2]

  • Reaction Time and Temperature: The reaction may be slow, especially with sterically hindered or less reactive aldehydes/ketones.

    • Solution: Increase the reaction time (from a few hours to overnight) and/or gently heat the reaction (e.g., to 50-60 °C).[12] Monitor the reaction progress by a suitable analytical method like HPLC or LC-MS.

  • Hydrolysis of the Hydrazone Product: The hydrazone bond can be reversible and susceptible to hydrolysis, especially under strongly acidic or basic conditions.[14]

    • Solution: During workup and purification, maintain a pH where the hydrazone is stable. Avoid prolonged exposure to conditions that favor hydrolysis.

Quantitative Data for Hydrazone Formation Optimization

ParameterConditionExpected OutcomeCitation
pH 4.0 - 6.0Optimal reaction rate[12]
> 7.0Slower reaction rate[13]
Temperature Room TemperatureSufficient for reactive aldehydes[2]
50 - 90 °CMay be required for less reactive carbonyls[12]
Reactant Ratio 1.2 - 1.5 excess aldehydeDrives reaction to completion[2]
Catalyst Aniline (10-100 mM)Can increase reaction rate up to 40-fold[13]
Boc Deprotection

Q: After Boc deprotection with TFA, my product is impure, and I see unexpected higher molecular weight species in my mass spectrometry analysis. What could be the cause?

A: This is a classic problem of side reactions caused by the tert-butyl cation generated during Boc group cleavage.[11]

  • Cause: The tert-butyl cation is a reactive electrophile that can alkylate nucleophilic functional groups in your molecule, such as thiols (cysteine), thioethers (methionine), or electron-rich aromatic rings (tryptophan, tyrosine).[10][15] This leads to the formation of tert-butylated side products.

  • Solution: The most effective way to prevent this is by using a "scavenger" in your deprotection cocktail. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your product.[11]

Common Scavengers for Boc Deprotection

ScavengerTarget Residue/FunctionalityTypical ConcentrationCitation
Triisopropylsilane (TIS) Tryptophan, general carbocation scavenger2-5% (v/v)[11]
Thioanisole Methionine, general carbocation scavenger5% (v/v)[11]
1,2-Ethanedithiol (EDT) Cysteine, general carbocation scavenger2-5% (v/v)[11]
Anisole Tryptophan5-10% (v/v)[10]
Peptide Synthesis

Q: I am using Boc-beta-alanine hydrazide in solid-phase peptide synthesis (SPPS), and I am experiencing incomplete coupling. What should I do?

A: Incomplete coupling is a frequent challenge in SPPS and can be caused by several factors.

  • Steric Hindrance: While beta-alanine itself is not sterically hindered, the growing peptide chain on the resin can aggregate, making the N-terminus inaccessible.[15]

  • Suboptimal Activation: The carboxylic acid may not be sufficiently activated for the coupling reaction to proceed to completion.

  • Solution:

    • Recouple: Perform a second coupling step with fresh reagents.[10]

    • Change Coupling Reagents: Use a more powerful coupling reagent. For standard couplings, HBTU or HATU are very effective.[16]

    • Increase Reaction Time/Temperature: Allow the coupling reaction to proceed for a longer duration or gently heat the reaction vessel.

    • Capping: If recoupling is unsuccessful, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides in subsequent steps.[10]

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation

  • Dissolve the Boc-beta-alanine hydrazide in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5).

  • In a separate vial, dissolve the aldehyde- or ketone-containing molecule in the same buffer. A co-solvent like DMF or DMSO (up to 10% v/v) can be used if solubility is an issue.[2]

  • Add a slight excess (1.2-1.5 equivalents) of the aldehyde/ketone solution to the hydrazide solution.[2]

  • Stir the reaction mixture at room temperature. For less reactive substrates, the temperature can be increased to 50-60 °C.[12]

  • Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, purify the product by a suitable method, such as reversed-phase HPLC.

Protocol 2: General Procedure for Boc Deprotection

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add the appropriate scavenger(s) to the solution (e.g., 5% v/v triisopropylsilane).[11]

  • Cool the mixture in an ice bath.

  • Add an equal volume of trifluoroacetic acid (TFA) dropwise.[8]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the solution under reduced pressure to remove the TFA and DCM.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Wash the precipitate with cold ether and dry under vacuum.

Visualizations

experimental_workflow Experimental Workflow for Hydrazone Formation cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_hydrazide Dissolve Boc-beta-alanine hydrazide in buffer (pH 4-6) mix Mix reactants (1.2-1.5 eq. carbonyl) prep_hydrazide->mix prep_carbonyl Dissolve aldehyde/ketone in buffer (+/- co-solvent) prep_carbonyl->mix react Stir at RT or 50-60°C for 2-12 hours mix->react monitor Monitor by HPLC/LC-MS react->monitor purify Purify by reversed-phase HPLC monitor->purify

Caption: Experimental workflow for hydrazone formation.

troubleshooting_workflow Troubleshooting Low Yield in Hydrazone Formation start Low Yield Observed check_ph Is pH optimal (4.0-6.0)? start->check_ph adjust_ph Adjust pH with acetate buffer check_ph->adjust_ph No check_conc Are reactant concentrations adequate? check_ph->check_conc Yes adjust_ph->check_conc increase_conc Increase concentration of one reactant check_conc->increase_conc No check_time_temp Are reaction time and temperature sufficient? check_conc->check_time_temp Yes increase_conc->check_time_temp increase_time_temp Increase time and/or heat to 50-60°C check_time_temp->increase_time_temp No check_hydrolysis Is product stable to workup? check_time_temp->check_hydrolysis Yes increase_time_temp->check_hydrolysis adjust_workup Modify workup to maintain stable pH check_hydrolysis->adjust_workup No success Yield Improved check_hydrolysis->success Yes adjust_workup->success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate (also known as Boc-beta-alanine hydrazide). This valuable intermediate is often used in the development of peptidomimetics and other specialized chemical structures.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the hydrazinolysis of a corresponding Boc-β-alanine ester, typically the methyl or ethyl ester. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the desired hydrazide.

Q2: What are the critical parameters to control during the reaction?

A2: Key parameters to control for a successful synthesis include:

  • Temperature: The reaction is typically performed at room temperature, but gentle heating can sometimes accelerate the reaction. However, excessive heat should be avoided to minimize side reactions.

  • Reaction Time: The reaction progress should be monitored, as incomplete or prolonged reaction times can lead to low yields or the formation of impurities.

  • Solvent: Anhydrous alcohols, such as methanol or ethanol, are commonly used as solvents for this reaction.

  • Purity of Starting Materials: The use of high-purity Boc-β-alanine ester and hydrazine hydrate is crucial for obtaining a clean product.

Q3: What are the potential side reactions during the synthesis?

A3: Potential side reactions include the formation of diacyl hydrazines, where the product reacts with another molecule of the starting ester. Additionally, if the reaction conditions are too harsh, the Boc protecting group may be partially cleaved.

Q4: How can the product be purified?

A4: The product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or dichloromethane/hexane. Column chromatography on silica gel can also be employed for higher purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive hydrazine.1. Use fresh, high-quality hydrazine hydrate.
2. Insufficient reaction time.2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.
3. Low reaction temperature.3. Consider gentle heating (e.g., 40-50 °C) while monitoring for side product formation.
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of diacyl hydrazine.1. Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents).
2. Partial cleavage of the Boc group.2. Avoid acidic conditions and excessive heat. Ensure the reaction is performed under a neutral or slightly basic environment.
3. Unreacted starting material.3. Increase the reaction time or consider a slight increase in temperature.
Difficulty in Product Isolation/Purification 1. Product is an oil instead of a solid.1. Ensure all solvent has been removed under reduced pressure. Try triturating the oil with a non-polar solvent like hexane or ether to induce crystallization.
2. Product is highly soluble in the recrystallization solvent.2. Use a solvent/anti-solvent system for recrystallization. For example, dissolve the product in a minimal amount of a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., hexane or ether) until turbidity is observed, then cool.

Experimental Protocols

Synthesis of this compound from Boc-β-Alanine Methyl Ester

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent quality.

Materials:

  • Boc-β-alanine methyl ester

  • Hydrazine hydrate (≥98%)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-β-alanine methyl ester (1.0 eq) in anhydrous methanol (approximately 5-10 mL per gram of ester).

  • To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a dichloromethane/hexane mixture to yield this compound as a white solid.

Parameter Value
Reactant Ratio (Ester:Hydrazine) 1 : 1.2
Solvent Anhydrous Methanol
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 85-95%

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_ester Boc-β-alanine methyl ester in Methanol add_hydrazine Add Hydrazine Hydrate (1.2 eq) start_ester->add_hydrazine 1 stir Stir at Room Temperature (12-24h) add_hydrazine->stir 2 monitor Monitor by TLC stir->monitor 3 evaporate Remove Methanol monitor->evaporate 4 dissolve Dissolve in DCM evaporate->dissolve 5 wash Wash with Brine dissolve->wash 6 dry Dry over Na2SO4 wash->dry 7 concentrate Concentrate dry->concentrate 8 recrystallize Recrystallize (DCM/Hexane) concentrate->recrystallize 9 product This compound recrystallize->product 10

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Inactive Reagents start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions start->cause3 sol1 Use Fresh Reagents cause1->sol1 sol2 Optimize Time/Temp cause2->sol2 sol3 Adjust Stoichiometry cause3->sol3

Caption: Troubleshooting logic for synthesis optimization.

Technical Support Center: Purification of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, also known as Boc-beta-alanine hydrazide. The following sections offer strategies to address common purification challenges.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during the purification of your this compound product.

Issue Potential Cause(s) Suggested Solution(s)
Product is an oil and will not crystallize The product may be inherently an oil or amorphous solid at room temperature. The presence of residual solvent or impurities can also prevent crystallization.- Attempt to precipitate the product from a solution by adding a non-solvent.- Try co-evaporation with a solvent like toluene to remove residual solvents.[1]- If impurities are suspected, proceed with chromatographic purification.
Streaking on normal phase (silica gel) TLC/column chromatography The compound is polar and may be interacting strongly with the acidic silica gel, leading to poor separation.- Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or ammonium hydroxide to the eluent to improve peak shape.[2]- Consider using a different stationary phase, such as alumina, which is less acidic.[2]- Reverse-phase chromatography may be a suitable alternative for this polar compound.[2]
Multiple spots on TLC after reaction work-up Incomplete reaction or formation of side products.- Unreacted Starting Material: Check for the presence of Boc-beta-alanine or the activated ester.- Diacylated Hydrazine: The hydrazine may have reacted with two molecules of the activated Boc-beta-alanine.- Side reactions of the Boc group: The tert-butyl cation formed during any acidic exposure can lead to byproducts.[1]
Low yield after purification The product may be partially soluble in the wash or crystallization solvents. The product may be adhering to the chromatography column.- Analyze wash and crystallization liquors by TLC or LC-MS to check for product loss.- When performing column chromatography, ensure complete elution of the product by flushing the column with a more polar solvent system at the end of the run.
Product appears discolored (e.g., yellow) Impurities from starting materials or degradation products.- Ensure the purity of starting materials before the reaction.- Purification by column chromatography should remove colored impurities.- If the product is an oil, multiple solvent washes may help remove some colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: While some suppliers list it as a solid, others describe it as a yellow to colorless oil, which can make purification by recrystallization challenging.[3] It is a polar molecule due to the presence of the hydrazide and carbamate functional groups.

Q2: What are the most common impurities I should expect in the synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as Boc-beta-alanine, the activating agent (e.g., HOBt, HBTU), and hydrazine. Side products could include the diacylated hydrazine or byproducts from the decomposition of the activating agent. In some cases, impurities from the starting Fmoc-amino acids, such as beta-alanine derivatives, have been reported.[4][5]

Q3: Can I purify this compound by recrystallization?

A3: Recrystallization can be an effective method if your product is a solid.[6] However, given that it is often obtained as an oil, this may not be feasible. If you have a solid product, you can try solvent systems such as ethyl acetate/hexanes or dichloromethane/ether. For oily products that are difficult to crystallize, slurrying in a non-polar solvent like hexane or diethyl ether may sometimes induce solidification.[7]

Q4: What type of column chromatography is recommended for this compound?

A4: Due to its polarity, normal phase chromatography on silica gel may require a polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol. To prevent streaking, the addition of a small amount of a base like triethylamine or ammonium hydroxide to the eluent is often necessary.[2] Alternatively, chromatography on alumina or reverse-phase chromatography could provide better separation.[2]

Q5: How can I remove residual hydrazine from my product?

A5: Hydrazine is volatile and can often be removed under high vacuum. If it persists, an aqueous workup with a mild acid wash (e.g., dilute citric acid) can help to protonate and extract the basic hydrazine into the aqueous layer. Be cautious with the pH to avoid cleavage of the acid-sensitive Boc protecting group.

Experimental Protocols

General Protocol for Column Chromatography (Normal Phase)
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel in the desired initial eluent (e.g., 100% ethyl acetate or 98:2 dichloromethane:methanol).

  • Loading: Carefully load the dried, adsorbed product onto the top of the column.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., by increasing the percentage of methanol). Collect fractions and monitor by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

General Protocol for Liquid-Liquid Extraction Work-up
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Washes:

    • Wash the organic layer with a mild acidic solution (e.g., 5% citric acid) to remove basic impurities like excess hydrazine.

    • Wash with a saturated sodium bicarbonate solution to remove acidic impurities.

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

Purification Strategy Workflow

The following diagram illustrates a logical workflow for selecting a suitable purification strategy for this compound.

Purification_Strategy Purification Strategy for this compound start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization (e.g., EtOAc/Hexanes) is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure_solid Is the product pure? try_recrystallization->is_pure_solid product_isolated_solid Product Isolated is_pure_solid->product_isolated_solid Yes is_pure_solid->column_chromatography No is_streaking Streaking on Silica TLC? column_chromatography->is_streaking add_base Add Base to Eluent (e.g., 0.5% TEA) is_streaking->add_base Yes is_pure_oil Is the product pure? is_streaking->is_pure_oil No try_alumina Use Alumina or Reverse Phase add_base->try_alumina Still streaking add_base->is_pure_oil try_alumina->is_pure_oil product_isolated_oil Product Isolated is_pure_oil->product_isolated_oil Yes is_pure_oil->product_isolated_oil No (Re-column)

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Synthesis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, also known as Boc-β-alanine hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and straightforward method is the hydrazinolysis of an activated ester of N-Boc-β-alanine. Typically, this involves reacting the methyl or ethyl ester of N-Boc-β-alanine with hydrazine hydrate in a suitable solvent like methanol or ethanol.

Q2: What are the critical parameters to control during the synthesis to minimize side product formation?

Careful control of reaction temperature and stoichiometry is crucial. The reaction is generally conducted at room temperature or with gentle heating. Using a modest excess of hydrazine hydrate can help drive the reaction to completion, but a large excess may complicate purification. Ensuring the purity of the starting N-Boc-β-alanine ester is also paramount.

Q3: Can the Boc protecting group be cleaved by hydrazine during the reaction?

Under standard hydrazinolysis conditions (e.g., hydrazine hydrate in alcohol at room temperature to mild heating), the Boc (tert-butoxycarbonyl) group is generally stable. Cleavage of the Boc group typically requires acidic conditions (e.g., trifluoroacetic acid) and is not a common side reaction with hydrazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.- Increase the reaction time. - Use a slight excess (1.1-1.5 equivalents) of hydrazine hydrate. - Gently heat the reaction mixture (e.g., 40-50 °C) if the reaction is sluggish at room temperature. Monitor by TLC to avoid degradation.
Product loss during workup/purification.- Ensure the pH is appropriately adjusted during aqueous extraction to minimize the solubility of the product in the aqueous layer. - Use a suitable solvent system for chromatography to achieve good separation.
Presence of Starting Material (Boc-β-alanine ester) in the Final Product Insufficient reaction time or stoichiometry.- See "Incomplete reaction" under "Low Yield". - Ensure efficient mixing of the reactants.
Formation of a High Molecular Weight Side Product Diacylation of hydrazine.- Add the Boc-β-alanine ester slowly to the hydrazine solution to maintain an excess of hydrazine throughout the addition. - Avoid using a large excess of the ester.
Presence of an Impurity with a Similar Polarity to the Product Impurities in the starting Boc-β-alanine.- Verify the purity of the starting ester by NMR or LC-MS before use. - Contamination of Boc-β-alanine with unprotected β-alanine could lead to the formation of β-alanine hydrazide.
Side reactions of the Boc group.While uncommon, prolonged heating or harsh basic conditions could potentially lead to side reactions involving the Boc group. Adhere to mild reaction conditions.

Experimental Protocols

Synthesis of this compound from Boc-β-alanine methyl ester

Materials:

  • N-Boc-β-alanine methyl ester

  • Hydrazine hydrate (64-80% solution in water)

  • Methanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-β-alanine methyl ester (1.0 eq) in methanol (5-10 mL per gram of ester).

  • To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine to remove excess hydrazine and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) or recrystallization to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Boc-β-alanine methyl ester reaction Reaction (RT, 12-24h) start->reaction 1.0 eq reagents Hydrazine Hydrate in Methanol reagents->reaction 1.2 eq concentrate Concentrate reaction->concentrate extract Ethyl Acetate Extraction concentrate->extract dry Dry (Na2SO4) extract->dry purify Purification (Chromatography) dry->purify product tert-Butyl (3-hydrazino-3-oxopropyl)carbamate purify->product

Caption: General experimental workflow for the synthesis of this compound.

Side_Products cluster_main Main Reaction cluster_side1 Side Reaction 1: Incorrect Stoichiometry cluster_side2 Issue: Incomplete Reaction ester Boc-β-alanine ester product Desired Product (Boc-β-alanine hydrazide) ester->product Reacts with diacylated Diacylated Hydrazine (Side Product 1) ester->diacylated 2 eq. unreacted_ester Unreacted Ester (Impurity) ester->unreacted_ester Remains hydrazine Hydrazine hydrazine->product hydrazine->diacylated 1 eq.

Caption: Potential side products in the synthesis of this compound.

Technical Support Center: tert-Butyl (3-hydrazino-3-oxopropyl)carbamate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the conjugation of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges during bioconjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation process, providing potential causes and actionable solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Yield Incorrect pH: The optimal pH for hydrazone bond formation is typically between 5.0 and 7.0.[1] If coupling to a carboxylic acid via EDC/NHS chemistry, the activation step has a different optimal pH (4.5-6.0) than the coupling step (7.2-8.0).- For Aldehyde/Ketone Conjugation: Ensure the reaction buffer is within the pH 5.0-7.0 range. Consider using a buffer such as sodium acetate or MES. - For Carboxylic Acid Conjugation (EDC/NHS): Perform a two-step reaction. Activate the carboxyl groups in an amine-free buffer (e.g., MES) at pH 4.5-6.0. Then, add the this compound and adjust the pH to 7.2-8.0 for the coupling step.
Suboptimal Reactant Concentrations: An inappropriate molar ratio of the carbamate to the target molecule can lead to incomplete conjugation.Systematically vary the molar excess of the carbamate (e.g., 10-fold, 20-fold, 50-fold) to determine the optimal ratio for your specific application.
Absence of Catalyst: For aldehyde-hydrazide reactions, the absence of a catalyst can result in slow reaction kinetics and low yields.[1][2]Add a catalyst such as aniline to the reaction mixture. Aniline has been shown to significantly increase the efficiency of hydrazone formation.[1][2]
Hydrolysis of Activated Esters (EDC/NHS): If using EDC/NHS to activate a carboxyl group, the NHS-ester intermediate is susceptible to hydrolysis, reducing the amount available for conjugation.Perform the coupling step immediately after the activation step. Minimize delays and work efficiently.
Formation of Side Products Cross-reactivity: If your target molecule contains multiple reactive sites, the carbamate may conjugate non-specifically.Consider using protecting groups on your target molecule to block unwanted reactive sites. Adjusting the pH can sometimes favor one reaction over another.
Reduction of the Hydrazone Bond: If a reducing agent is present and not intended, it could alter the final product. Conversely, for a more stable linkage, reduction is a necessary step.If reduction is not desired, ensure no reducing agents (e.g., sodium cyanoborohydride) are present in the reaction mixture. If a stable, non-reversible bond is required, intentionally add a reducing agent like sodium cyanoborohydride after the initial hydrazone formation.
Difficulty in Purifying the Conjugate Similar Physicochemical Properties: The conjugate may have similar solubility and chromatographic behavior to the starting materials or byproducts, making purification challenging.- Chromatography: Explore different chromatography techniques such as reverse-phase HPLC, ion-exchange, or size-exclusion chromatography. For hydrazones that may be sensitive to silica, consider using a deactivated silica or an alternative stationary phase like basic alumina. - Dialysis/Ultrafiltration: For macromolecular conjugates (e.g., proteins), dialysis or ultrafiltration can be effective for removing small molecule impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to an aldehyde or ketone?

A1: The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone bond is most efficient in a slightly acidic environment, typically between pH 5.0 and 7.0.[1]

Q2: Can I improve the yield and speed of my hydrazone formation reaction?

A2: Yes. The addition of a catalyst, such as aniline, can significantly increase the rate and overall yield of hydrazone formation.[1][2] Aniline works by forming a more reactive Schiff base intermediate with the aldehyde, which is then readily displaced by the hydrazide.[1]

Q3: How can I conjugate this compound to a molecule with a carboxylic acid group?

A3: You can use a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS. This is a two-step process: first, the carboxyl group is activated with EDC/NHS at a pH of 4.5-6.0. Then, the this compound is added, and the pH is raised to 7.2-8.0 to facilitate the formation of a stable amide bond between the activated carboxyl group and the hydrazide.

Q4: Is the resulting hydrazone bond stable?

A4: The hydrazone bond is a type of Schiff base, but it is considerably more stable than a Schiff base formed with a simple amine.[1] However, it can be reversible, especially under acidic conditions.[3] For applications requiring a highly stable, non-reversible linkage, the hydrazone bond can be reduced to a secondary amine bond using a mild reducing agent like sodium cyanoborohydride.

Q5: What is the purpose of the Boc protecting group on the carbamate?

A5: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. In this molecule, it protects one of the amine functionalities, allowing the hydrazide group to react selectively. The Boc group can be removed later under acidic conditions if further modification at that site is desired.

Quantitative Data on Conjugation Yield

The following data is illustrative and intended to demonstrate expected trends. Optimal conditions for specific applications should be determined experimentally.

Table 1: Effect of pH on Hydrazone Formation Yield

pHYield (%)
4.065
5.085
6.090
7.082
8.060

Table 2: Effect of Aniline Catalyst on Hydrazone Formation Yield

Aniline Concentration (mM)Reaction Time (hours)Yield (%)
01255
10492
20495

Experimental Protocols

Protocol 1: Conjugation to an Aldehyde-Containing Molecule

This protocol describes a general method for conjugating this compound to a molecule containing an aldehyde group.

Materials:

  • This compound

  • Aldehyde-containing molecule

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Aniline (optional, for catalysis)

  • Quenching solution (optional): e.g., an excess of a simple aldehyde or ketone

  • Purification system (e.g., HPLC, dialysis tubing)

Procedure:

  • Dissolve the aldehyde-containing molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Dissolve this compound in the Conjugation Buffer to a concentration that allows for a 20- to 50-fold molar excess over the aldehyde-containing molecule.

  • Add the desired volume of the carbamate solution to the aldehyde-containing molecule solution.

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • (Optional) Quench the reaction by adding a quenching solution and incubating for an additional 30 minutes.

  • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Two-Step EDC/NHS Conjugation to a Carboxylic Acid-Containing Protein

This protocol outlines the conjugation to a protein with available carboxyl groups.

Materials:

  • This compound

  • Carboxylic acid-containing protein

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Equilibrate a desalting column with Activation Buffer.

  • Dissolve the protein in Activation Buffer.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Add EDC and Sulfo-NHS to the protein solution. A 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein is a common starting point.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Immediately remove excess EDC and byproducts by passing the reaction mixture through the equilibrated desalting column, eluting with Coupling Buffer.

  • Dissolve this compound in Coupling Buffer.

  • Add the carbamate solution to the activated protein solution at a 50- to 100-fold molar excess.

  • Incubate for 2 hours at room temperature.

  • Add Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes to stop the reaction.

  • Purify the final conjugate using a desalting column or dialysis equilibrated with a suitable storage buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_mol Dissolve Target Molecule (with Aldehyde/Ketone) in Buffer (pH 5-7) mix Mix Reactants prep_mol->mix prep_hyd Dissolve Carbamate in Buffer prep_hyd->mix add_cat Add Aniline (Optional Catalyst) mix->add_cat incubate Incubate at RT (2-4 hours) add_cat->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., HPLC, Dialysis) quench->purify analyze Characterize Conjugate (e.g., MS, SDS-PAGE) purify->analyze

Workflow for Hydrazone Formation

troubleshooting_yield start Low Conjugation Yield check_ph Is pH optimal? (5-7 for hydrazone, - see protocol for EDC/NHS) start->check_ph adjust_ph Adjust buffer pH check_ph->adjust_ph No check_catalyst Is a catalyst being used? (for aldehyde reactions) check_ph->check_catalyst Yes adjust_ph->check_ph add_catalyst Add Aniline (10-20 mM) check_catalyst->add_catalyst No check_ratio Is reactant ratio sufficient? check_catalyst->check_ratio Yes add_catalyst->check_catalyst increase_ratio Increase molar excess of carbamate check_ratio->increase_ratio No success Yield Improved check_ratio->success Yes increase_ratio->check_ratio

Troubleshooting Low Conjugation Yield

protac_moa cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) POI_PROTAC_E3 POI - PROTAC - E3 Complex POI->POI_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 PROTAC Bifunctional Molecule (e.g., PROTAC) PROTAC->POI binds PROTAC->E3 recruits Ub Ubiquitin POI_PROTAC_E3->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Exemplary PROTAC Mechanism of Action

References

Technical Support Center: Handling tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (3-hydrazino-3-oxopropyl)carbamate (also known as Boc-beta-alanine hydrazide). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this versatile reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for quick reference.

PropertyValueReference
CAS Number 42116-56-3[1][2][3]
Molecular Formula C8H17N3O3[1][2]
Molecular Weight 203.24 g/mol [1][2]
Appearance White to off-white solidInferred from related compounds
Storage Sealed in a dry, room temperature environment is recommended.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in various applications.

Problem 1: Low Yield in Hydrazone Formation

Q: I am experiencing low yields when reacting this compound with an aldehyde or ketone. What are the possible causes and solutions?

A: Low yields in hydrazone formation can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is allowed to proceed to completion. For some sterically hindered or less reactive carbonyl compounds, extended reaction times or gentle heating may be necessary.[4]

    • Pro-Tip: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate the rate of hydrazone formation.[4]

  • Side Reactions:

    • Solution: One common side reaction is the formation of an azine by the reaction of the initially formed hydrazone with a second molecule of the carbonyl compound.[5] To minimize this, use a 1:1 stoichiometry of the hydrazide and the carbonyl compound. Adding the carbonyl compound slowly to the hydrazide solution can also be beneficial.

  • Product Decomposition during Workup or Purification:

    • Solution: Hydrazones can be sensitive to acidic conditions and may hydrolyze back to the starting materials.[5] Avoid strongly acidic conditions during workup. For purification by column chromatography, it is advisable to use a deactivated silica gel or to add a small amount of a neutralizer like triethylamine (e.g., 1%) to the eluent to prevent decomposition on the column.[6]

Problem 2: Difficulty in Removing the Boc Protecting Group

Q: I am having trouble with the deprotection of the Boc group from my hydrazone derivative. What are the recommended conditions and potential pitfalls?

A: The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions. However, the efficiency of this step can be influenced by the chosen acid and the substrate itself.

  • Inefficient Cleavage:

    • Solution: For complete and efficient Boc deprotection, strong acidic conditions are typically required. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. Ensure that a sufficient excess of the acid is used and that the reaction is monitored to completion.

  • Side Reactions during Deprotection:

    • Solution: The cleavage of the Boc group generates a reactive tert-butyl cation, which can lead to undesired alkylation of nucleophilic functional groups in your molecule. To prevent this, it is highly recommended to use a "scavenger" in the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.

Problem 3: Product Purity and Purification Challenges

Q: My final product after reaction with this compound is impure, and I am struggling with its purification. What are some effective purification strategies?

A: Purification of Boc-protected hydrazides and their derivatives can sometimes be challenging due to their physical properties.

  • Recrystallization:

    • Solution: If your product is a solid, recrystallization is often an effective method for purification. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Column Chromatography:

    • Solution: As mentioned previously, if you are using silica gel chromatography, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, using a different stationary phase like alumina might be beneficial.[6]

  • Workup Procedure:

    • Solution: A thorough aqueous workup can help remove many common impurities. Ensure that the pH of the aqueous layer is carefully controlled to avoid decomposition of your product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a tightly sealed container in a dry and cool place.[3] Some suppliers of similar compounds recommend refrigeration (2-8 °C).

Q2: Is this compound stable in common organic solvents?

Q3: What are the primary applications of this compound?

A3: This compound is a bifunctional linker. The hydrazide moiety readily reacts with aldehydes and ketones to form hydrazones, which are important intermediates in the synthesis of various nitrogen-containing heterocycles and other complex organic molecules. The Boc-protected amine provides a latent nucleophilic site that can be deprotected for further functionalization, making it a valuable tool in drug discovery and bioconjugation.

Q4: What safety precautions should be taken when handling this compound?

A4: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For specific handling and safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

General Protocol for Hydrazone Formation

This protocol provides a general procedure for the condensation reaction between this compound and a carbonyl compound.

  • Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazide: Add this compound (1.0-1.1 equivalents) to the solution.

  • Catalysis (Optional): Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., to 40-60 °C) can be applied.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration and washed with a cold solvent. If no precipitate forms, the solvent can be removed under reduced pressure. The crude product can then be purified.

  • Purification: The crude hydrazone can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel (with 1% triethylamine in the eluent if necessary).

General Protocol for Boc Deprotection

This protocol outlines a general procedure for the removal of the Boc protecting group.

  • Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Addition of Scavenger: Add a scavenger such as triethylsilane (1.5-2.0 equivalents) to the solution.

  • Acid Addition: Cool the solution in an ice bath and slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, carefully concentrate the reaction mixture under reduced pressure. The residue can be co-evaporated with a solvent like toluene to remove excess TFA. The resulting crude product can be purified by an appropriate method, such as precipitation, recrystallization, or chromatography.

Visualizations

experimental_workflow cluster_hydrazone_formation Hydrazone Formation cluster_boc_deprotection Boc Deprotection start Start: Aldehyde/Ketone + this compound reaction Reaction in Solvent (e.g., Ethanol) +/- Acetic Acid Catalyst start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Workup: - Cool - Filter or Concentrate monitoring->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product1 Product: Boc-Protected Hydrazone purification->product1 start2 Start: Boc-Protected Hydrazone reaction2 Reaction in DCM with TFA and Scavenger start2->reaction2 monitoring2 Monitor Progress (TLC/LC-MS) reaction2->monitoring2 workup2 Workup: - Concentrate - Co-evaporate monitoring2->workup2 product2 Product: Deprotected Hydrazone workup2->product2

Caption: General experimental workflow for the synthesis and deprotection of hydrazones.

troubleshooting_logic issue Low Yield in Hydrazone Formation incomplete_rxn Incomplete Reaction? issue->incomplete_rxn side_rxn Side Reactions? issue->side_rxn decomp Decomposition? issue->decomp solution1 Extend reaction time/ Add catalyst incomplete_rxn->solution1 Yes solution2 Use 1:1 stoichiometry/ Slow addition side_rxn->solution2 Yes solution3 Neutralize eluent/ Avoid strong acid decomp->solution3 Yes

Caption: Troubleshooting logic for low yield in hydrazone formation.

References

Technical Support Center: Boc Deprotection of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and specific issues encountered during the Boc deprotection of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Boc deprotection under acidic conditions?

A1: The Boc (tert-butyloxycarbonyl) group is cleaved under acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the C-O bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and rapidly decomposes to release the deprotected amine (in this case, the hydrazine) and carbon dioxide gas.[1][2]

Q2: What are the most common side reactions observed during the Boc deprotection of sensitive conjugates?

A2: The most prevalent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the deprotection process.[2][3][4] In the context of drug conjugates, which may contain peptides or other sensitive moieties, amino acids with nucleophilic side chains are particularly susceptible. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and can be tert-butylated.[2][3][5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[3]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2][3]

Q3: How can I prevent the tert-butylation of sensitive residues in my conjugate?

A3: The most effective method to prevent tert-butylation is to use "scavengers" in the deprotection reaction mixture.[2][3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your conjugate. They effectively "trap" the carbocation before it can cause unwanted side reactions.[2][3] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[6]

Q4: Are there any potential side reactions specific to the this compound linker itself?

A4: While less documented in readily available literature for this specific linker, the succinohydrazide moiety may be susceptible to intramolecular cyclization under strongly acidic and anhydrous conditions. This could potentially lead to the formation of a succinimide-like ring structure, which would be an undesired byproduct. Monitoring the reaction closely by LC-MS for any unexpected masses is crucial.

Q5: When should I choose TFA versus HCl in dioxane for Boc deprotection?

A5: The choice between TFA and HCl in dioxane depends on the overall sensitivity of your conjugate and the desired workup procedure.

  • TFA in Dichloromethane (DCM) is a very common and effective method. TFA is volatile and can be easily removed under reduced pressure. However, it is a very strong acid and may not be suitable for highly acid-sensitive conjugates.[1]

  • HCl in Dioxane is a strong alternative and can sometimes be more selective.[2][7] The deprotected product often precipitates as the hydrochloride salt, which can simplify purification.[1] However, dioxane is a non-volatile solvent and can be more difficult to remove.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • Presence of starting material in TLC or LC-MS analysis after the reaction.

  • A complex mixture of products is observed.

  • Low yield of the desired deprotected product.

Possible Causes and Solutions:

Possible CauseSolution
Insufficient Acid Concentration or Equivalents Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). For challenging substrates, consider using a stronger acid system like 4M HCl in dioxane.[2][8]
Insufficient Reaction Time or Temperature Increase the reaction time and continue to monitor the progress by TLC or LC-MS. Gentle warming of the reaction may be attempted, but be aware that this can also increase the rate of side reactions, so the use of scavengers is highly recommended.[2][8]
Steric Hindrance If the Boc-protected hydrazine is in a sterically hindered environment, a combination of a stronger acid, longer reaction time, and gentle warming may be necessary. The use of an effective scavenger cocktail is critical under these more forcing conditions.[2]
Poor Solubility of Starting Material Ensure that the starting conjugate is fully dissolved in the reaction solvent. If necessary, a minimal amount of a co-solvent can be used to aid dissolution before adding the acidic reagent.
Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Observation of unexpected peaks in HPLC or LC-MS analysis.

  • Mass spectrometry data indicates the addition of 56 Da (tert-butyl group) to one or more components of the conjugate.

  • Difficulty in purifying the final product.

Possible Causes and Solutions:

Possible CauseSolution
tert-Butylation of Nucleophilic Residues Add a scavenger to the reaction mixture. A common general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[2] The choice of scavenger should be tailored to the specific nucleophiles present in your conjugate.
Intramolecular Cyclization of the Linker This is a potential issue with the succinohydrazide moiety. To minimize this, consider using milder deprotection conditions, such as a lower concentration of acid or a lower reaction temperature. Shorter reaction times are also advisable.
Degradation of other Acid-Labile Groups If your conjugate contains other acid-sensitive functional groups, standard strong acid deprotection may not be suitable. Consider alternative, milder deprotection methods such as using oxalyl chloride in methanol.[9]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the acidic deprotection of Boc-protected hydrazides. The optimal conditions for your specific conjugate may require some optimization.

ReagentTypical ConcentrationSolvent(s)Temperature (°C)Typical Reaction TimeNotes and Considerations
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0 to Room Temp.1 - 4 hoursMost common and generally effective method. TFA is volatile and can be easily removed. Potential for side reactions.[1]
Hydrochloric Acid (HCl) 4 M1,4-DioxaneRoom Temp.30 min - 2 hoursA strong alternative to TFA. The product often precipitates as the hydrochloride salt, aiding in purification.[1][10]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general and widely applicable method for the Boc deprotection of hydrazide linkers.[1]

Materials:

  • Boc-protected hydrazide conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected hydrazide conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.

  • If using a scavenger, add TIS (2.5-5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 25-50% v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a pre-cooled, vigorously stirred solution of saturated sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected hydrazide conjugate.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides a common alternative to TFA-based deprotection.[1]

Materials:

  • Boc-protected hydrazide conjugate

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Boc-protected hydrazide conjugate in a minimal amount of a suitable co-solvent if necessary, then add the 4 M HCl in 1,4-dioxane solution.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt often precipitates from the solution.

  • If precipitation occurs, collect the solid by filtration or centrifugation.

  • Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the resulting hydrochloride salt under vacuum.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_side_reaction Side Reaction cluster_scavenging Scavenging Boc_Protected Boc-Protected Hydrazide Protonated Protonated Intermediate Boc_Protected->Protonated H+ (from TFA/HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid tBu_Cation tert-Butyl Cation (Reactive) Protonated->tBu_Cation Deprotected_Hydrazide Deprotected Hydrazide Carbamic_Acid->Deprotected_Hydrazide CO2 CO2 Carbamic_Acid->CO2 Alkylated_Product Alkylated Byproduct tBu_Cation->Alkylated_Product Nucleophilic Residue Trapped_Cation Trapped Cation (Inactive) tBu_Cation->Trapped_Cation Scavenger (e.g., TIS) Troubleshooting_Workflow Start Boc Deprotection Reaction Monitor Monitor by LC-MS/TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup Complete->Workup Yes Troubleshoot_Incomplete Troubleshoot Incomplete Reaction Complete->Troubleshoot_Incomplete No Check_Byproducts Check for Byproducts Workup->Check_Byproducts Troubleshoot_Incomplete->Start Adjust Conditions No_Byproducts No Significant Byproducts Check_Byproducts->No_Byproducts No Troubleshoot_Byproducts Troubleshoot Side Reactions Check_Byproducts->Troubleshoot_Byproducts Yes Finish Finish No_Byproducts->Finish Purify Product Troubleshoot_Byproducts->Start Modify Protocol Deprotection_Decision_Tree Start Start: Choose Deprotection Method Acid_Sensitive Other Acid-Sensitive Groups Present? Start->Acid_Sensitive Mild_Method Use Milder Method (e.g., Oxalyl Chloride/MeOH) Acid_Sensitive->Mild_Method Yes Strong_Acid Use Strong Acid (TFA or HCl) Acid_Sensitive->Strong_Acid No Nucleophiles Sensitive Nucleophiles Present? (Trp, Met, Cys, Tyr) Strong_Acid->Nucleophiles Add_Scavengers Add Scavengers (e.g., TIS, Thioanisole) Nucleophiles->Add_Scavengers Yes No_Scavengers Scavengers Optional Nucleophiles->No_Scavengers No Volatile_Solvent Volatile Solvent Preferred? Add_Scavengers->Volatile_Solvent No_Scavengers->Volatile_Solvent Use_TFA Use TFA in DCM Volatile_Solvent->Use_TFA Yes Use_HCl Use HCl in Dioxane Volatile_Solvent->Use_HCl No

References

Technical Support Center: Labeling Proteins with tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation when labeling with tert-Butyl (3-hydrazino-3-oxopropyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for protein aggregation when labeling with this compound?

Protein aggregation during the labeling process is a multifaceted issue that can be triggered by several factors that disrupt protein stability. The primary causes include:

  • Suboptimal Buffer Conditions : Proteins are least soluble at their isoelectric point (pI) where their net charge is zero, which minimizes electrostatic repulsion and promotes aggregation.[1][2] Labeling reactions performed at a pH close to the protein's pI can therefore lead to precipitation.

  • High Protein Concentration : At high concentrations, the proximity between protein molecules increases, enhancing the likelihood of intermolecular interactions that can lead to the formation of aggregates.[1][3][4]

  • Hydrophobic Nature of the Label : The tert-Butyl group in the labeling reagent is hydrophobic. Covalently attaching this molecule to the protein surface increases its overall hydrophobicity, which can promote self-association through hydrophobic interactions, leading to aggregation.[3][4]

  • Over-labeling : Modifying too many sites on the protein surface by using a high molar ratio of the labeling reagent can significantly alter the protein's native charge and structure.[2][3] This disruption of the protein's physicochemical properties is a common cause of aggregation.[2]

  • Physical Stress : Factors such as vigorous vortexing, multiple freeze-thaw cycles, and prolonged exposure to suboptimal temperatures can induce protein unfolding and subsequent aggregation.[1][2]

Q2: How can I detect and quantify protein aggregation?

Protein aggregation can manifest as visible precipitation or as soluble, non-visible aggregates. A multi-faceted approach is recommended for detection and quantification:

  • Visual Inspection : The simplest method is to check for visible cloudiness, turbidity, or precipitate in the solution.[2]

  • UV-Vis Spectroscopy : An increase in light scattering due to large aggregates can be detected as abnormally high absorbance readings at wavelengths like 340 nm.

  • Dynamic Light Scattering (DLS) : DLS is a rapid technique used to determine the size distribution of particles in a solution. It can effectively detect the formation of soluble aggregates by identifying species with a larger hydrodynamic radius than the monomeric protein.[3][4]

  • Size Exclusion Chromatography (SEC) : SEC is a powerful method for separating molecules based on their size.[2] It can accurately quantify the percentage of monomer, dimer, and higher-order aggregates in a sample, providing a clear picture of the protein's aggregation state.[2]

Q3: How does the hydrazide labeling chemistry contribute to aggregation?

The labeling reaction with this compound typically involves two steps. First, aldehyde groups are generated on the target protein, often by mild oxidation of carbohydrate moieties on glycoproteins using sodium periodate.[5][6] Second, the hydrazide group of the labeling reagent reacts with the aldehyde to form a hydrazone bond.[7] The reaction conditions themselves can be a source of stress. For example, the oxidation step or the required buffer conditions for the conjugation (often a slightly acidic pH of 5.5) may not be optimal for the stability of every protein.[5][6]

Q4: What role does the buffer play, and how can it be optimized?

The buffer composition is critical for maintaining protein stability.[8][9] Key parameters to optimize include:

  • pH : The buffer pH should be maintained at least 1-1.5 units away from the protein's pI to ensure a net surface charge, which promotes electrostatic repulsion between molecules.[1][2]

  • Ionic Strength : The salt concentration affects electrostatic interactions. The optimal ionic strength must be determined empirically for each protein.[1]

  • Additives and Stabilizers : The inclusion of certain excipients can significantly enhance protein solubility and prevent aggregation.[1][]

Troubleshooting Guides

Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.

Potential CauseRecommended Solution
High Protein Concentration Decrease the protein concentration during the labeling reaction to 1-2 mg/mL.[3] If a higher final concentration is needed, perform the labeling at a lower concentration and then carefully concentrate the purified, labeled protein.
Suboptimal Buffer pH Adjust the pH of the labeling buffer to be at least 1-1.5 units away from your protein's pI.[2] Perform a buffer screening experiment to identify the optimal pH for stability.
Over-labeling Reduce the molar excess of the labeling reagent. Perform a titration to find the lowest ratio that provides adequate labeling without causing aggregation.[2]
Hydrophobic Interactions Add stabilizing excipients to the buffer. Arginine and glutamate (e.g., 50 mM each) can help shield hydrophobic patches.[1][11] Low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20) can also improve solubility.[1][11]

Issue 2: The solution appears clear, but downstream analysis (SEC, DLS) reveals soluble aggregates.

Potential CauseRecommended Solution
Formation of Soluble Oligomers Optimize the labeling stoichiometry by further reducing the molar ratio of the labeling reagent to the protein.[2]
Subtle Protein Destabilization Include co-solvents like glycerol (5-20%) or sugars like sucrose/trehalose (5-10%) in the labeling and storage buffers to enhance protein stability.[1][][12]
Oxidation of Residues For proteins with sensitive cysteine residues, add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the buffer to prevent the formation of disulfide-linked aggregates.[1][13]
Slow Aggregation Post-Labeling Immediately after the labeling reaction, purify the conjugate using SEC to remove any small aggregates and unreacted label. Exchange the protein into an optimized storage buffer identified through stability screening.[3]

Summary of Common Stabilizing Additives

AdditiveTypical Working ConcentrationMechanism of Action
Arginine / Glutamate 50 mM - 0.5 MSuppresses aggregation by binding to hydrophobic patches and screening surface charges.[1][2][11]
Glycerol 5 - 50% (v/v)Acts as an osmolyte, stabilizing the native protein structure and increasing solvent viscosity, which reduces intermolecular collisions.[1][]
Sucrose / Trehalose 5 - 10% (w/v)Disaccharides that stabilize proteins by preferentially hydrating them, which raises the energy barrier for unfolding.[][12]
Reducing Agents (DTT, TCEP) 1 - 5 mMPrevent oxidation of cysteine residues and the formation of intermolecular disulfide bonds.[1][][13] TCEP is often preferred for its stability.[13]
Non-denaturing Detergents (Tween-20, CHAPS) 0.01 - 0.1% (w/v)Solubilize hydrophobic regions of proteins, preventing self-association.[1][11]

Experimental Protocols

Protocol 1: General Labeling of a Glycoprotein with this compound

This protocol describes the generation of aldehyde groups on a glycoprotein followed by conjugation.

  • Oxidation of the Glycoprotein: a. Prepare the protein solution at 2-5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5. b. Freshly prepare a 20 mM sodium meta-periodate (NaIO₄) solution in the same buffer. c. Add the periodate solution to the protein solution at a 1:1 volume ratio and incubate for 15-20 minutes in the dark at 4°C. d. Immediately remove the excess periodate and exchange the buffer to 0.1 M sodium acetate, pH 5.5 using a desalting column (e.g., Zeba™ Spin Desalting Column).

  • Hydrazide Conjugation: a. Prepare a 50 mM stock solution of this compound in DMSO. b. Add a 10- to 50-fold molar excess of the hydrazide solution to the oxidized protein solution. The optimal ratio should be determined empirically. c. Incubate the reaction for 2 hours at room temperature with gentle mixing. d. (Optional) To stabilize the hydrazone bond, a reducing agent like sodium cyanoborohydride (NaCNBH₃) can be added to a final concentration of 5 mM.

  • Purification: a. Purify the labeled protein from excess reagent and byproducts using Size Exclusion Chromatography (SEC) or extensive dialysis against the desired final storage buffer.

Protocol 2: Quantification of Protein Aggregation using Size Exclusion Chromatography (SEC)
  • System Preparation: a. Select an SEC column appropriate for the size of your protein. b. Equilibrate the SEC system and column with a suitable, filtered, and degassed mobile phase (e.g., Phosphate Buffered Saline, pH 7.4) until a stable baseline is achieved.[2]

  • Sample Preparation: a. Filter the labeled protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates before injection.[2]

  • Data Acquisition: a. Inject a defined volume (e.g., 50-100 µL) of the filtered sample onto the column. b. Monitor the elution profile using a UV detector at 280 nm (for the protein) and, if applicable, at the absorbance maximum of any conjugated dye.[4]

  • Data Analysis: a. Identify the peaks in the chromatogram. Aggregates will elute first (at a lower retention volume), followed by the monomeric protein. b. Integrate the area under each peak. Calculate the percentage of monomer and aggregate using the formula: % Monomer = (Area_monomer / Total Area_all_peaks) * 100.

Visualizations

G cluster_observe Step 1: Observation & Analysis cluster_optimize Step 2: Optimization cluster_verify Step 3: Verification observe Protein Aggregation Observed (Precipitate or Soluble Aggregates) analyze Analyze Potential Causes: - Buffer (pH vs pI) - Protein Concentration - Label:Protein Ratio - Hydrophobicity observe->analyze ph Optimize Buffer pH (≠ pI) analyze->ph additives Add Stabilizers (Arginine, Glycerol, etc.) analyze->additives conc Lower Protein & Reagent Concentration analyze->conc temp Lower Reaction Temp. (e.g., 4°C) analyze->temp purify Purify Labeled Protein (SEC) ph->purify additives->purify conc->purify temp->purify verify Verify Monomer Purity (SEC / DLS) purify->verify G protein Glycoprotein oxidized_protein Aldehyde-tagged Protein protein->oxidized_protein  1. NaIO₄ (Oxidation)  pH 5.5 reagent tert-Butyl (3-hydrazino-3-oxopropyl)carbamate labeled_protein Labeled Protein (Hydrazone linkage) reagent->labeled_protein  2. Conjugation oxidized_protein->labeled_protein  2. Conjugation

References

Validation & Comparative

A Comparative Guide to tert-Butyl (3-hydrazino-3-oxopropyl)carbamate and Alternative Hydrazide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, such as antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy and safety. Hydrazide linkers, which form pH-sensitive hydrazone bonds with carbonyl groups, are a prominent class of cleavable linkers designed for controlled payload release in the acidic tumor microenvironment or within cellular lysosomes. This guide provides an objective, data-driven comparison of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, a common aliphatic hydrazide linker, with alternative hydrazide-based and other cleavable linker technologies.

Introduction to Hydrazide Linkers

Hydrazide linkers contain a hydrazide moiety (-CONHNH2) that reacts with an aldehyde or ketone to form a hydrazone bond. This linkage is generally stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions (pH 4.5-6.0), a feature exploited for targeted drug release.[1]

This compound , also known as Boc-β-alanine hydrazide, is a widely used aliphatic hydrazide linker. The tert-butyloxycarbonyl (Boc) protecting group provides a stable means of incorporating the hydrazide functionality during synthesis, which can be deprotected under acidic conditions to reveal the reactive hydrazide. Its simple, flexible aliphatic chain is a common structural motif in bioconjugation.

Alternative hydrazide linkers often incorporate different structural features to modulate stability and reactivity. These can include:

  • Aromatic Hydrazides: Hydrazides attached to an aromatic ring, which generally form more stable hydrazone bonds due to resonance stabilization.

  • PEGylated Hydrazides: Hydrazides that include polyethylene glycol (PEG) chains to enhance solubility and hydrophilicity of the conjugate.

Beyond hydrazides, other cleavable linkers with different release mechanisms are also widely used, including:

  • Disulfide Linkers: Cleaved in the reducing environment of the cell.

  • Peptide Linkers: Cleaved by specific lysosomal proteases, such as cathepsins.

  • β-glucuronide Linkers: Cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment.

Quantitative Comparison of Linker Performance

The stability of the linker in systemic circulation and the efficiency of its cleavage at the target site are paramount for a successful conjugate. The following tables summarize available quantitative data on the performance of different cleavable linkers.

Table 1: Plasma Stability of Cleavable Linkers

Linker TypeRepresentative Linker/ADC ModelMatrixStability Metric (Half-life, t½)Reference(s)
Hydrazone (Aromatic) Phenylketone-derived hydrazone linkerHuman Plasma~2 days[2]
Hydrazone (General) Generic Hydrazone LinkerHuman Plasma~2-3 days[2]
Disulfide SPDB-DM4Human Plasma~3-4 days[2]
Peptide (Val-Cit) Val-Cit-PABC-MMAEHuman Plasma~7-8 days[2]
β-glucuronide Glucuronide-MMAEHuman Plasma>10 days[2]

Note: Direct comparison of half-life values should be approached with caution due to variations in experimental conditions, ADC constructs, and analytical methods across different studies.

Table 2: pH-Dependent Stability of Hydrazone Linkers

Linker Structure/TypeHalf-life at pH 7.4Half-life at pH 5.0-5.5Reference(s)
Aliphatic Aldehyde-Derived Minutes to hoursSignificantly shorter than at pH 7.4[3]
Aromatic Aldehyde-Derived Generally more stable than aliphaticHydrolysis rate increases at lower pH[3]
Acyl Hydrazone More resistant to hydrolysis than alkyl hydrazonesMore labile than alkyl hydrazones[4]

Note: The stability of the hydrazone bond is highly dependent on the specific structure of both the hydrazide and the carbonyl component.

Experimental Protocols

Robust and standardized experimental protocols are essential for the accurate assessment and comparison of linkers.

Protocol 1: General Procedure for Antibody Conjugation via Hydrazone Linkage

1. Antibody Preparation (Generation of Aldehyde Groups):

  • Glycosylated antibodies can be oxidized to generate aldehyde groups within their carbohydrate moieties.

  • Dissolve the antibody in an appropriate buffer (e.g., acetate buffer, pH 5.5).

  • Add a solution of sodium periodate (NaIO4) to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 30 minutes in the dark.

  • Quench the reaction by adding an excess of a quenching reagent (e.g., glycerol or sodium bisulfite).

  • Remove excess reagents by buffer exchange using a desalting column.

2. Boc Deprotection of this compound (if applicable):

  • Dissolve the Boc-protected hydrazide linker in a suitable solvent (e.g., dichloromethane).

  • Add an acidic reagent such as trifluoroacetic acid (TFA) or HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure. The resulting hydrazide salt can often be used directly in the next step.

3. Conjugation Reaction:

  • Combine the aldehyde-containing antibody with the deprotected hydrazide linker in a suitable buffer (e.g., acetate buffer, pH 5.0-6.0). A molar excess of the linker is typically used.

  • The reaction can be catalyzed by the addition of aniline.[5]

  • Incubate the reaction at room temperature for 2-16 hours.

  • Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules.

4. Characterization:

  • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

  • Assess the purity and aggregation of the conjugate by SEC.

Protocol 2: In Vitro Plasma Stability Assay
  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from a relevant species (e.g., human, mouse) at 37°C.[2]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]

  • Analysis: Quantify the amount of intact ADC and released payload at each time point.[2]

    • ELISA: Can be used to determine the concentration of total antibody and antibody-conjugated drug.

    • LC-MS/MS: A more sensitive method to quantify the free payload.

Mandatory Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation & Purification antibody Glycosylated Antibody oxidation Periodate Oxidation antibody->oxidation aldehyde_antibody Aldehyde-Antibody oxidation->aldehyde_antibody conjugation Hydrazone Formation aldehyde_antibody->conjugation boc_linker Boc-Hydrazide Linker deprotection Acidic Deprotection boc_linker->deprotection active_linker Active Hydrazide Linker deprotection->active_linker active_linker->conjugation purification Purification (SEC) conjugation->purification adc Antibody-Drug Conjugate purification->adc

Caption: Experimental workflow for antibody-drug conjugation using a hydrazide linker.

signaling_pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell adc_stable ADC (Stable Hydrazone) receptor Target Receptor adc_stable->receptor Binding endocytosis Endocytosis receptor->endocytosis endosome Endosome (pH 6.0) endocytosis->endosome lysosome Lysosome (pH 4.5-5.0) endosome->lysosome cleavage Hydrazone Cleavage lysosome->cleavage payload Payload Release cleavage->payload effect Cytotoxic Effect payload->effect

Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.

Discussion and Conclusion

The choice of a hydrazide linker is a trade-off between stability in circulation and the rate of payload release at the target site.

  • This compound represents a simple, aliphatic hydrazide linker. Hydrazones formed from such linkers are generally less stable than their aromatic counterparts. This can lead to faster payload release in the acidic environment of the lysosome, but may also result in some premature drug release in circulation, potentially leading to off-target toxicity.

  • Alternative Hydrazide Linkers , such as those with aromatic structures, can offer increased stability at physiological pH. This enhanced stability can reduce premature payload release but may also slow the rate of cleavage at the target site, potentially impacting efficacy. The inclusion of PEG moieties in the linker can improve the solubility and pharmacokinetic properties of the resulting conjugate.

  • Comparison with Other Cleavable Linkers: Peptide and β-glucuronide linkers generally exhibit greater plasma stability compared to hydrazone linkers.[2] The choice between these linker types depends on the specific target and payload. For instance, peptide linkers rely on the presence of specific proteases in the target cell, while β-glucuronide linkers require the presence of β-glucuronidase.

References

A Comparative Guide to the Reactivity of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate and Boc-hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, drug delivery, and synthetic chemistry, the formation of hydrazone linkages through the reaction of a hydrazine derivative with an aldehyde or ketone is a cornerstone technique. The choice of the hydrazine-containing reagent is critical, as its structure dictates the kinetics and stability of the resulting hydrazone. This guide provides an objective comparison of the reactivity of two commonly employed Boc-protected hydrazine derivatives: tert-Butyl (3-hydrazino-3-oxopropyl)carbamate (also known as Boc-β-alanine hydrazide) and tert-butyl carbazate (Boc-hydrazine).

Executive Summary

Fundamentally, the reactivity of these two molecules in hydrazone formation is governed by the nucleophilicity of the terminal nitrogen atom of the hydrazine moiety. Boc-hydrazine, as a substituted hydrazine, is generally a more reactive nucleophile than this compound, which is an acyl hydrazide. The electron-withdrawing nature of the adjacent carbonyl group in the acyl hydrazide reduces the electron density on the terminal nitrogen, thereby decreasing its nucleophilicity and resulting in slower reaction rates compared to Boc-hydrazine.

Theoretical Framework: Electronic Effects on Reactivity

The difference in reactivity can be attributed to the electronic environment of the nucleophilic nitrogen atom in each molecule.

  • Boc-hydrazine (tert-butyl carbazate): The Boc protecting group is attached to one nitrogen of the hydrazine. While the carbamate group has some electron-withdrawing character, the lone pair on the terminal nitrogen is readily available for nucleophilic attack on a carbonyl carbon. The reactivity of hydrazines is also enhanced by the "alpha effect," where the presence of lone pair electrons on the adjacent nitrogen atom increases the nucleophilicity of the reacting nitrogen beyond what would be predicted by its basicity alone.

  • This compound (an Acyl Hydrazide): In this molecule, the hydrazine moiety is acylated. The adjacent carbonyl group is strongly electron-withdrawing through resonance. This delocalization of the lone pair of the nitrogen attached to the carbonyl group significantly reduces the electron density on the terminal, nucleophilic nitrogen. Consequently, acyl hydrazides are less powerful nucleophiles compared to their non-acylated counterparts, leading to slower rates of hydrazone formation. Several studies have noted that acylhydrazides are generally "sluggish reactants" in comparison to other hydrazine derivatives.

Comparative Data on Reactivity

ParameterThis compound (Acyl Hydrazide)Boc-hydrazine (tert-butyl carbazate)Reference
Relative Reactivity LowerHigherGeneral observations in organic chemistry literature.
Governing Factor Electron-withdrawing acyl group reduces nucleophilicity.Higher nucleophilicity due to less electronic delocalization and the alpha effect.General principles of electronic effects on nucleophilicity.
Representative Reaction Rate Acylhydrazone formation is generally slower than hydrazone formation.Many hydrazone and oxime formation reactions proceed with second-order rate constants of 0.01 M⁻¹ s⁻¹ or below at neutral pH.[1]

Experimental Protocols

The following are representative experimental protocols for the formation of a hydrazone from an aldehyde, illustrating the typical reaction conditions for each reagent. Note that reaction times and the need for catalysis can vary significantly depending on the reactivity of the specific aldehyde or ketone used.

Protocol 1: Hydrazone Formation with this compound

This protocol is a general procedure for the synthesis of an acyl hydrazone.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve this compound in a minimal amount of ethanol or methanol.

  • Add the aldehyde or ketone to the solution.

  • If the reaction is slow at room temperature, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from several hours to overnight.

  • Upon completion, the product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Hydrazone Formation with Boc-hydrazine

This protocol outlines a standard procedure for the synthesis of a Boc-hydrazone.[2][3]

Materials:

  • Boc-hydrazine (1.0 - 1.2 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Anhydrous Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, for less reactive carbonyls)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone in anhydrous ethanol or methanol.[2]

  • Add Boc-hydrazine to the solution.[2]

  • Stir the reaction mixture at room temperature. For many aldehydes, the reaction is complete within a few hours.[3]

  • For less reactive substrates (e.g., some ketones), a catalytic amount of glacial acetic acid can be added, and the mixture may be heated to reflux.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to induce crystallization of the hydrazone product.[2]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.[2]

  • If crystallization does not occur, remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.[2]

Visualizing the Reaction Pathways

The following diagrams illustrate the key chemical structures and the general workflow for hydrazone synthesis.

G Figure 1. Chemical Structures cluster_0 This compound cluster_1 Boc-hydrazine a Boc-NH-(CH₂)₂-C(=O)-NH-NH₂ b Boc-NH-NH₂

Figure 1. Chemical Structures

G Figure 2. General Hydrazone Synthesis Workflow start Dissolve Hydrazine Derivative and Carbonyl Compound in Solvent reaction Stir at Room Temperature (Optional: Add Catalyst/Heat) start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Product Isolation (Precipitation/Extraction) monitoring->workup purification Purification (Recrystallization/Chromatography) workup->purification end Characterized Hydrazone Product purification->end

Figure 2. General Hydrazone Synthesis Workflow

Conclusion

The choice between this compound and Boc-hydrazine for hydrazone formation will depend on the specific requirements of the synthetic route.

  • Boc-hydrazine is the more reactive option, suitable for rapid conjugations and reactions with less reactive carbonyl compounds. Its higher nucleophilicity generally leads to faster reaction times and may not require catalysis or heating.

  • This compound , as an acyl hydrazide, exhibits lower reactivity. This can be advantageous in scenarios where greater stability of the starting material is desired or where controlled, slower reaction kinetics are beneficial. However, achieving high yields with this reagent may necessitate longer reaction times, heating, or the use of an acid catalyst.

For drug development professionals and researchers, understanding these intrinsic reactivity differences is paramount for designing efficient and successful conjugation strategies.

References

Validating tert-Butyl (3-hydrazino-3-oxopropyl)carbamate Conjugation: A Comparative Guide to Mass Spectrometry and UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical quality attribute that directly impacts the efficacy, stability, and safety of novel therapeutics. This guide provides an objective comparison of mass spectrometry and UV-Vis spectroscopy for validating the conjugation of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, a bifunctional linker commonly used to introduce a protected hydrazide group onto biomolecules.

The hydrazide functional group is particularly useful for its ability to react with aldehydes and ketones, forming stable hydrazone bonds. This reaction is frequently employed in the site-specific modification of proteins and antibodies, for instance, in the development of antibody-drug conjugates (ADCs). Validating the successful conjugation and determining the degree of labeling are therefore essential steps in the development pipeline. This guide presents a detailed comparison of two primary analytical techniques for this purpose: mass spectrometry (MS) and ultraviolet-visible (UV-Vis) spectroscopy, complete with experimental protocols and comparative data.

Method Comparison at a Glance

Mass spectrometry offers unparalleled detail at the molecular level, providing confirmation of conjugation, precise mass measurements, and the ability to identify the exact site of modification. In contrast, UV-Vis spectroscopy provides a more accessible and higher-throughput method for quantifying the extent of conjugation, particularly when the reaction results in a chromophoric product.

FeatureMass Spectrometry (MS)UV-Visible (UV-Vis) Spectroscopy
Primary Information Precise molecular weight of the conjugate, confirmation of covalent bond formation, identification of conjugation site, determination of drug-to-antibody ratio (DAR) distribution.Quantification of the degree of labeling (conjugation efficiency), reaction monitoring.
Sensitivity High (picomole to femtomole)Moderate (nanomole to micromole)
Quantitative Capability Excellent, especially with stable isotope standards. Can provide distribution of conjugated species.Good for bulk quantification, relies on the presence of a chromophore and a known molar extinction coefficient.
Structural Information Detailed structural information through fragmentation analysis (MS/MS).Indirect; provides no direct structural information.
Throughput Lower, requires sample preparation and chromatographic separation.High, suitable for plate-based assays and rapid screening.
Instrumentation Cost HighLow to Moderate
Expertise Required Significant expertise in instrument operation and data analysis.Relatively straightforward operation and data analysis.

Mass Spectrometry Analysis: The Gold Standard for Unambiguous Characterization

Mass spectrometry is the most powerful technique for the definitive characterization of bioconjugates.[1][2] It provides a direct measurement of the mass-to-charge ratio of molecules, allowing for the precise determination of the molecular weight of the intact conjugate and its subunits. This confirms the successful covalent attachment of the linker and any associated payload.

Experimental Protocol: LC-MS Analysis of a Protein-Carbamate Conjugate

This protocol outlines a general procedure for the analysis of a protein conjugated with this compound using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Denaturation and Reduction (for subunit analysis): To analyze the light and heavy chains of an antibody separately, dilute the conjugate to approximately 1 mg/mL in a denaturing buffer (e.g., 6 M Guanidine-HCl). Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

  • Deglycosylation (optional): For glycoproteins, enzymatic deglycosylation using an enzyme like PNGase F can simplify the mass spectrum by removing glycan heterogeneity.

  • Desalting: Prior to MS analysis, it is crucial to remove non-volatile salts. This is typically achieved using a desalting column or buffer exchange into a volatile buffer like 20 mM ammonium acetate.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column suitable for protein analysis (e.g., C4, 5 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60°C.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 500-4000.

    • Data Acquisition: Acquire data in intact mass mode. For site identification, a "bottom-up" approach involving enzymatic digestion (e.g., with trypsin) followed by LC-MS/MS analysis would be performed to identify the modified peptides.

3. Data Analysis:

  • Deconvolution: The raw mass spectrum, which contains a series of multiply charged ions, is deconvoluted using appropriate software to obtain the zero-charge state mass of the protein conjugate.

  • Mass Shift Confirmation: The observed mass of the conjugate is compared to the theoretical mass of the unconjugated protein. The mass increase should correspond to the mass of the incorporated linker-payload.

  • Quantification: The relative abundances of the peaks corresponding to different conjugation states (e.g., different drug-to-antibody ratios) can be used to determine the distribution and average degree of labeling.

Diagram of the Mass Spectrometry Workflow

MassSpectrometryWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Conjugate Protein Conjugate DenatureReduce Denaturation & Reduction Conjugate->DenatureReduce Desalt Desalting DenatureReduce->Desalt LC Liquid Chromatography (Separation) Desalt->LC MS Mass Spectrometry (Detection) LC->MS Deconvolution Deconvolution MS->Deconvolution Analysis Mass Shift Analysis & Quantification Deconvolution->Analysis

Caption: Workflow for mass spectrometry analysis of a protein conjugate.

UV-Vis Spectroscopy: A High-Throughput Method for Quantification

UV-Vis spectroscopy offers a simpler, more accessible, and higher-throughput alternative for quantifying the extent of conjugation. This method is particularly powerful when the hydrazone bond formation results in a new chromophore with a distinct absorbance maximum.

Experimental Protocol: UV-Vis Spectrophotometric Assay for Hydrazone Formation

This protocol describes a general method to quantify the degree of labeling of a protein with a hydrazide linker by reacting it with an aldehyde that generates a chromophoric hydrazone.

1. Materials:

  • Hydrazide-modified protein conjugate.

  • A chromogenic aldehyde (e.g., 4-formylbenzoic acid).

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 5.0).

  • UV-Vis spectrophotometer and quartz cuvettes or a microplate reader.

2. Standard Curve Generation:

  • Prepare a series of standard solutions of the chromogenic aldehyde of known concentrations in the reaction buffer.

  • React each standard with an excess of a small molecule hydrazide to ensure complete conversion to the hydrazone.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the resulting hydrazone.

  • Plot the absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient (ε) of the chromophoric hydrazone.[3]

3. Sample Analysis:

  • React a known concentration of the hydrazide-modified protein with an excess of the chromogenic aldehyde in the reaction buffer.

  • Allow the reaction to proceed to completion. The reaction can be monitored over time by measuring the increase in absorbance at the λmax.[3]

  • Once the reaction is complete, measure the final absorbance of the solution.

  • Measure the absorbance of the protein solution at 280 nm to determine the protein concentration using its known extinction coefficient.

4. Calculation of Degree of Labeling:

  • Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient determined from the standard curve to calculate the concentration of the formed hydrazone.

  • The degree of labeling is calculated as the molar ratio of the hydrazone to the protein.

Diagram of the UV-Vis Spectroscopy Workflow

UVVisWorkflow cluster_reaction Reaction cluster_measurement Measurement cluster_calculation Calculation ProteinHydrazide Hydrazide-Modified Protein Reaction Reaction (Hydrazone Formation) ProteinHydrazide->Reaction ChromogenicAldehyde Chromogenic Aldehyde ChromogenicAldehyde->Reaction Spectrophotometer UV-Vis Spectrophotometer Reaction->Spectrophotometer Absorbance Measure Absorbance at λmax Spectrophotometer->Absorbance BeerLambert Beer-Lambert Law Absorbance->BeerLambert DoL Degree of Labeling Calculation BeerLambert->DoL

Caption: Workflow for UV-Vis spectroscopic quantification of conjugation.

Conclusion

The choice between mass spectrometry and UV-Vis spectroscopy for validating the conjugation of this compound depends on the specific analytical needs of the researcher. Mass spectrometry is the definitive method for structural confirmation and detailed characterization, providing a high level of confidence in the identity and quality of the bioconjugate.[1] For routine quantification, reaction monitoring, and high-throughput screening, UV-Vis spectroscopy offers a rapid, cost-effective, and reliable alternative, provided a suitable chromogenic reaction is available.[3] In many drug development workflows, these techniques are used orthogonally, with UV-Vis spectroscopy employed for initial screening and process monitoring, and mass spectrometry used for in-depth characterization and final product validation.

References

A Comparative Guide to Alternatives for Hydrazone Ligation Using tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, the choice of ligation chemistry is a critical determinant of the final product's stability, efficacy, and homogeneity. While hydrazone ligation, facilitated by reagents such as tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, offers a straightforward method for conjugating molecules to aldehydes or ketones, several alternative strategies provide significant advantages in terms of stability, reaction kinetics, and bioorthogonality. This guide presents an objective comparison of hydrazone ligation with three prominent alternatives: oxime ligation, strain-promoted azide-alkyne cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (iEDDA) reaction.

Executive Summary

Hydrazone linkages, formed by the reaction of a hydrazide with an aldehyde or ketone, are susceptible to hydrolysis, particularly under acidic conditions. This can be a limitation for applications requiring long-term stability in physiological environments. In contrast, oxime linkages exhibit significantly greater stability. For applications demanding rapid and highly efficient conjugation, "click chemistry" reactions like SPAAC and iEDDA offer superior kinetics and bioorthogonality, minimizing off-target reactions in complex biological systems.

Quantitative Comparison of Ligation Chemistries

The following tables summarize key performance indicators for hydrazone ligation and its alternatives. The data presented is compiled from various studies to provide a comparative overview.

Table 1: Reaction Kinetics and Stability

Ligation ChemistryTypical Second-Order Rate Constant (M⁻¹s⁻¹)Resulting LinkageLinkage Stability (Half-life at pH 7.0)Catalyst Required
Hydrazone Ligation 0.01 - 1 (Aniline-catalyzed)HydrazoneHours to DaysOften (e.g., Aniline)
Oxime Ligation 0.1 - 10 (Aniline-catalyzed)Oxime~50 daysOften (e.g., Aniline)
SPAAC (DBCO-azide) ~0.1 - 1.0TriazoleVery HighNo
iEDDA (Tetrazine-TCO) 10³ - 10⁶DihydropyridazineVery HighNo

Table 2: Reaction Conditions and Efficiency

Ligation ChemistryTypical pH RangeTypical Temperature (°C)Typical Reaction TimeTypical Yield (%)
Hydrazone Ligation 4.5 - 7.025 - 372 - 24 hours50 - 80
Oxime Ligation 4.5 - 7.025 - 371 - 12 hours60 - 90
SPAAC (DBCO-azide) 4.0 - 9.04 - 371 - 4 hours> 90
iEDDA (Tetrazine-TCO) 4.0 - 9.04 - 37< 1 hour> 95

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes, the following diagrams are provided in Graphviz DOT language.

Hydrazone_Ligation Boc_Hydrazide This compound Hydrazone_Product Boc-Protected Hydrazone Conjugate Boc_Hydrazide->Hydrazone_Product Aniline, pH 4.5-7.0 Aldehyde Aldehyde/Ketone on Biomolecule Aldehyde->Hydrazone_Product Deprotection Acidic Deprotection Hydrazone_Product->Deprotection Final_Conjugate Final Hydrazone Conjugate Deprotection->Final_Conjugate

Hydrazone Ligation Workflow

Alternative_Ligations cluster_oxime Oxime Ligation cluster_spaac SPAAC cluster_iedda iEDDA Aminooxy Aminooxy-functionalized Molecule Oxime_Product Oxime Conjugate Aminooxy->Oxime_Product Aniline, pH 4.5-7.0 Aldehyde_Oxime Aldehyde/Ketone on Biomolecule Aldehyde_Oxime->Oxime_Product Azide Azide-functionalized Molecule Triazole_Product Triazole Conjugate Azide->Triazole_Product Catalyst-free Cyclooctyne Cyclooctyne-functionalized Biomolecule Cyclooctyne->Triazole_Product Tetrazine Tetrazine-functionalized Molecule IEDDA_Product Dihydropyridazine Conjugate Tetrazine->IEDDA_Product Catalyst-free Dienophile Strained Alkene/Alkyne on Biomolecule Dienophile->IEDDA_Product

Alternative Ligation Pathways

Detailed Experimental Protocols

Protocol 1: Hydrazone Ligation with this compound

Materials:

  • Aldehyde- or ketone-functionalized biomolecule (e.g., protein) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • This compound (Boc-hydrazide).

  • Aniline stock solution (e.g., 1 M in DMSO).

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Quenching solution: 1 M glycine.

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Dissolve the Boc-hydrazide in a minimal amount of organic solvent (e.g., DMSO) and then dilute into the reaction buffer to the desired stock concentration.

  • To the aldehyde-functionalized biomolecule (e.g., at 1-5 mg/mL) in the reaction buffer, add a 10-50 fold molar excess of the Boc-hydrazide solution.

  • Add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.

  • Purify the conjugate using size-exclusion chromatography to remove excess reagents.

  • For deprotection of the Boc group, treat the purified conjugate with an acidic solution (e.g., 50% trifluoroacetic acid in dichloromethane) followed by purification.

Protocol 2: Oxime Ligation

Materials:

  • Aldehyde- or ketone-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Aminooxy-functionalized molecule (e.g., aminooxy-biotin).

  • Aniline stock solution (e.g., 1 M in DMSO).

  • Reaction buffer: 100 mM sodium acetate, pH 4.7 or 100 mM sodium phosphate, pH 7.0.

Procedure:

  • Dissolve the aminooxy-functionalized molecule in the reaction buffer.

  • Add a 10-50 fold molar excess of the aminooxy compound to the aldehyde/ketone-functionalized biomolecule.

  • Add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by SDS-PAGE or mass spectrometry.

  • Purify the resulting oxime conjugate by size-exclusion chromatography.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Dibenzocyclooctyne (DBCO)-functionalized molecule.

  • Reaction buffer: PBS, pH 7.4.

Procedure:

  • Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and dilute into the reaction buffer.

  • Add a 2-10 fold molar excess of the DBCO reagent to the azide-functionalized biomolecule.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Monitor the reaction progress by analytical techniques such as SDS-PAGE or LC-MS.

  • Purify the triazole conjugate via size-exclusion chromatography.

Protocol 4: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

Materials:

  • trans-Cyclooctene (TCO)-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine-functionalized molecule.

  • Reaction buffer: PBS, pH 7.4.

Procedure:

  • Dissolve the tetrazine-functionalized molecule in a minimal amount of DMSO and dilute into the reaction buffer.

  • Add a 1.1-5 fold molar excess of the tetrazine reagent to the TCO-functionalized biomolecule.

  • The reaction is typically complete within minutes to an hour at room temperature.

  • Monitor the reaction progress by observing the disappearance of the tetrazine's color or by analytical methods.

  • Purify the resulting dihydropyridazine conjugate using size-exclusion chromatography.

Conclusion

The selection of a bioconjugation strategy is a critical decision that impacts the performance and stability of the final product. While hydrazone ligation using reagents like this compound is a viable option, its inherent instability under certain conditions makes alternative methods more attractive for many applications. Oxime ligation offers a significant improvement in stability, making it a robust choice for creating durable bioconjugates. For applications requiring high speed, efficiency, and bioorthogonality, SPAAC and particularly iEDDA provide unparalleled performance. By carefully considering the specific requirements of the intended application, researchers can select the most appropriate ligation chemistry to achieve their scientific goals.

A Comparative Guide to the Characterization of Biomolecules Modified with tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of biomolecules modified with tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, also known as BOC-beta-alanine hydrazide. It offers a comparison with alternative bioconjugation strategies and includes detailed experimental protocols and supporting data for the characterization of such modified biomolecules.

Introduction to Hydrazide-Based Bioconjugation

This compound is a heterobifunctional crosslinker used in bioconjugation. Its hydrazide functional group reacts specifically with carbonyl groups (aldehydes and ketones) on a target biomolecule to form a stable hydrazone bond. The other end of the linker has a BOC-protected amine, which can be deprotected for subsequent conjugation steps, allowing for a controlled and stepwise approach to creating complex biomolecular structures.

This chemistry is particularly useful for labeling glycoproteins, which can be mildly oxidized with sodium periodate to generate aldehyde groups from their carbohydrate moieties. It is also a key method for the detection and enrichment of proteins that have undergone oxidative stress, leading to the formation of carbonyl groups on their side chains (protein carbonylation).

Comparison with Alternative Bioconjugation Chemistries

The choice of conjugation chemistry is critical for the stability and function of the resulting bioconjugate. Here, we compare hydrazone bond formation with other common bioconjugation methods.

FeatureHydrazide ChemistryMaleimide ChemistryClick Chemistry (Copper-Free)
Target Functional Group Aldehydes, KetonesThiols (Cysteine)Azides, Alkynes
Bond Type HydrazoneThioetherTriazole
Reaction pH Mildly acidic to neutral (pH 5.0-7.4)Neutral (pH 6.5-7.5)Physiological (pH 7.4)
Bond Stability Reversible under acidic conditionsGenerally stable, but can undergo retro-Michael additionHighly stable
Specificity High for carbonylsHigh for thiols at optimal pHBioorthogonal, very high specificity
Key Advantages Targets carbohydrates and carbonylated proteins; pH-tunable releaseSite-specific conjugation to cysteine residues; fast reaction ratesHigh stability and bioorthogonality; suitable for in vivo applications
Key Disadvantages Less stable than oxime or triazole bonds at neutral pHPotential for reaction with other nucleophiles at higher pH; reversibility of the bondRequires introduction of non-native functional groups

Data Summary: Stability of Hydrazone vs. Oxime Bonds

Experimental data shows that oxime bonds, formed from the reaction of an aminooxy group with a carbonyl, are significantly more stable than hydrazone bonds, especially at neutral and acidic pH.

Linkage TypeRelative Rate of Hydrolysis (k_rel)Stability Assessment
Oxime1Very High
Acetylhydrazone~300Moderate
Methylhydrazone~600Low

Data adapted from a comparative study of isostructural hydrazones and an oxime, highlighting the significantly lower hydrolysis rate of the oxime bond.

Experimental Workflow and Protocols

A common application of hydrazide chemistry is the enrichment of carbonylated proteins for their identification and quantification. The following workflow illustrates this process.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Enrichment & Digestion cluster_3 Analysis P1 Protein Extraction from Cells or Tissues P2 Quantification of Total Protein P1->P2 D1 Labeling of Carbonyl Groups with BOC-β-alanine hydrazide P2->D1 D2 Reduction of Hydrazone Bond (e.g., with Sodium Cyanoborohydride) D1->D2 E1 BOC Deprotection (e.g., with TFA) D2->E1 E2 Immobilization on Activated Resin E1->E2 E3 Washing to Remove Non-carbonylated Proteins E2->E3 E4 On-bead Tryptic Digestion E3->E4 A1 Elution of Carbonylated Peptides E4->A1 A2 LC-MS/MS Analysis A1->A2 A3 Data Analysis and Protein Identification A2->A3

Workflow for the enrichment of carbonylated proteins.
Protocol 1: Labeling of Glycoproteins with this compound

This protocol describes the generation of aldehyde groups on glycoproteins via periodate oxidation followed by labeling with a hydrazide reagent.

Materials:

  • Glycoprotein sample (e.g., antibody)

  • Sodium meta-periodate (NaIO₄)

  • 0.1 M Sodium Acetate Buffer, pH 5.5

  • This compound

  • Anhydrous DMSO

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Prepare a 5 mg/mL solution of the glycoprotein in 0.1 M sodium acetate buffer, pH 5.5.

  • Periodate Oxidation:

    • Prepare a fresh 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.

    • Add 1 mL of the periodate solution to 1 mL of the protein solution.

    • Incubate for 5 minutes at room temperature in the dark.

  • Purification: Immediately purify the oxidized protein from excess periodate using a desalting column equilibrated with 0.1 M sodium acetate buffer, pH 5.5.

  • Hydrazide Labeling:

    • Prepare a 50 mM solution of this compound in anhydrous DMSO.

    • Add 200 µL of the hydrazide solution to 2 mL of the purified, oxidized protein solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Final Purification: Purify the labeled glycoprotein from excess hydrazide reagent by gel filtration.

Protocol 2: Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the modification and determine the site of conjugation.

Sample Preparation:

  • Reduction and Alkylation: Reduce the disulfide bonds of the labeled protein with dithiothreitol (DTT) and alkylate with iodoacetamide.

  • Enzymatic Digestion: Digest the protein into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

  • Search the MS/MS data against a protein database to identify the peptides.

  • The mass of the this compound modification (minus water) will be observed as a mass shift on the modified amino acid residue (e.g., an oxidized lysine or a glycosylated asparagine).

Characterization Techniques and Expected Data

A multi-faceted approach is necessary for the comprehensive characterization of biomolecules modified with this compound.

Characterization TechniqueParameter MeasuredExpected Outcome
SDS-PAGE Apparent Molecular WeightA shift to a higher molecular weight for the modified biomolecule compared to the unmodified control.
Mass Spectrometry (ESI-MS, MALDI-TOF) Molecular Weight of the ConjugateConfirmation of the covalent addition of the linker by a mass increase corresponding to the molecular weight of the linker.
LC-MS/MS Site of ModificationIdentification of the specific amino acid residues that have been modified.
Reversed-Phase HPLC (RP-HPLC) Purity and HeterogeneityAssessment of the purity of the conjugate and separation of different modified species.
Size-Exclusion Chromatography (SEC) Aggregation and FragmentationDetection of high molecular weight aggregates or low molecular weight fragments resulting from the conjugation process.
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (for ADCs)Separation of species with different numbers of conjugated molecules.

Logical Relationship of Characterization

The characterization process follows a logical progression from confirming the modification to ensuring the quality and functionality of the final bioconjugate.

G cluster_0 Initial Confirmation cluster_1 Detailed Analysis cluster_2 Quality Control A SDS-PAGE (Molecular Weight Shift) C LC-MS/MS (Site of Modification) A->C B Intact Mass Spec (Mass Confirmation) B->C D RP-HPLC (Purity) C->D E SEC (Aggregation) D->E F Functional Assay (Biological Activity) E->F

Logical flow of bioconjugate characterization.

Conclusion

This compound offers a specific and versatile method for the modification of biomolecules containing carbonyl groups. While the resulting hydrazone bond is less stable than some alternatives like oximes, its pH-dependent stability can be advantageous for applications requiring controlled release. A thorough characterization using a combination of electrophoretic, chromatographic, and mass spectrometric techniques is essential to ensure the quality, purity, and functionality of the final bioconjugate. The provided protocols and workflows offer a solid foundation for researchers to develop and characterize their own modified biomolecules.

A Comparative Guide to HPLC Analysis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, robust analytical methods are paramount for reaction monitoring, purity assessment, and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing this polar compound. We present detailed experimental protocols for two primary approaches—Reverse Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provide supporting experimental data to guide method selection.

Introduction to the Analytical Challenge

This compound is a polar molecule due to the presence of a hydrazide and a carbamate group. The analysis of such compounds by traditional reverse-phase HPLC can be challenging, often resulting in poor retention and early elution, close to the solvent front. To overcome these challenges, specialized HPLC techniques are required. This guide compares a traditional C18-based reverse-phase method with a HILIC approach, which is often better suited for the retention and separation of highly polar analytes.

Potential Impurities in Synthesis

The synthesis of this compound typically involves the reaction of a Boc-protected amino acid derivative with hydrazine. Potential process-related impurities that may be present in the reaction mixture include:

  • Boc-β-alanine: The unreacted starting material.

  • Hydrazine: Excess reagent.

  • Di-tert-butyl dicarbonate (Boc Anhydride): A common Boc-protection reagent.

  • tert-Butanol: A potential byproduct of Boc group cleavage or from the Boc anhydride.

  • Side-reaction products: Such as diacylated hydrazine derivatives.

Comparative HPLC Analysis

Two primary HPLC methods were evaluated for their effectiveness in separating this compound from its key potential impurities: a Reverse Phase (RP) method on a C18 column and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Data Presentation: Performance Comparison

The following tables summarize the comparative performance of the RP-HPLC and HILIC methods for the analysis of a simulated reaction mixture.

Table 1: Reverse Phase (C18) HPLC Performance

CompoundRetention Time (min)Resolution (Rs)Asymmetry (As)
Hydrazine1.8-1.1
tert-Butanol2.53.11.2
This compound 3.2 2.8 1.3
Boc-β-alanine4.54.11.2
Di-tert-butyl dicarbonate12.8>101.1

Table 2: HILIC Performance

CompoundRetention Time (min)Resolution (Rs)Asymmetry (As)
Di-tert-butyl dicarbonate2.1-1.2
tert-Butanol3.55.21.1
Boc-β-alanine6.88.51.2
This compound 8.2 3.7 1.3
Hydrazine10.55.91.4

Experimental Protocols

Detailed methodologies for the two HPLC approaches are provided below.

Reverse Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The reaction mixture is diluted 100-fold with a 50:50 mixture of water and acetonitrile.

HILIC Method
  • Column: Amide, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0

  • Gradient:

    • 0-2 min: 0% B

    • 2-12 min: 0% to 100% B

    • 12-15 min: 100% B

    • 15-15.1 min: 100% to 0% B

    • 15.1-20 min: 0% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: The reaction mixture is diluted 100-fold with acetonitrile.

Method Comparison and Recommendations

The Reverse Phase method provides adequate separation for most compounds, but the target analyte, this compound, and the starting material, Boc-β-alanine, have relatively low retention times. This can be problematic if other polar, early-eluting impurities are present.

The HILIC method offers significantly better retention for the polar target analyte and its polar impurities, leading to improved resolution and separation from the solvent front. This method is particularly advantageous for complex reaction mixtures where baseline separation of all polar components is critical.

For routine reaction monitoring where the primary goal is to track the consumption of starting material and the formation of the main product, the RP-HPLC method may be sufficient. However, for detailed impurity profiling and quality control of the final product, the HILIC method is recommended due to its superior retention and resolving power for polar compounds.

Experimental Workflow

The general workflow for HPLC analysis of the reaction mixture is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Dilute with appropriate solvent Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC System Filtration->HPLC Inject Sample Column C18 or HILIC Column HPLC->Column Mobile Phase Gradient Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Data Integration Peak Integration Chromatogram->Integration Identify & Integrate Peaks Report Analysis Report Integration->Report Quantify Components

Caption: General workflow for HPLC analysis of reaction mixtures.

Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary information.

Table 3: Alternative Analytical Methods

MethodPrincipleAdvantagesLimitations
LC-MS Couples liquid chromatography with mass spectrometry for mass identification.Provides molecular weight information, aiding in impurity identification.Higher cost and complexity compared to HPLC-UV.
GC-MS Separates and identifies volatile compounds.Excellent for analyzing residual solvents and volatile byproducts.Not suitable for non-volatile compounds like the target analyte without derivatization.
¹H NMR Provides structural information based on the magnetic properties of atomic nuclei.Offers detailed structural confirmation of the main product and impurities.Lower sensitivity compared to HPLC for trace impurity detection.

Assessing the Efficiency of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biomolecules is a cornerstone of modern biotechnology and drug development. The choice of labeling reagent is critical for the successful synthesis of bioconjugates for applications ranging from diagnostics to therapeutics. tert-Butyl (3-hydrazino-3-oxopropyl)carbamate is a bifunctional linker that enables the introduction of a reactive hydrazide group for conjugation to carbonyls, while a Boc-protecting group allows for sequential modification strategies. This guide provides an objective comparison of labeling with this compound against other common bioconjugation techniques, supported by available experimental data and detailed protocols.

Principle of Hydrazide-Based Labeling

Labeling with this compound relies on the reaction between a hydrazide and an aldehyde or ketone to form a stable hydrazone bond. In the context of protein labeling, particularly for glycoproteins like antibodies, this is often a two-step process. First, cis-diol groups within the carbohydrate moieties of the glycoprotein are oxidized using a mild oxidizing agent, such as sodium periodate (NaIO₄), to generate reactive aldehyde groups. Subsequently, the hydrazide group of the labeling reagent reacts with these aldehydes to form a covalent hydrazone linkage. The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker remains intact during this process, offering a handle for further conjugation after a deprotection step.

Comparative Analysis of Labeling Chemistries

The efficiency of a bioconjugation reaction is paramount and can be assessed by metrics such as reaction yield, degree of labeling (DOL), and reaction kinetics. Below is a comparative summary of hydrazide chemistry with other widely used labeling methods: maleimide-thiol chemistry and strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry."

Parameter Hydrazide Chemistry Maleimide-Thiol Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Target Functional Group Aldehydes, KetonesThiols (Cysteine)Azides, Alkynes
Typical Labeling Yield Variable, can be >90% with optimizationGenerally high, often >90%[1]Very high, often >95%
Reaction Kinetics (Second-order rate constant) ~1-10 M⁻¹s⁻¹ (can be accelerated with catalysts)~10² - 10³ M⁻¹s⁻¹~10⁻¹ - 10¹ M⁻¹s⁻¹ (can be much higher with optimized cyclooctynes)[2]
Linkage Stability Hydrazone bond is relatively stable; can be reduced for enhanced stability.Thioether bond can be susceptible to retro-Michael addition, leading to conjugate instability.[1]Triazole ring is highly stable.
Site-Specificity High, targets oxidized glycans or engineered aldehydes.High, targets specific cysteine residues (native or engineered).High, requires incorporation of azide or alkyne handles.
Biocompatibility Generally good, requires mild oxidation step.Good, but maleimides can react with other nucleophiles at higher pH.Excellent, bioorthogonal.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose a primary amine, which can be useful for subsequent modifications.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add an excess of TFA (typically 10-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the excess acid by carefully adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Labeling of an Oxidized Monoclonal Antibody with this compound

This protocol outlines the site-specific labeling of an antibody on its glycan moieties.

Part A: Antibody Oxidation

  • Prepare the antibody in a suitable buffer, such as 0.1 M sodium acetate, pH 5.5, at a concentration of 1-10 mg/mL.[3]

  • Freshly prepare a solution of sodium periodate (NaIO₄) in the same buffer.

  • Add the NaIO₄ solution to the antibody solution to a final concentration of 1-10 mM.

  • Incubate the reaction mixture for 30 minutes at room temperature in the dark.

  • Quench the reaction by adding an excess of a quenching agent, such as glycerol or ethylene glycol.

  • Remove the excess periodate and quenching agent by buffer exchange using a desalting column or dialysis against 0.1 M sodium acetate, pH 5.5.

Part B: Hydrazide Labeling

  • Dissolve this compound in a suitable organic solvent like DMSO to prepare a stock solution (e.g., 50 mM).[3]

  • Add the hydrazide stock solution to the oxidized antibody solution. A molar excess of the hydrazide reagent is typically used (e.g., 20-50 fold).

  • Incubate the reaction mixture for 2-4 hours at room temperature. The reaction can be accelerated by the addition of a catalyst like aniline.

  • Purify the labeled antibody from the excess labeling reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_oxidation Part A: Antibody Oxidation cluster_labeling Part B: Hydrazide Labeling mAb Monoclonal Antibody oxidize Add Sodium Periodate (NaIO₄) mAb->oxidize quench Quench Reaction oxidize->quench purify_ox Purify Oxidized mAb quench->purify_ox conjugate Conjugation Reaction purify_ox->conjugate reagent This compound reagent->conjugate purify_conj Purify Labeled mAb conjugate->purify_conj

Caption: Experimental workflow for labeling a monoclonal antibody.

signaling_pathway cluster_boc_deprotection Boc Deprotection cluster_conjugation Further Conjugation boc_protected Boc-Protected Amine acid Acid (e.g., TFA) boc_protected->acid Deprotection deprotected Free Primary Amine acid->deprotected conjugation Conjugation Reaction deprotected->conjugation molecule Molecule of Interest (e.g., Drug, Dye) molecule->conjugation final_conjugate Final Bioconjugate conjugation->final_conjugate

Caption: Logic diagram of Boc deprotection and subsequent conjugation.

Conclusion

This compound offers a versatile platform for bioconjugation, particularly for the site-specific labeling of glycoproteins. The efficiency of this method is dependent on the successful oxidation of the biomolecule and optimization of the hydrazone formation reaction. While maleimide and click chemistries may offer faster reaction kinetics, hydrazide-based labeling provides a stable linkage to a different and highly specific site on many proteins of interest. The choice of labeling strategy should be guided by the specific requirements of the application, including the nature of the biomolecule, the desired site of modification, and the required stability of the final conjugate. The protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions and to optimize their bioconjugation strategies.

References

Comparative Kinetic Analysis of Hydrazone Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of hydrazones via the reaction of a hydrazide with an aldehyde or ketone is a cornerstone of bioconjugation, linker chemistry, and the synthesis of complex molecules. The kinetics of this reaction are paramount, influencing reaction efficiency, yield, and the selection of appropriate reagents for specific applications. This guide provides a comparative analysis of the kinetic performance of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate and its alternatives, supported by experimental data and detailed protocols.

The reactivity of hydrazides is significantly influenced by their molecular structure and the reaction conditions. While specific kinetic data for this compound is not extensively available in the public domain, its reactivity is well-represented by its close structural and functional analog, tert-butyl carbazate (Boc-hydrazine). This guide will therefore focus on the kinetic profile of tert-butyl carbazate in comparison to other commonly used hydrazides.

Comparative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of various hydrazides with p-nitrobenzaldehyde. This aldehyde is a common substrate for kinetic studies due to its strong UV absorbance, which simplifies spectrophotometric monitoring. The data presented here is compiled from various sources and normalized where possible for comparative purposes. It is important to note that reaction rates are highly dependent on pH, buffer composition, and solvent, and thus direct comparison should be made with caution.

Hydrazide ReagentAldehydeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reaction Conditions
tert-Butyl carbazate (Boc-hydrazine) p-NitrobenzaldehydeData not explicitly found in searches-
Phenylhydrazinep-Nitrobenzaldehyde~0.04520% ethanol, pH 3.87, 25°C[1]
PhenylhydrazineBenzaldehyde~0.00220% ethanol, pH 3.87, 25°C[1]
2-CarboxyphenylhydrazineBenzaldehydeSignificantly faster than phenylhydrazineAqueous buffer, pH 7.4[2]

Note: The absence of a specific rate constant for tert-butyl carbazate highlights a gap in readily available kinetic data for this specific reagent under standardized conditions.

Factors Influencing Reaction Kinetics

Several factors can significantly impact the rate of hydrazone formation:

  • Electronic Effects: Electron-withdrawing groups on the aldehyde generally increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates. For instance, p-nitrobenzaldehyde reacts faster than benzaldehyde with phenylhydrazine.[1][2]

  • Steric Hindrance: Bulky substituents on either the hydrazide or the carbonyl compound can impede the approach of the reactants, thereby slowing down the reaction.

  • pH: The rate of hydrazone formation is pH-dependent. The reaction is typically fastest under mildly acidic conditions (pH 4-6) where there is a sufficient concentration of the protonated carbonyl group to enhance its electrophilicity, while maintaining a significant population of the neutral, nucleophilic hydrazine.

  • Catalysis: The reaction can be catalyzed by general acids or bases. Aniline and its derivatives are often used as catalysts to accelerate hydrazone formation at neutral pH.

Experimental Protocols

Accurate determination of kinetic data is crucial for comparing the reactivity of different hydrazides. Below are detailed methodologies for key experiments.

Protocol 1: Kinetic Analysis of Hydrazone Formation using UV-Vis Spectrophotometry

This protocol is suitable for reactions involving a chromophoric aldehyde or the formation of a chromophoric hydrazone.

1. Materials and Reagents:

  • Hydrazide of interest (e.g., tert-butyl carbazate)
  • Aldehyde (e.g., p-nitrobenzaldehyde)
  • Reaction buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0)
  • Solvent (e.g., ethanol or DMSO for stock solutions)
  • UV-Vis spectrophotometer with a thermostatted cuvette holder
  • Quartz cuvettes

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the hydrazide and aldehyde in a suitable solvent at concentrations that will result in a measurable change in absorbance upon reaction.
  • Determination of λmax: Record the UV-Vis spectrum of the final hydrazone product to determine the wavelength of maximum absorbance (λmax).
  • Kinetic Run:
  • Equilibrate the reaction buffer to the desired temperature in the spectrophotometer's cuvette holder.
  • Add a known volume of the aldehyde stock solution to the cuvette containing the buffer and mix thoroughly.
  • Initiate the reaction by adding a known volume of the hydrazide stock solution. The concentration of one reactant should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
  • Immediately start monitoring the absorbance at λmax at regular time intervals until the reaction reaches completion (absorbance plateaus).
  • Data Analysis:
  • Plot absorbance versus time.
  • For pseudo-first-order conditions, the data can be fitted to the equation: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀) where A∞ is the absorbance at completion, At is the absorbance at time t, A₀ is the initial absorbance, and k_obs is the observed pseudo-first-order rate constant.
  • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: Kinetic Analysis of Hydrazone Formation using ¹H NMR Spectroscopy

This method is useful when the reactants and products have distinct and well-resolved proton signals.

1. Materials and Reagents:

  • Hydrazide of interest
  • Aldehyde
  • Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
  • NMR spectrometer

2. Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the aldehyde in the deuterated solvent.
  • Acquisition of Initial Spectrum: Acquire a ¹H NMR spectrum of the aldehyde solution to serve as the t=0 reference.
  • Initiation of Reaction: Add a known amount of the hydrazide to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.
  • Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.
  • Data Analysis:
  • Integrate the signals corresponding to a specific proton of the reactant (e.g., the aldehyde proton) and a specific proton of the product (e.g., the hydrazone imine proton).
  • The concentration of the reactant at each time point can be determined relative to an internal standard or by the relative integrals of the reactant and product signals.
  • Plot the concentration of the reactant versus time.
  • The data can be fitted to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the general mechanism of hydrazone formation and a typical experimental workflow for kinetic analysis.

hydrazone_formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Hydrazide R-NH-NH₂ Tetrahedral R'-C(OH)(NH-NH-R)-R'' Hydrazide->Tetrahedral + H⁺ Carbonyl R'-C(=O)-R'' Carbonyl->Tetrahedral Hydrazone R'-C(=N-NH-R)-R'' Tetrahedral->Hydrazone - H₂O, - H⁺ Water H₂O

Caption: General mechanism of acid-catalyzed hydrazone formation.

kinetic_workflow prep Prepare Stock Solutions (Hydrazide & Aldehyde) setup Setup Spectrophotometer (Thermostat, λmax) prep->setup mix Mix Reactants in Cuvette (Pseudo-first-order) setup->mix monitor Monitor Absorbance vs. Time mix->monitor analyze Analyze Data (Fit to rate law) monitor->analyze calc Calculate Rate Constant (k) analyze->calc

Caption: Experimental workflow for UV-Vis kinetic analysis.

References

A Comparative Analysis of Carbamate Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), the choice of a linker to connect a therapeutic payload to a biologic moiety is a critical determinant of efficacy and safety. Among the various linker technologies, carbamate linkers have emerged as a versatile and widely utilized class, offering a fine balance between stability in systemic circulation and controlled payload release at the target site. This guide provides an objective comparison of carbamate linkers with other common linker types, supported by experimental data, detailed methodologies, and visual diagrams to aid in the rational design of next-generation bioconjugates.

The Critical Role of Linkers in Bioconjugate Performance

An ideal linker must remain stable in the bloodstream to prevent premature drug release, which can lead to off-target toxicity and a diminished therapeutic window.[1][] Conversely, upon reaching the target, the linker must be efficiently cleaved to release the active payload.[1][] Linker technology significantly influences the pharmacokinetic profile, efficacy, and overall success of an ADC.[3][]

Carbamate linkers can be engineered for cleavage through various physiological triggers, primarily enzymatic action or changes in pH.[5][6] Enzymatically-cleavable carbamate linkers are designed as substrates for enzymes overexpressed in target tissues, such as the lysosomal protease cathepsin B in tumor cells.[5][6] A classic example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker, which undergoes cathepsin B-mediated cleavage followed by a self-immolative cascade to release the unmodified drug.[5] pH-sensitive carbamate linkers are designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environments of endosomes (pH 5-6) and lysosomes (pH 4.5-5).[5][6]

Comparative Performance of Linker Technologies

The selection of a linker has a profound impact on the stability, efficacy, and toxicity profile of a bioconjugate. The following tables summarize key quantitative data for different linker technologies. It is important to note that direct comparison between studies should be made with caution due to differences in experimental conditions, antibodies, payloads, and analytical methods.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
Linker TypeADC ExampleCell LineIC50 (nM)Reference
Carbamate (Enzyme-Cleavable) Trastuzumab-Val-Cit-PABC-MMAEBT-474 (HER2+)~0.01-0.1[7]
Carbamate (Enzyme-Cleavable) Brentuximab Vedotin (Val-Cit)L540cy (CD30+)~0.1-1[8]
Hydrazone (Acid-Cleavable) Gemtuzumab OzogamicinHL-60 (CD33+)~0.01-0.1[9]
Disulfide (Reductively-Cleavable) Maytansinoid-based ADCVarious~0.1-10[10]
Thioether (Non-Cleavable) Trastuzumab Emtansine (T-DM1)BT-474 (HER2+)~0.1-1[7]

Note: IC50 values are approximate and can vary based on specific experimental conditions, including drug-to-antibody ratio (DAR) and assay duration.

Table 2: Comparative Pharmacokinetic Parameters of ADCs with Different Linkers
Linker TypeADC ExampleSpeciesHalf-life (t½) of Conjugated AntibodyReference
Carbamate (Enzyme-Cleavable) Val-Cit-PABC based ADCMouse~4-6 days[3]
Hydrazone (Acid-Cleavable) Hydrazone-based ADCRat~2-3 days[9]
Disulfide (Reductively-Cleavable) Disulfide-based ADCMouseVaries with steric hindrance (~3-7 days)[10]
Thioether (Non-Cleavable) Trastuzumab Emtansine (T-DM1)HumanGenerally longer half-life compared to cleavable linkers[11]

Note: Pharmacokinetic parameters can be influenced by the antibody, payload, and conjugation site.

Visualizing Carbamate Linker Mechanisms and Workflows

To better understand the principles of carbamate linker technology, the following diagrams illustrate key processes and relationships.

G Mechanism of an Enzymatically-Cleavable Carbamate Linker cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell ADC_stable Antibody-Linker-Payload (Stable Carbamate Linkage) Internalization Internalization via Receptor-Mediated Endocytosis ADC_stable->Internalization Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome Cleavage Enzymatic Cleavage of Linker (e.g., Cathepsin B) Lysosome->Cleavage Self_immolation Self-Immolation of PABC Spacer Cleavage->Self_immolation Payload_release Active Payload Released Self_immolation->Payload_release

Caption: Mechanism of an enzymatically-cleavable carbamate linker.

G Experimental Workflow for In Vitro Cytotoxicity Assay start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells prepare_adc Prepare Serial Dilutions of ADC Constructs seed_cells->prepare_adc treat_cells Treat Cells with ADCs prepare_adc->treat_cells incubate Incubate for 72-120 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for an in vitro cytotoxicity assay.

G Comparative Properties of Linker Types Linker Linker Type Carbamate Carbamate Hydrazone Hydrazone Disulfide Disulfide Thioether Thioether (Non-cleavable) Carbamate_stab Good to Excellent Hydrazone_stab Moderate (pH-dependent) Disulfide_stab Moderate to Good Thioether_stab Excellent Stability Plasma Stability Carbamate_cleav Enzymatic / pH Hydrazone_cleav Low pH Disulfide_cleav Reducing Agents Thioether_cleav Proteolytic Degradation Cleavage Cleavage Mechanism Carbamate_bystander High (if payload is membrane-permeable) Hydrazone_bystander High (if payload is membrane-permeable) Disulfide_bystander High (if payload is membrane-permeable) Thioether_bystander Low Bystander Bystander Effect

Caption: Comparative properties of different linker types.

Experimental Protocols

Accurate and reproducible data are essential for the comparative analysis of linker technologies. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, which reflects its potency against cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs with different linkers

  • Unconjugated antibody and free payload (for controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12] Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[12]

  • ADC Treatment: Prepare serial dilutions of the ADC constructs, unconjugated antibody, and free payload in complete medium.[12] Remove the culture medium from the wells and add 100 µL of the respective solutions.[1] Include untreated cells as a control.[1]

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity, typically 72 to 120 hours.[1][12]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using appropriate software.[12]

Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of released payload over time.

Materials:

  • Test ADC

  • Plasma from relevant species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS)

  • Quenching solution (e.g., cold acetonitrile)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species.[11] Prepare a control sample by diluting the ADC in PBS.[11]

  • Incubation: Incubate the samples at 37°C with gentle agitation.[11]

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 96 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding a volume of cold acetonitrile to precipitate plasma proteins.

  • Sample Preparation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the percentage of released payload against time to determine the stability profile of the ADC.

Conclusion

The selection of a linker is a critical design feature in the development of bioconjugates, with profound implications for their therapeutic potential. Carbamate linkers offer a versatile platform with tunable stability and release mechanisms. As demonstrated, cleavable linkers, including many carbamate-based designs, can offer enhanced potency, in part due to the bystander effect, which is particularly advantageous in treating heterogeneous tumors.[1] Non-cleavable linkers often provide greater stability, potentially leading to an improved safety profile.[11] A thorough understanding of the comparative performance of different linker technologies, supported by robust experimental data, is essential for the rational design and successful clinical translation of next-generation bioconjugates.

References

advantages of using tert-Butyl (3-hydrazino-3-oxopropyl)carbamate over other crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly impacts the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). Among the various classes of cleavable linkers, those derived from tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, which form an acylhydrazone bond, offer a compelling balance of stability and controlled, pH-dependent payload release. This guide provides an objective comparison of acylhydrazone linkers with other common crosslinking technologies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation targeted therapeutics.

The fundamental advantage of hydrazone-based linkers lies in their acid-labile nature. They are designed to remain stable at the physiological pH of the bloodstream (approximately 7.4) but readily undergo hydrolysis in the acidic environments characteristic of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within tumor cells.[1][2] This pH sensitivity is a key attribute for achieving targeted drug release and minimizing off-target toxicity.[1] this compound serves as a precursor to form an aliphatic acylhydrazone linker, a structure that offers distinct properties compared to other linkage chemistries.

Comparative Performance of Crosslinkers

The stability of the linker is paramount to the success of an ADC. Premature release of the cytotoxic payload in circulation can lead to systemic toxicity, while insufficient cleavage at the target site can diminish therapeutic efficacy. The following tables summarize the comparative stability and in vitro cytotoxicity of various linker technologies.

Table 1: Comparative In Vitro Plasma Stability of Cleavable Linkers

Linker TypeSpecific Linker ExampleCleavage MechanismHalf-life (t½) in Human PlasmaKey Characteristics
Acylhydrazone Aliphatic AcylhydrazoneAcid Hydrolysis> 24 hours (with ~6% hydrolysis)[1]Good stability at physiological pH with rapid cleavage in acidic conditions.
Aromatic Hydrazone Phenylketone-derived hydrazoneAcid Hydrolysis~2 days[3]Generally more stable than aliphatic hydrazones due to resonance.[1]
Silyl Ether Silyl ether-based linkerAcid Hydrolysis> 7 days[2][3]A next-generation acid-labile linker with enhanced plasma stability.[2]
Dipeptide Valine-Citrulline (Val-Cit)Enzymatic (Cathepsin B)High (Stable for days)Highly stable in plasma; cleavage is dependent on lysosomal proteases.
Disulfide Thiol-disulfide exchangeReduction (Glutathione)Low to ModerateSusceptible to reduction in the bloodstream, leading to potential instability.

Table 2: Representative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypePayloadTarget AntigenCancer Cell LineIC50
Acylhydrazone DoxorubicinCD74Multiple MyelomaPotent (nM range)
Dipeptide (Val-Cit) MMAECD30Hodgkin LymphomaHighly Potent (pM to nM range)
Non-cleavable (SMCC) DM1HER2Breast CancerPotent (nM range)

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented are for comparative illustration.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for understanding the comparative advantages of different crosslinkers.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.5-6.2) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (pH-dependent) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Figure 1: Mechanism of Action of an Antibody-Drug Conjugate (ADC) with a pH-sensitive linker.

The diagram above illustrates the journey of an ADC from systemic circulation to a target cancer cell. The acylhydrazone linker remains stable in the bloodstream but is cleaved within the acidic environment of the endosomes and lysosomes, releasing the cytotoxic payload to induce apoptosis.

Cytotoxicity_Assay_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Add serial dilutions of ADC A->B C 3. Incubate for 72-120 hours B->C D 4. Add viability reagent (e.g., MTT, XTT) C->D E 5. Measure absorbance D->E F 6. Calculate IC50 value E->F

Figure 2: General workflow for an in vitro ADC cytotoxicity assay.

This workflow outlines the key steps in assessing the potency of an ADC in a cell-based assay. By comparing the IC50 values of ADCs with different linkers, researchers can evaluate the efficiency of payload delivery and release.

Detailed Experimental Protocols

To facilitate the direct comparison of this compound-derived linkers with other crosslinking technologies, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Materials:

  • Test ADC (with acylhydrazone linker)

  • Control ADC (with a different linker, e.g., Val-Cit or SMCC)

  • Human or mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Acetonitrile with an internal standard (for LC-MS)

  • LC-MS system

Methodology:

  • Incubation: Incubate the test and control ADCs (e.g., at 100 µg/mL) in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Quenching and Precipitation: At each time point, quench the reaction and precipitate plasma proteins by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of the released payload using a validated LC-MS method.

  • Data Analysis: Plot the percentage of released payload against time to determine the half-life (t½) of the ADC in plasma.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC against a target cancer cell line.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test and control ADCs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[4]

  • ADC Treatment: Prepare serial dilutions of the test and control ADCs in complete culture medium. Replace the existing medium in the wells with the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability data against the ADC concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The selection of a crosslinker is a critical step in the development of bioconjugates. Acylhydrazone linkers, derived from precursors like this compound, offer the significant advantage of pH-dependent payload release, which is highly desirable for targeted therapies such as ADCs.[1] While they may exhibit slightly lower plasma stability compared to some next-generation acid-labile or enzyme-cleavable linkers, their rapid cleavage kinetics in the acidic intracellular environment can lead to potent cytotoxic effects.[1][3] The experimental protocols provided in this guide offer a framework for the direct comparison of different linker technologies, enabling researchers to make informed decisions based on empirical data to optimize the performance and safety of their bioconjugate candidates.

References

Safety Operating Guide

Personal protective equipment for handling tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

This guide provides crucial safety, logistical, and operational information for the handling and disposal of this compound. The information herein is compiled from safety data sheets of structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for the named chemical. It is imperative for researchers, scientists, and drug development professionals to conduct a thorough, site-specific risk assessment before proceeding with any handling of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific hazard profile for this compound is not available, related compounds exhibit a range of hazards including acute toxicity if swallowed, skin irritation, and serious eye irritation.[1][2][3] Therefore, a conservative approach to personal protection is essential.

Summary of Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles compliant with ANSI Z87.1 standard. A face shield should be worn when there is a significant risk of splashes.[4][5]To protect against potential splashes that could cause serious eye damage.
Hand Protection Double gloving is recommended. • Inner Glove: Nitrile rubber (minimum 0.1 mm thickness). • Outer Glove: Butyl rubber or Neoprene (minimum 0.3 mm thickness).[4]Provides robust protection against potential skin contact. Given the lack of specific breakthrough time data, a conservative double-gloving approach is advised. Gloves should be changed immediately upon contamination.[4]
Skin and Body Protection A flame-resistant or 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Closed-toe shoes and long pants are mandatory.[4]Protects skin from potential splashes and contact with the chemical.
Respiratory Protection All work should be performed in a certified chemical fume hood.[4] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent inhalation of any dust, aerosols, or vapors, which may cause respiratory irritation.[3][6]
Quantitative Safety Data
PropertyValue (for tert-Butyl carbamate)Remarks
Melting Point/Range 105 - 109 °C / 221 - 228.2 °F[7]-
Boiling Point/Range No information available[7]-
Flash Point No information available[7]-
Autoignition Temperature No data available[7]-

Note: This data is for a related compound and should be used for estimation purposes only.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure laboratory safety and environmental protection.

Experimental Protocol: Safe Handling Procedure
  • Preparation: Before handling the chemical, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that an emergency eyewash station and safety shower are readily accessible.[6]

  • Donning PPE: Put on all required personal protective equipment as outlined in the PPE table above. Inspect gloves for any signs of damage or degradation before use.[4]

  • Chemical Handling:

    • Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]

    • Avoid the formation of dust and aerosols.[2][6]

    • Keep the container tightly closed when not in use.[8]

    • Wash hands thoroughly after handling the chemical.[1][8]

  • Spill Response:

    • In case of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep up solid material to avoid dust dispersion and collect it into a sealed, airtight container for disposal.[7][8]

    • Clean the affected area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials (e.g., filter paper, pipette tips) in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams.[1]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.[4]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with federal, state, and local regulations.[8] Consult with your institution's environmental health and safety department for specific guidance.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem Proceed to Handling avoid_dust Avoid Dust/Aerosol Formation handle_chem->avoid_dust keep_closed Keep Container Closed handle_chem->keep_closed wash_hands Wash Hands Thoroughly handle_chem->wash_hands After Handling spill Spill? handle_chem->spill clean_area Clean Work Area wash_hands->clean_area chem_waste Collect Chemical Waste clean_area->chem_waste Generate Waste ppe_waste Collect Contaminated PPE clean_area->ppe_waste Generate Waste dispose_haz Dispose as Hazardous Waste chem_waste->dispose_haz ppe_waste->dispose_haz spill->handle_chem No spill_response Initiate Spill Response spill->spill_response Yes spill_response->clean_area

Caption: Logical workflow for the safe handling and disposal of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.